molecular formula C17H25N7O4 B1235547 Binodenoson

Binodenoson

Cat. No.: B1235547
M. Wt: 391.4 g/mol
InChI Key: XJFMHMFFBSOEPR-PNHMZMSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Binodenoson, also known as this compound, is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1

InChI Key

XJFMHMFFBSOEPR-PNHMZMSVSA-N

Isomeric SMILES

C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Synonyms

2-(cyclohexylmethylidenehydrazino)adenosine
Binodenoson
WRC 0470
WRC-0470

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Binodenoson in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and highly selective agonist for the A2A adenosine receptor. In cardiac tissue, its primary mechanism of action revolves around the induction of coronary vasodilation, making it a valuable pharmacological agent for myocardial perfusion imaging. By selectively targeting the A2A receptor subtype, this compound minimizes the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block and bronchospasm. This technical guide provides a comprehensive overview of the molecular signaling pathways, quantitative pharmacological data, and key experimental protocols related to the action of this compound in the heart.

Core Mechanism of Action: A2A Receptor-Mediated Coronary Vasodilation

This compound exerts its primary physiological effect in the heart through the activation of A2A adenosine receptors located on the vascular smooth muscle cells of coronary arteries.[1] This interaction initiates a well-defined downstream signaling cascade that ultimately leads to smooth muscle relaxation and an increase in coronary blood flow.

The binding of this compound to the A2A receptor, a G-protein coupled receptor (GPCR), triggers the activation of the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels is the critical second messenger in this pathway.

Increased concentrations of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell. A key target is the intermediate-conductance calcium-activated potassium (KCa) channels. Phosphorylation and subsequent activation of these channels lead to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the coronary artery smooth muscle, causing vasodilation and a subsequent increase in coronary blood flow.

Signaling Pathway Diagram

Binodenoson_Signaling_Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor (GPCR) This compound->A2A_Receptor Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to KCa_channel Intermediate- Conductance KCa Channel Ca_channel L-type Ca2+ Channel KCa_channel->Ca_channel Inhibits opening via Hyperpolarization K_ion KCa_channel->K_ion Increases K+ efflux Ca_ion_out Ca_channel->Ca_ion_out ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->KCa_channel Phosphorylates & Activates Vasodilation Coronary Vasodilation K_ion->Vasodilation Ca_ion_in Ca_ion_in->Ca_channel Ca_ion_out->Vasodilation Leads to

This compound signaling pathway in coronary smooth muscle cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a basis for comparison with other adenosine receptor agonists.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 270 nMHuman A2A Adenosine Receptor[2]
Clinical Dosing (Bolus) 0.5, 1.0, 1.5 µg/kgHuman[1][3]
Clinical Dosing (Infusion) 0.3, 0.5, 1 µg/kg/min for 3 minHuman[4]
Physiological Response (1.5 µg/kg bolus) Near maximal coronary hyperemiaHuman[4]
Time to Peak Hyperemia (1.5 µg/kg bolus) 4.5 ± 3.7 minutesHuman[4]
Duration of Hyperemia (1.5 µg/kg bolus) 7.4 ± 6.86 minutesHuman[4]
Hemodynamic Effects Transient decrease in blood pressure and increase in heart rateHuman[4]

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action has been established through a variety of preclinical and clinical experimental models. Below are detailed methodologies for key experiments.

Langendorff Isolated Heart Perfusion

This ex vivo technique is crucial for studying the direct effects of pharmacological agents on coronary circulation and cardiac function, independent of systemic physiological variables.

Objective: To assess the direct vasodilatory effect of this compound on the coronary vasculature.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthesia and Heparinization: Animals are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg, i.p.) and heparinized (500 IU, i.v.) to prevent coagulation.

  • Heart Excision: The heart is rapidly excised via a midline thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11). The buffer is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Perfusion: The heart is perfused at a constant pressure (typically 70-80 mmHg).

  • Drug Administration: After a stabilization period, this compound is administered as a bolus or continuous infusion into the perfusion line.

  • Data Acquisition: Coronary flow is continuously measured using an ultrasonic flow probe placed in the aortic inflow line. Left ventricular developed pressure (LVDP) and heart rate can be monitored via a balloon inserted into the left ventricle connected to a pressure transducer.

  • Data Analysis: Dose-response curves for the change in coronary flow are constructed to determine the potency (EC50) and efficacy of this compound.

Measurement of Coronary Blood Flow Velocity in Anesthetized Dogs

In vivo models are essential for understanding the integrated physiological response to a drug, including its effects on systemic hemodynamics.

Objective: To measure the dose-dependent effects of intravenously administered this compound on coronary blood flow velocity.

Methodology:

  • Animal Model: Mongrel dogs of either sex are commonly used.

  • Anesthesia and Instrumentation: Animals are anesthetized, intubated, and ventilated. A femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively. A thoracotomy is performed to expose the heart.

  • Flow Probe Placement: A Doppler flow probe is placed around the left anterior descending (LAD) or circumflex coronary artery to measure blood flow velocity.

  • Drug Administration: this compound is administered as an intravenous bolus at escalating doses.

  • Data Acquisition: Coronary blood flow velocity, systemic arterial blood pressure, and heart rate are continuously recorded.

  • Data Analysis: The peak change in coronary blood flow velocity from baseline is measured for each dose to construct a dose-response relationship.

Experimental Workflow Diagram

Experimental_Workflow cluster_langendorff Langendorff Isolated Heart Perfusion cluster_in_vivo In Vivo Anesthetized Dog Model L1 Animal Anesthesia & Heparinization L2 Heart Excision & Aortic Cannulation L1->L2 L3 Retrograde Perfusion (Krebs-Henseleit Buffer) L2->L3 L4 This compound Administration L3->L4 L5 Measure Coronary Flow & Cardiac Function L4->L5 L6 Determine EC50 for Vasodilation L5->L6 I1 Animal Anesthesia & Instrumentation I2 Doppler Flow Probe Placement on Coronary Artery I1->I2 I3 Intravenous this compound Administration (Bolus) I2->I3 I4 Measure Coronary Blood Flow Velocity & Hemodynamics I3->I4 I5 Dose-Response Analysis I4->I5

Key experimental workflows for studying this compound's cardiac effects.

Conclusion

This compound's mechanism of action in cardiac tissue is centered on its selective activation of the A2A adenosine receptor, leading to a Gs-protein-mediated increase in cAMP, activation of PKA, and subsequent opening of KCa channels in coronary artery smooth muscle cells. This cascade results in hyperpolarization, reduced calcium influx, and potent coronary vasodilation. The high selectivity of this compound for the A2A receptor subtype translates to a favorable safety profile, making it a significant tool in diagnostic cardiology. The experimental protocols detailed herein provide a foundation for further research into the nuanced effects of this and other selective adenosine receptor agonists on cardiac physiology and pathophysiology.

References

A Technical Guide to Regadenoson: A Selective A2A Adenosine Receptor Agomist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regadenoson is a selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] This in-depth technical guide provides a comprehensive overview of its core pharmacological principles, experimental evaluation, and mechanism of action.

Quantitative Pharmacological Profile

Regadenoson's therapeutic utility is defined by its specific interaction with the A2A adenosine receptor. The following tables summarize the key quantitative data regarding its affinity, potency, and selectivity.

Table 1: Affinity and Potency of Regadenoson for the Human A2A Adenosine Receptor

ParameterValueDescription
Ki ~1.3 µMInhibition Constant: A measure of the binding affinity of Regadenoson to the A2A receptor. A lower Ki value indicates a higher affinity.[4]
EC50 6.4 nMHalf Maximal Effective Concentration: The concentration of Regadenoson that produces 50% of the maximum possible response, indicating its potency as an agonist.[5]

Table 2: Selectivity Profile of Regadenoson for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (µM)Selectivity (fold) vs. A2A
A1 > 16.5> 10-fold
A2B Weak, if any, affinityNot applicable
A3 Weak, if any, affinityNot applicable

Data compiled from multiple sources.[4]

The selectivity of Regadenoson for the A2A receptor is crucial for minimizing off-target effects. Non-selective adenosine agonists can cause undesirable side effects such as bronchoconstriction (via A2B receptors) and atrioventricular block (via A1 receptors).[6][7]

Mechanism of Action and Signaling Pathway

Regadenoson functions as a low-affinity agonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR).[1][4] Activation of this receptor initiates a signaling cascade that results in coronary vasodilation.[2][8]

The key steps in the signaling pathway are:

  • Receptor Binding: Regadenoson binds to the A2A adenosine receptor on the surface of vascular smooth muscle cells in the coronary arteries.[2]

  • G-Protein Activation: This binding activates the associated Gs protein.[9]

  • Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[9][10]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[8][9]

  • Vasodilation: PKA phosphorylates downstream targets, leading to the relaxation of smooth muscle and subsequent vasodilation of the coronary arteries.[8]

GPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Regadenoson Regadenoson A2AR A2A Receptor Regadenoson->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Induces

Caption: A2A Adenosine Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of a selective A2A adenosine receptor agonist like Regadenoson involves specific in vitro assays to determine its binding affinity and functional potency.

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

  • Objective: To measure the ability of an unlabeled compound (Regadenoson) to displace a radiolabeled ligand from the A2A receptor.

  • Materials:

    • Membrane preparations from cells expressing the human A2A adenosine receptor (e.g., HEK-293 cells).[11][12]

    • A suitable radioligand, such as [3H]CGS 21680.[13][14]

    • Test compound (Regadenoson).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

    • Glass fiber filters.[15]

    • Scintillation counter.[15]

  • Methodology:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[15]

    • Allow the reaction to reach equilibrium.[15]

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[14][15]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14][15]

    • Measure the radioactivity retained on the filters using a scintillation counter.[15]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This is a functional assay to determine the potency (EC50) of an agonist in stimulating the A2A receptor signaling pathway.

  • Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) in response to the test compound.

  • Materials:

    • Whole cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).[16][17]

    • Test compound (Regadenoson).

    • A phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent the degradation of cAMP.[17][18]

    • A cAMP detection kit (e.g., HTRF, ELISA, or LANCE).[17][18][19]

  • Methodology:

    • Culture the cells in a suitable format (e.g., 96-well or 384-well plates).[16]

    • Pre-incubate the cells with a phosphodiesterase inhibitor.[18]

    • Add varying concentrations of the test compound to the cells.[16]

    • Incubate for a specific time to allow for cAMP accumulation.[17]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.[18]

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B_Start Prepare A2A Receptor Membranes B_Incubate Incubate with Radioligand and Regadenoson B_Start->B_Incubate B_Filter Filter and Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start Culture A2A-expressing Cells F_Incubate Incubate with PDE Inhibitor and Regadenoson F_Start->F_Incubate F_Lyse Lyse Cells F_Incubate->F_Lyse F_Measure Measure cAMP Levels F_Lyse->F_Measure F_Analyze Calculate EC50 F_Measure->F_Analyze

Caption: Key Experimental Workflows.

References

Binodenoson (MRE-0470) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (MRE-0470) is a potent and selective agonist for the A2A adenosine receptor.[1] Developed as a short-acting coronary vasodilator, its primary clinical application was intended as an adjunct to radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its mechanism of action, receptor affinity, and functional activity. While detailed human pharmacokinetic data and specific experimental protocols for its characterization are not extensively available in the public domain, this guide synthesizes the existing knowledge from preclinical and clinical studies to offer a thorough technical resource.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of adenosine. Its chemical structure is characterized by a modification at the 2-position of the purine ring.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-2-[(E)-2-(cyclohexylmethylidene)hydrazinyl]-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
SMILES String C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N
Molecular Formula C₁₇H₂₅N₇O₄
Molecular Weight 391.42 g/mol
CAS Number 144348-08-3
Appearance White to off-white solid
Synonyms MRE-0470, WRC-0470

Pharmacology

Mechanism of Action

This compound is a selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of A2A receptors in vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a cascade of events that results in the relaxation of vascular smooth muscle and subsequent vasodilation. In the coronary arteries, this potent vasodilatory effect increases blood flow, which is the basis for its use in pharmacological stress testing.

A2A Receptor Signaling Pathway

The binding of this compound to the A2A adenosine receptor initiates a signal transduction cascade. The following diagram illustrates the key steps in this pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to

A2A Adenosine Receptor Signaling Pathway
Receptor Affinity and Functional Activity

This compound exhibits high affinity and selectivity for the A2A adenosine receptor.

Table 2: Pharmacological Parameters of this compound

ParameterValueReceptor Subtype
KD 270 nM[1]A2A Adenosine Receptor
Ki Not explicitly reportedA2A Adenosine Receptor
EC50 Not explicitly reportedA2A Adenosine Receptor

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing A2A receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay (cAMP Accumulation) for EC50 Determination

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the production of the second messenger, cAMP.

cAMP_Functional_Assay Start Start Culture_Cells Culture cells expressing A2A receptors Start->Culture_Cells Stimulate Stimulate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor Culture_Cells->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Quantify_cAMP Quantify cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Quantify_cAMP Analyze Analyze data to determine EC50 Quantify_cAMP->Analyze End End Analyze->End

Workflow for cAMP Functional Assay

Methodology:

  • Cell Culture: Cells expressing the A2A adenosine receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with increasing concentrations of this compound for a defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The cAMP levels are plotted against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Therapeutic Applications

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as its half-life, volume of distribution, clearance, and bioavailability, are not extensively reported in the public domain. As a derivative of adenosine, it is anticipated to have a short half-life, which is a desirable characteristic for a pharmacological stress agent to minimize the duration of side effects. For comparison, the half-life of adenosine in human blood is less than 10 seconds.

Therapeutic Applications and Clinical Trials

This compound was developed as a pharmacological stress agent for use in myocardial perfusion imaging.[1] The rationale for its development was to provide a more selective A2A receptor agonist compared to non-selective agents like adenosine and dipyridamole, thereby inducing coronary vasodilation with a potentially better side-effect profile.

Clinical studies have evaluated the safety and efficacy of this compound. In a dose-ranging study, intravenous administration of this compound was shown to produce dose-related increases in coronary blood flow velocity.[2] A bolus dose of 1.5 µg/kg was found to produce maximal coronary hyperemia.[2] Furthermore, studies in healthy volunteers with mild intermittent asthma indicated that this compound was safe and well-tolerated, without causing clinically significant bronchoconstriction, a known risk with non-selective adenosine agonists.[3]

Despite promising results in earlier clinical phases, the development of this compound was ultimately discontinued.

Conclusion

This compound (MRE-0470) is a well-characterized selective A2A adenosine receptor agonist with potent coronary vasodilatory effects. Its development as a pharmacological stress agent for myocardial perfusion imaging was supported by a strong scientific rationale and promising early-phase clinical data. This technical guide provides a consolidated resource of its chemical, pharmacological, and clinical properties based on available information. While a lack of published, detailed experimental protocols and comprehensive human pharmacokinetic data limits a complete understanding, the information presented herein offers valuable insights for researchers and scientists in the fields of pharmacology and drug development.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (also known as WRC-0470 and MRE-0470) is a potent and selective agonist for the adenosine A2A receptor subtype. Developed by ADERIS Pharmaceuticals, Inc., it was investigated primarily for its properties as a short-acting coronary vasodilator, intended for use as a pharmacological stress agent in myocardial perfusion imaging. Its selectivity for the A2A receptor was a key design feature aimed at minimizing the side effects associated with non-selective adenosine receptor agonists, such as bronchospasm, which are mediated by other adenosine receptor subtypes. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Discovery and Rationale

The discovery of this compound was rooted in the pursuit of a selective adenosine A2A receptor agonist. Adenosine itself is a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). While its activation of A2A receptors in coronary arteries leads to the desired vasodilation for myocardial perfusion imaging, its concurrent activation of other receptor subtypes can cause undesirable side effects. For instance, A1 receptor activation can lead to atrioventricular block, and A2B and A3 receptor activation may contribute to bronchospasm in susceptible individuals.

Researchers at ADERIS Pharmaceuticals, Inc. explored a series of 2-substituted adenosine analogs to identify compounds with high affinity and selectivity for the A2A receptor. This led to the investigation of 2-hydrazinyladenosine derivatives, a chemical class that showed promise in achieving the desired pharmacological profile. This compound emerged from this class as a lead candidate, demonstrating potent A2A receptor agonism and significant selectivity over other adenosine receptor subtypes.

Initial Synthesis of this compound

The initial synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-chloroadenosine. The synthesis can be logically divided into two main stages: the formation of the key intermediate, 2-hydrazinyladenosine, and the subsequent condensation to form the final hydrazone product, this compound.

Experimental Protocol: Initial Synthesis of this compound

Step 1: Synthesis of 2-Hydrazinyladenosine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroadenosine in a suitable solvent such as ethanol or a similar polar protic solvent.

  • Addition of Hydrazine: To the solution of 2-chloroadenosine, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction towards the product and minimizes the formation of side products.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent and excess hydrazine are removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield pure 2-hydrazinyladenosine.

Step 2: Synthesis of this compound (2-((cyclohexylmethylene)hydrazino)adenosine)

  • Reaction Setup: Dissolve the purified 2-hydrazinyladenosine in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add a slight molar excess of cyclohexanecarboxaldehyde.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight. The formation of the hydrazone is generally efficient under these conditions. The reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Logical Workflow for the Synthesis of this compound

G A 2-Chloroadenosine C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D 2-Hydrazinyladenosine (Intermediate) C->D Nucleophilic Aromatic Substitution F Reaction in Methanol (Room Temp) D->F E Cyclohexanecarboxaldehyde E->F G This compound (Final Product) F->G Hydrazone Formation (Condensation)

A simplified workflow for the initial synthesis of this compound.

Biological Activity and Selectivity

This compound's pharmacological profile is characterized by its high affinity and functional selectivity for the adenosine A2A receptor. This selectivity is crucial for its intended use as a coronary vasodilator with an improved safety profile compared to non-selective agonists.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following table summarizes the available quantitative data for this compound's interaction with the four human adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
A1 > 1000> 1000
A2A 270[1]Data not consistently reported
A2B > 1000> 1000
A3 > 1000> 1000

Note: The available public literature primarily focuses on the A2A receptor affinity. The values for other receptors are generally reported as being significantly lower, indicating selectivity, though precise Ki and EC50 values are not always provided.

Experimental Protocols for Biological Assays

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for adenosine receptors.

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.

  • Competition Binding: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Cell Membranes Expressing Adenosine Receptor B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

A generalized workflow for determining receptor binding affinity.

cAMP Functional Assay Protocol

This protocol outlines a general method for assessing the functional activity of this compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Whole cells expressing the adenosine receptor subtype of interest are cultured to an appropriate density.

  • Assay Medium: The cells are washed and resuspended in a suitable assay medium, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and subsequent changes in cAMP levels. For Gi-coupled receptors, a Gs-activating agent like forskolin is also added to stimulate basal cAMP production, against which the inhibitory effect of the agonist is measured.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Adenosine A2A Receptor Signaling Pathway

Upon binding of this compound to the adenosine A2A receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. This initiates a signaling cascade that ultimately results in the physiological response of vasodilation.

Adenosine A2A Receptor Signaling Pathway

G cluster_0 Cell Membrane This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

The signaling cascade initiated by this compound binding to the A2A receptor.

Conclusion

This compound represents a significant advancement in the development of selective adenosine A2A receptor agonists. Its discovery was driven by a clear therapeutic rationale: to achieve coronary vasodilation for diagnostic purposes while minimizing the side effects associated with non-selective adenosine receptor activation. The initial synthesis of this compound is achievable through a straightforward chemical route, and its biological activity is characterized by a high degree of selectivity for the A2A receptor. This in-depth technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the key scientific principles and experimental methodologies that underpinned its initial characterization.

References

The Pharmacology of Binodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist of the adenosine A2A receptor.[1] It was developed as a short-acting coronary vasodilator for use as a pharmacologic stress agent in conjunction with myocardial perfusion imaging (MPI) to diagnose coronary artery disease.[1] Unlike non-selective adenosine receptor agonists such as adenosine and dipyridamole, which can cause undesirable side effects by activating A1, A2B, and A3 receptors, this compound's selectivity for the A2A receptor offers the potential for a similar degree of coronary vasodilation with an improved safety and tolerability profile.[2] This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and visualizations of its mechanism of action and clinical trial workflow.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in humans, such as half-life, clearance rate, and volume of distribution, are not extensively reported in publicly available literature. However, its functional profile from clinical trials indicates that it is a short-acting agent.

Receptor Binding Affinity

This compound demonstrates a high affinity and selectivity for the adenosine A2A receptor. The dissociation constant (KD) for this compound at the A2A receptor has been reported to be 270 nM.[1][3]

ParameterValueReceptorSpeciesReference
KD270 nMAdenosine A2ANot Specified[1][3]

Table 1: Receptor Binding Affinity of this compound

Metabolism and Excretion

Specific details on the metabolic pathways and excretion routes of this compound in humans have not been fully elucidated in the available literature. As a purine nucleoside analog, it is likely metabolized by enzymes involved in nucleoside metabolism.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its agonist activity at the adenosine A2A receptor, leading to coronary vasodilation and subsequent changes in cardiovascular parameters.

Mechanism of Action

This compound selectively binds to and activates the adenosine A2A receptors located on the vascular smooth muscle cells of coronary arteries. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn leads to the opening of ATP-sensitive potassium (K-ATP) channels. The resulting hyperpolarization of the cell membrane causes relaxation of the vascular smooth muscle, leading to coronary vasodilation and increased coronary blood flow.

This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ATP_Channel K-ATP Channel PKA->K_ATP_Channel Opens Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Vasodilation Coronary Vasodilation Hyperpolarization->Vasodilation Causes cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Crossover Design) cluster_procedures Study Procedures cluster_endpoints Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Arm_A Arm A: This compound (1.5 µg/kg bolus) + Placebo Infusion Randomization->Arm_A Arm_B Arm B: Adenosine Infusion + Placebo Bolus Randomization->Arm_B MPI_1 Myocardial Perfusion Imaging (SPECT) - Visit 1 Arm_A->MPI_1 Safety_Monitoring Continuous Safety Monitoring (ECG, Vitals, Adverse Events) Arm_A->Safety_Monitoring Arm_B->MPI_1 Arm_B->Safety_Monitoring Washout Washout Period (e.g., 24-72 hours) MPI_1->Washout MPI_1->Safety_Monitoring MPI_2 Myocardial Perfusion Imaging (SPECT) - Visit 2 (Crossover to other arm) Washout->MPI_2 MPI_2->Safety_Monitoring Primary_Endpoint Primary Endpoint: Concordance of SPECT images (Extent & Severity of Perfusion Defects) MPI_2->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Safety and Tolerability (Adverse Events, Hemodynamic Changes) Safety_Monitoring->Secondary_Endpoints

References

An In-depth Technical Guide to Binodenoson: Targets and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson (also known as WRC-0470 or MRE-0470) is a potent and highly selective agonist for the adenosine A2A receptor.[1][2] Its development has been primarily focused on its utility as a pharmacological stress agent in myocardial perfusion imaging.[2][3] The selectivity of this compound for the A2A receptor subtype is a key attribute, as it minimizes the side effects associated with the non-selective activation of other adenosine receptors.[1][4] This guide provides a comprehensive overview of this compound's interaction with its target receptors, the downstream signaling pathways, and the experimental methodologies used to characterize its binding profile.

Receptor Binding Affinity and Selectivity

The following table summarizes the qualitative binding profile of this compound based on available information.

Receptor SubtypeThis compound AffinityAssociated Effects of Agonism
A1 LowBradycardia, atrioventricular block[4]
A2A HighCoronary vasodilation[2]
A2B LowBronchospasm[2]
A3 LowMultifaceted roles, including in inflammation and cardiac ischemia[5]

Adenosine A2A Receptor Signaling Pathway

This compound exerts its pharmacological effects by activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by A2A receptor activation is detailed below.

Upon binding of an agonist like this compound, the A2A receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in a cellular response. In the context of coronary arteries, this signaling cascade leads to smooth muscle relaxation and vasodilation.[6]

A2A_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular This compound This compound (A2A Agonist) A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds to Gs_protein Gs Protein (α, β, γ subunits) A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols: Receptor Binding Assays

The binding affinity of a compound like this compound to its target receptors is typically determined using radioligand binding assays. A common method is the competitive binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.

General Protocol for a Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Cells or tissues expressing the adenosine receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • A fixed concentration of the radiolabeled ligand (e.g., [3H]-CGS 21680 for the A2A receptor).

    • Increasing concentrations of the unlabeled competitor compound (this compound).

    • The cell membrane preparation.

  • For determining non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of wells.

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

4. Filtration and Washing:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Scintillation Counting:

  • The filter mats are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissues) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-CGS 21680) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound dilutions) Competitor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis

References

Pre-Clinical Profile of Binodenoson: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pre-clinical Data from Animal Models for the Selective A₂A Adenosine Receptor Agonist, Binodenoson (WRC-0470)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly WRC-0470) is a potent and selective agonist for the A₂A adenosine receptor, a G-protein coupled receptor involved in various physiological processes, most notably vasodilation and the modulation of inflammation. Developed initially for its potential as a pharmacological stress agent in myocardial perfusion imaging, its pre-clinical evaluation in animal models has been a critical step in understanding its pharmacodynamic and pharmacokinetic profile, as well as its safety margins. This technical guide provides a comprehensive overview of the available pre-clinical data on this compound, with a focus on studies conducted in animal models. Due to the limited publicly available pre-clinical data specifically for this compound, this paper will also draw upon findings from studies on other selective A₂A adenosine receptor agonists to provide a broader context for researchers in the field. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of relevant signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

Adenosine, a ubiquitous endogenous nucleoside, plays a crucial role in cellular metabolism and signaling. Its effects are mediated by four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR) has garnered significant attention as a therapeutic target due to its prominent role in regulating coronary blood flow, inflammation, and neurotransmission. Activation of the A₂AAR leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade is central to the vasodilatory and anti-inflammatory effects of A₂AAR agonists.

This compound was developed as a selective A₂AAR agonist with the primary goal of inducing coronary vasodilation for diagnostic purposes, mimicking the effects of exercise-induced hyperemia. Its selectivity for the A₂A receptor over other adenosine receptor subtypes was a key design feature aimed at minimizing the undesirable side effects associated with non-selective adenosine receptor agonists, such as bronchoconstriction (mediated by A₂B and A₃ receptors) and negative chronotropic and dromotropic effects (mediated by A₁ receptors). While its development for clinical use has been discontinued, the pre-clinical data generated for this compound and other A₂AAR agonists remain valuable for the ongoing exploration of this therapeutic target.

Pharmacodynamics in Animal Models

Pharmacodynamic studies in animal models have been essential in characterizing the physiological effects of this compound and confirming its mechanism of action as a selective A₂AAR agonist.

Cardiovascular Effects

Table 1: Representative Cardiovascular Effects of a Selective A₂A Adenosine Receptor Agonist (Regadenoson) in a Canine Model

ParameterDose (µg/kg, IV bolus)Mean Change from Baseline (± SD)
Heart Rate (bpm) 1+15 ± 5
2.5+25 ± 8
5+40 ± 12
10+55 ± 15
Mean Arterial Pressure (mmHg) 1-10 ± 4
2.5-18 ± 6
5-25 ± 9
10-35 ± 11

Note: This data is representative of a selective A₂A agonist and is intended to illustrate the expected pharmacodynamic effects. Specific data for this compound in animal models is not publicly available.

Experimental Protocol: Assessment of Cardiovascular Effects in a Canine Model

A common experimental design to assess the cardiovascular effects of A₂AAR agonists involves the use of conscious, instrumented canines.

  • Animal Model: Adult mongrel dogs of either sex.

  • Surgical Instrumentation: Under general anesthesia and sterile conditions, animals are instrumented with a solid-state pressure transducer in the left ventricle for measuring blood pressure and a Doppler flow probe around the left circumflex coronary artery to measure coronary blood flow velocity. Catheters are placed in the descending aorta and vena cava for blood pressure monitoring and drug administration, respectively.

  • Recovery: Animals are allowed a minimum of one week to recover from surgery.

  • Experimental Procedure: On the day of the experiment, the conscious and unrestrained dog is placed in a quiet environment. Baseline hemodynamic parameters are continuously recorded. The A₂AAR agonist is administered as an intravenous (IV) bolus at escalating doses. A sufficient time interval is allowed between doses for hemodynamic parameters to return to baseline.

  • Data Analysis: Changes in heart rate, mean arterial pressure, and coronary blood flow velocity from baseline are calculated for each dose. Dose-response curves are then generated.

Anti-inflammatory Effects

The anti-inflammatory properties of A₂AAR agonists have been investigated in various animal models of inflammation. Activation of A₂A receptors on immune cells, such as neutrophils and macrophages, generally leads to a dampening of the inflammatory response.

While specific studies on the anti-inflammatory effects of this compound are limited, research on other A₂AAR agonists has demonstrated their potential in conditions like colitis. For instance, in a rat model of oxazolone-induced colitis, a selective A₂AAR agonist was shown to reduce colonic myeloperoxidase (MPO) levels, a marker of neutrophil infiltration, and decrease tissue levels of the pro-inflammatory cytokine TNF-α.[1]

Pharmacokinetics in Animal Models

Detailed pharmacokinetic data for this compound in animal models is not widely published. However, the general pharmacokinetic profile of similar small molecule adenosine analogues can provide an indication of what to expect. These compounds are typically characterized by rapid distribution and elimination.

Table 2: Representative Pharmacokinetic Parameters of a Selective A₂A Adenosine Receptor Agonist (Regadenoson) in Healthy Human Volunteers

ParameterValue (mean)
Terminal Elimination Half-life (t½) ~2 hours
Clearance (CL) 37.8 L/h
Volume of Distribution (Vd) 78.7 L
Renal Excretion of Unchanged Drug ~58%

Note: This data is from human studies of a different A₂A agonist and is provided for illustrative purposes due to the lack of publicly available animal pharmacokinetic data for this compound.[2]

Experimental Protocol: Pharmacokinetic Analysis in Rodents

A typical protocol for assessing the pharmacokinetics of a compound like this compound in a rodent model is as follows:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous (IV) bolus dose is administered via a cannulated jugular vein.

  • Blood Sampling: Serial blood samples are collected from a cannulated carotid artery at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Toxicology Studies in Animal Models

Safety and toxicology are critical components of pre-clinical drug development.[3] For A₂AAR agonists, key safety considerations include potential cardiovascular side effects (hypotension, tachycardia) and effects on other organ systems. While specific toxicology data for this compound from animal studies is not publicly available, clinical studies in humans have provided some insights into its safety profile. In healthy subjects with mild intermittent asthma, this compound was found to be safe and well-tolerated, with no clinically significant bronchoconstriction.[4] The most common adverse events were transient tachycardia, dizziness, and flushing, which are consistent with the known vasodilatory effects of A₂AAR activation.[4]

General Approach to Pre-clinical Toxicology Assessment

A standard pre-clinical toxicology program for a compound like this compound would typically include:

  • Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity in two species (one rodent, one non-rodent).

  • Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure in two species. These studies are crucial for identifying cumulative toxicity and establishing a no-observed-adverse-effect level (NOAEL).

  • Safety pharmacology studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity studies: A battery of in vitro and in vivo assays to assess the potential for the drug to cause genetic damage.

  • Reproductive and developmental toxicity studies: To evaluate the potential effects on fertility and embryonic/fetal development.

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound is the A₂A adenosine receptor-mediated Gs-protein/adenylyl cyclase pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A₂A Receptor This compound->A2AR Binds Gs Gs Protein (α, β, γ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to

Caption: A₂A Adenosine Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamic effects of an A₂AAR agonist in an animal model.

PD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Instrumented Animal Model (e.g., Canine) Baseline Record Baseline Hemodynamic Data Animal->Baseline Dosing Administer Escalating Doses of this compound (IV) Baseline->Dosing Monitoring Continuously Monitor Hemodynamic Parameters Dosing->Monitoring Calculate Calculate Change from Baseline Monitoring->Calculate DoseResponse Generate Dose-Response Curves Calculate->DoseResponse Analysis Statistical Analysis DoseResponse->Analysis

Caption: Experimental Workflow for Pharmacodynamic Assessment.

This logical diagram illustrates the relationship between the molecular mechanism of this compound and its physiological and potential therapeutic effects.

Logical_Relationship This compound This compound A2AR_Agonism Selective A₂A Receptor Agonism This compound->A2AR_Agonism cAMP_Increase Increased Intracellular cAMP A2AR_Agonism->cAMP_Increase Vasodilation Coronary Vasodilation cAMP_Increase->Vasodilation AntiInflammation Anti-inflammatory Effects cAMP_Increase->AntiInflammation MPI Myocardial Perfusion Imaging (Diagnostic Application) Vasodilation->MPI Therapeutic Potential Therapeutic Applications (e.g., Inflammatory Diseases) AntiInflammation->Therapeutic

Caption: Logical Flow from Mechanism to Application.

Conclusion

This compound is a selective A₂A adenosine receptor agonist with well-defined pharmacodynamic effects, primarily coronary vasodilation, which formed the basis for its development as a pharmacological stress agent. While specific, detailed pre-clinical data from animal models regarding its pharmacokinetics and toxicology are not extensively available in the public domain, the general profile of A₂AAR agonists suggests a rapid distribution and elimination profile with a safety margin that is largely predictable from its mechanism of action. The information gathered from the development of this compound and other A₂AAR agonists continues to be of significant value to researchers and drug development professionals working on new therapies targeting the A₂A adenosine receptor. Further research into selective A₂AAR agonists holds promise for a range of therapeutic areas, including cardiovascular diseases and inflammatory conditions. This technical guide serves as a foundational resource, summarizing the available knowledge and providing a framework for future pre-clinical investigations in this area.

References

In Vitro Effects of Binodenoson on Coronary Arteries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist for the adenosine A2A receptor.[1][2] This technical guide provides a comprehensive overview of the known in vitro effects of this compound on coronary arteries, with a focus on its mechanism of action and the experimental methodologies used to characterize its pharmacological profile. While specific in vitro studies on isolated coronary arteries are not extensively available in public literature, this guide synthesizes the existing data, outlines the established signaling pathway for A2A receptor-mediated vasodilation, and provides detailed, generalized experimental protocols relevant to the study of coronary artery physiology in vitro.

Introduction

Adenosine is a critical endogenous nucleoside that plays a significant role in regulating coronary blood flow to match myocardial oxygen demand.[3] Its physiological effects are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly responsible for coronary vasodilation.[3] this compound is a highly selective A2A adenosine receptor agonist, which has been investigated for its utility as a pharmacological stress agent in myocardial perfusion imaging.[1][4] Its selectivity for the A2A receptor is intended to produce robust coronary vasodilation with fewer side effects compared to non-selective adenosine receptor agonists.[1] Understanding the direct in vitro effects of this compound on coronary arteries is crucial for a complete characterization of its pharmacological profile.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the selective activation of the adenosine A2A receptor, leading to coronary vasodilation.[1]

Quantitative Data

Specific in vitro data on the effects of this compound on isolated coronary artery preparations, such as EC50 values for vasorelaxation, are not widely reported in the available scientific literature. However, the following binding affinity data has been published:

ParameterValueReceptorSource
Kd270 nMAdenosine A2A Receptor[2]

Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: A2A Receptor Signaling in Coronary Arteries

The vasodilation of coronary arteries induced by this compound is mediated by the activation of the adenosine A2A receptor on vascular smooth muscle cells. This process involves a well-established G-protein coupled signaling cascade.

Signaling Pathway

Upon binding of this compound to the A2A receptor, the following intracellular events are initiated:

  • G-Protein Activation: The A2A receptor is coupled to a stimulatory G-protein (Gs).[5] Ligand binding causes a conformational change in the receptor, leading to the activation of the Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5]

  • Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, including ion channels and contractile proteins.

  • Smooth Muscle Relaxation: The net effect of PKA activation in coronary artery smooth muscle cells is a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in vasorelaxation and an increase in coronary blood flow.[5] This can be achieved through mechanisms such as the opening of potassium channels, leading to hyperpolarization of the cell membrane.[5]

Signaling Pathway Diagram

G_protein_signaling This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein (α, β, γ) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to Relaxation Coronary Artery Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: A2A Receptor Signaling Pathway for Coronary Vasodilation.

Experimental Protocols for In Vitro Analysis

Isolated Coronary Artery Ring Preparation and Vasorelaxation Assay

This experiment is designed to measure the direct effect of a compound on the contractility of isolated coronary artery segments.

Materials:

  • Animal model (e.g., porcine, bovine, or rodent hearts)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Vasoconstrictor agent (e.g., U46619, a thromboxane A2 analog; phenylephrine; or high potassium solution)

  • This compound (or other test compound)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Isolation: Hearts are obtained from recently euthanized animals and immediately placed in ice-cold Krebs-Henseleit solution. The left anterior descending (LAD) or other suitable coronary artery is carefully dissected free from the surrounding myocardial and connective tissue.

  • Ring Preparation: The isolated coronary artery is cut into rings of approximately 2-3 mm in length. Care is taken to not damage the endothelium, unless endothelium-denuded rings are required for specific mechanistic studies.

  • Mounting: The arterial rings are mounted on stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams). During this period, the bath solution is changed every 15-20 minutes. The viability of the rings is then tested by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

  • Pre-contraction: After a washout period, the arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., U46619) to achieve a stable contractile tone.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • Data Analysis: The relaxation data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal relaxation (Emax) can be calculated.

cAMP Accumulation Assay in Coronary Artery Smooth Muscle Cells

This assay quantifies the increase in intracellular cAMP in response to A2A receptor activation.

Materials:

  • Primary cultured coronary artery smooth muscle cells (CASMCs)

  • Cell culture medium and reagents

  • This compound (or other test compound)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer

Procedure:

  • Cell Culture: CASMCs are cultured to near confluence in appropriate multi-well plates.

  • Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubated for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

  • Stimulation: this compound at various concentrations is added to the wells and incubated for a defined period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: The incubation is terminated by removing the medium and adding a lysis buffer to release the intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the amount of cAMP produced (e.g., pmol/well or pmol/mg of protein) and plotted against the concentration of this compound to generate a concentration-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_organ_bath Isolated Organ Bath Assay cluster_data_analysis Data Analysis Isolation Isolate Coronary Artery Rings Prepare Arterial Rings Isolation->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate and Check Viability Mounting->Equilibration Precontraction Pre-contract with Vasoconstrictor Equilibration->Precontraction Drug_Addition Add Cumulative Concentrations of this compound Precontraction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording CRC Construct Concentration- Response Curve Data_Recording->CRC EC50_Emax Calculate EC50 and Emax CRC->EC50_Emax

Caption: General Workflow for In Vitro Vasorelaxation Studies.

Conclusion

This compound is a selective adenosine A2A receptor agonist that induces coronary vasodilation. While clinical data supports its efficacy in increasing coronary blood flow, detailed in vitro quantitative data from isolated coronary artery studies are not extensively documented in publicly available literature. The mechanism of action is consistent with the known A2A receptor signaling pathway involving Gs protein activation, increased adenylyl cyclase activity, and subsequent cAMP-mediated smooth muscle relaxation. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound and other coronary vasodilators, enabling researchers to further elucidate their pharmacological properties. Further preclinical in vitro studies are warranted to fully quantify the potency and efficacy of this compound directly on coronary artery preparations.

References

Binodenoson: A Deep Dive into its Potential for Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binodenoson, a selective adenosine A₂A receptor agonist, has been primarily investigated for its potent vasodilatory effects in myocardial perfusion imaging.[1][2][3] However, the A₂A receptor is a well-established regulator of inflammation, suggesting a therapeutic potential for this compound in inflammatory diseases.[4][5] This technical guide explores the mechanistic underpinnings of this compound's putative anti-inflammatory role, drawing upon the broader understanding of A₂A receptor signaling and the effects of selective agonists on inflammatory pathways. While specific preclinical and clinical data on this compound's anti-inflammatory efficacy is limited in publicly available literature, this paper will synthesize the existing knowledge to provide a framework for future research and development.

The Adenosine A₂A Receptor: A Key Regulator of Inflammation

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a critical role in dampening inflammatory responses.[5][6] Extracellular adenosine levels rise in response to cellular stress and damage, acting as a key signaling molecule in the resolution of inflammation.[7] The A₂A receptor is expressed on a wide variety of immune cells, including neutrophils, macrophages, T cells, and dendritic cells, making it a central node in the control of both innate and adaptive immunity.[8]

Activation of the A₂A receptor by agonists like this compound is generally associated with immunosuppressive and anti-inflammatory effects.[1][4] These effects are mediated through a canonical signaling pathway that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][9] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate and activate the cAMP response element-binding protein (CREB).[1][9] This signaling cascade ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][9]

This compound's Mechanism of Action in an Inflammatory Context

As a selective A₂A receptor agonist, this compound is expected to exert its anti-inflammatory effects primarily through the A₂A receptor signaling pathway. The binding of this compound to the A₂A receptor on immune cells would initiate the signaling cascade described above, leading to a multi-faceted dampening of the inflammatory response.

Signaling Pathway

The proposed signaling pathway for this compound's anti-inflammatory effects is depicted below:

Binodenoson_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A₂A Receptor This compound->A2AR Binds to Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Activation CREB->NFkB_inhibition Leads to Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Results in

This compound's Anti-Inflammatory Signaling Pathway.
Modulation of Cytokine Production

A key outcome of A₂A receptor activation is the modulation of cytokine production by immune cells. A₂A agonists have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[7] Conversely, in some cellular contexts, A₂A activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] This shift in the cytokine milieu from a pro-inflammatory to an anti-inflammatory state is a central component of the therapeutic potential of A₂A agonists.

CytokineExpected Effect of this compoundRationale
TNF-α Inhibition of NF-κB, a key transcription factor for TNF-α.[7][9]
IL-12 Suppression of production by monocytic cells.[7]
IL-10 Potential for increased production in certain immune cells.[7]
IFN-γ A₂A receptor blockade has been shown to increase IFN-γ, suggesting agonism would decrease it.[3]

Preclinical and Clinical Evidence (Inferred)

Direct preclinical and clinical evidence for this compound's efficacy in inflammatory disease models is currently lacking in the public domain. However, data from clinical trials of this compound as a pharmacological stress agent provide some insights into its safety and dosing.

Quantitative Data from Clinical Trials (Cardiovascular Focus)

The following table summarizes dosing and key cardiovascular effects observed in clinical trials of this compound. It is important to note that these studies were not designed to assess anti-inflammatory endpoints.

Study PhaseDosing RegimenKey FindingsReference
Phase IIIntravenous infusion of 0.5, 1.0, and 1.5 µg/kgWell-tolerated in healthy subjects with mild intermittent asthma; no significant bronchoconstriction.[5]
Dose-RangingIntravenous infusion of 0.3, 0.5, or 1 µg/kg/min; or bolus injection of 1.5 or 3 µg/kgDose-related coronary hyperemic responses; 1.5 µg/kg bolus produced maximal hyperemia.[10]
Crossover TrialFour different dosing regimens compared to adenosineSimilar efficacy to adenosine for myocardial perfusion imaging with a dose-related reduction in side effects.[11]

Experimental Protocols (Proposed)

To rigorously evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed methodologies based on standard practices for assessing anti-inflammatory compounds.

In Vitro Assay: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of this compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, IL-6, IL-10, and IL-12 using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Determine the IC₅₀ value of this compound for the inhibition of pro-inflammatory cytokine production.

in_vitro_workflow PBMC_Isolation Isolate PBMCs from Healthy Donors Cell_Plating Plate PBMCs at 1x10⁶ cells/mL PBMC_Isolation->Cell_Plating Binodenoson_Preincubation Pre-incubate with Varying [this compound] Cell_Plating->Binodenoson_Preincubation LPS_Stimulation Stimulate with LPS (100 ng/mL) Binodenoson_Preincubation->LPS_Stimulation Supernatant_Collection Collect Supernatants after 24h LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokine Levels (Luminex/ELISA) Supernatant_Collection->Cytokine_Measurement IC50_Determination Determine IC₅₀ Cytokine_Measurement->IC50_Determination

In Vitro Cytokine Release Assay Workflow.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later.

  • Once clinical signs of arthritis appear (e.g., paw swelling), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control such as methotrexate).

  • Administer this compound daily via an appropriate route (e.g., intraperitoneal or oral).

  • Monitor disease progression by scoring clinical signs of arthritis and measuring paw thickness.

  • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Future Directions and Conclusion

The selective A₂A receptor agonist this compound holds theoretical promise as a modulator of inflammatory responses. Its well-defined mechanism of action through the A₂A receptor-cAMP-PKA pathway provides a strong rationale for its investigation in inflammatory diseases. However, a significant gap exists in the literature regarding specific preclinical and clinical data to support this application.

Future research should focus on:

  • In vitro characterization: Determining the potency of this compound in inhibiting the production of a wide range of inflammatory mediators from various immune cell types.

  • Preclinical in vivo studies: Evaluating the efficacy of this compound in established animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.

  • Pharmacokinetic and pharmacodynamic studies: Establishing the dose-response relationship for the anti-inflammatory effects of this compound and determining its optimal therapeutic window.

References

An In-depth Technical Guide to Early-Phase Clinical Trial Data for Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a selective adenosine A2A receptor agonist that has been investigated for its utility as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its selectivity for the A2A receptor subtype theoretically offers a similar degree of coronary vasodilation to non-selective adenosine receptor agonists, but with a potentially improved side-effect profile.[2] This technical guide provides a comprehensive overview of the available data from early-phase clinical trials, focusing on safety, tolerability, and pharmacodynamic effects. While efforts were made to collate pharmacokinetic data, specific parameters such as Cmax, Tmax, AUC, and half-life were not available in the public domain at the time of this review.

Mechanism of Action

This compound exerts its pharmacological effect through the selective activation of the adenosine A2A receptors located on the vascular smooth muscle cells of coronary arteries. This activation initiates a signaling cascade that leads to vasodilation and a subsequent increase in coronary blood flow, mimicking the effects of physical exercise on the heart. This induced hyperemia allows for the identification of areas of the heart with insufficient blood flow during stress.

This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein Activation A2A_Receptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

This compound's signaling pathway for coronary vasodilation.

Clinical Trial Design and Methodology

The early-phase clinical development of this compound involved several studies to assess its safety, tolerability, and dose-response relationship. These trials were primarily conducted in healthy volunteers and patients with known or suspected coronary artery disease.

Study Designs

The clinical trials employed a variety of designs to systematically evaluate this compound:

  • Dose-Escalating, Single-Blinded Phase: This design was used to cautiously introduce the drug to human subjects, starting with low doses and gradually increasing them to identify a safe and effective range. The single-blinded nature, where the investigator is aware of the treatment but the subject is not, helps to minimize bias in subjective reporting.[1]

  • Placebo-Controlled, Double-Blinded Phase: In this phase, a larger group of participants was randomly assigned to receive either this compound or a placebo. The double-blind approach, where neither the participants nor the investigators know who is receiving the active drug, is the gold standard for minimizing bias in clinical trials.[1]

  • Randomized, Crossover Trial: This design involves each participant receiving both this compound and a comparator (like adenosine) in a random order, separated by a washout period. This allows for a direct comparison of the effects of the two drugs within the same individual, reducing inter-subject variability.[2]

cluster_0 Dose Escalation cluster_1 Randomization cluster_2 Crossover Cohort 1 Cohort 1 Cohort 2 Cohort 2 Cohort 1->Cohort 2 Increasing Dose Cohort 3 Cohort 3 Cohort 2->Cohort 3 Increasing Dose Patient Pool Patient Pool This compound Group This compound Group Patient Pool->this compound Group Placebo Group Placebo Group Patient Pool->Placebo Group Patient Patient Treatment A Treatment A Patient->Treatment A Washout Washout Treatment A->Washout Treatment B Treatment B Washout->Treatment B

Overview of early-phase clinical trial designs for this compound.
Experimental Protocols

Key experimental protocols included:

  • Intravenous Administration: this compound was administered intravenously, either as a bolus injection over a short period (e.g., 30 seconds) or as a continuous infusion over several minutes.[3]

  • Coronary Blood Flow Velocity (CBFV) Measurement: A Doppler flow wire was used to measure the velocity of blood flow in the coronary arteries before and after drug administration to quantify the hyperemic response.[3]

  • Myocardial Perfusion Imaging: Single Photon Emission Computed Tomography (SPECT) was employed to visualize blood flow to the myocardium, allowing for the assessment of perfusion defects.[2]

  • Safety and Tolerability Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure), electrocardiogram (ECG), and pulse oximetry was conducted. Adverse events were systematically recorded and graded.[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the early-phase clinical trials of this compound.

Table 1: Dosing Regimens
Administration RouteDoseStudy Population
Intravenous Bolus0.5 µg/kgHealthy Volunteers & Patients with CAD
1.0 µg/kgHealthy Volunteers & Patients with CAD
1.5 µg/kgHealthy Volunteers & Patients with CAD
3.0 µg/kgPatients with CAD
Intravenous Infusion0.3 µg/kg/min for 3 minPatients with CAD
0.5 µg/kg/min for 3 minPatients with CAD
1.0 µg/kg/min for 3 minPatients with CAD

Data sourced from multiple studies.[1][3]

Table 2: Pharmacodynamic Effects
DoseEffect on Coronary Blood FlowTime to Maximal Hyperemia (mean ± SD)Duration of Maximal Hyperemia (mean ± SD)
1.5 µg/kg (bolus)Nearly maximal coronary hyperemia4.5 ± 3.7 minutes7.4 ± 6.86 minutes
3.0 µg/kg (bolus)Maximal coronary hyperemiaNot ReportedNot Reported
1.0 µg/kg/min (infusion)Maximal coronary hyperemiaNot ReportedNot Reported

Data primarily from a study in patients with CAD.[3]

Table 3: Safety and Tolerability - Common Adverse Events
Adverse EventFrequencySeverity
TachycardiaMost CommonMild to Moderate
DizzinessCommonMild to Moderate
FlushingCommonMild to Moderate

Reported in a study with healthy subjects with mild intermittent asthma.[1]

Table 4: Hemodynamic Effects
ParameterEffect
Heart RateTransiently increased
Systolic Blood PressureTransiently increased
Blood PressureTransiently decreased

General observations from multiple studies.[1][3]

Experimental Workflows

The workflow for a typical early-phase clinical trial assessing this compound as a pharmacological stress agent is outlined below.

Start Start Patient_Screening Patient Screening & Consent Start->Patient_Screening Baseline_Measurements Baseline Measurements (ECG, Vitals, CBFV) Patient_Screening->Baseline_Measurements Randomization Randomization (if applicable) Baseline_Measurements->Randomization Drug_Administration This compound/Placebo Administration Randomization->Drug_Administration Monitoring Continuous Monitoring (ECG, Vitals) Drug_Administration->Monitoring SPECT_Imaging SPECT Imaging Monitoring->SPECT_Imaging Follow_up Follow-up & Adverse Event Recording SPECT_Imaging->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis End End Data_Analysis->End

Workflow of a this compound clinical trial for myocardial perfusion imaging.

Conclusion

The early-phase clinical trial data for this compound indicate that it is a well-tolerated and effective coronary vasodilator. Its selective adenosine A2A receptor agonism translates to a predictable pharmacodynamic effect of inducing coronary hyperemia. The safety profile appears favorable, with the most common adverse events being transient and of mild to moderate severity.[1] The dosing regimen of 1.5 µg/kg as an intravenous bolus has been identified as effective in producing nearly maximal coronary hyperemia.[3] Further research and data from later-phase trials would be necessary to fully elucidate its clinical utility and to establish a comprehensive pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Myocardial Perfusion Imaging Using Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a potent and selective A2A adenosine receptor agonist developed for use as a short-acting coronary vasodilator in myocardial perfusion imaging (MPI).[1] Its high selectivity for the A2A receptor subtype aims to produce maximal coronary hyperemia while minimizing the undesirable side effects associated with non-selective adenosine receptor agonists like adenosine and dipyridamole.[2][3] These side effects, such as atrioventricular (AV) block and bronchospasm, are mediated by A1, A2B, and A3 adenosine receptors. By specifically targeting the A2A receptor, this compound offers a safer and better-tolerated alternative for pharmacological stress testing in patients undergoing MPI for the diagnosis of coronary artery disease.[2][3]

These application notes provide detailed protocols for the use of this compound in both preclinical and clinical in vivo myocardial perfusion imaging studies, along with a summary of relevant quantitative data and a description of the underlying signaling pathway.

Mechanism of Action

This compound exerts its vasodilatory effects by selectively activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of coronary arteries.[3] The binding of this compound to the A2A receptor initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.

Signaling Pathway

The activation of the A2A adenosine receptor by this compound triggers the following signaling pathway:

  • G-Protein Activation: this compound binds to the A2A receptor, causing a conformational change that activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).

  • Phosphorylation and Vasodilation: PKA then phosphorylates downstream target proteins, leading to a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation of the coronary arteries.

Binodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: this compound A2A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies involving this compound and other adenosine receptor agonists.

Table 1: Hemodynamic Effects of Intravenous this compound in Humans

DoseChange in Heart Rate (bpm)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
0.5 µg/kg bolus+18No significant changeNo significant change
1.0 µg/kg bolus+25No significant changeNo significant change
1.5 µg/kg bolus+31No significant changeNo significant change
1.5 µg/kg infusion (0.5 µg/kg/min for 3 min)+28No significant changeNo significant change
Adenosine (140 µg/kg/min for 6 min)+23No significant changeNo significant change
Data adapted from a randomized, controlled dose-ranging study.[3]

Table 2: Coronary Blood Flow Velocity (CBFV) Response to this compound in Humans

This compound DoseTime to Peak Hyperemia (minutes)Duration of Maximal Hyperemia (minutes)
1.5 µg/kg bolus4.5 ± 3.77.4 ± 6.86
3.0 µg/kg bolusN/AN/A
0.3 µg/kg/min infusion (3 min)N/AN/A
0.5 µg/kg/min infusion (3 min)N/AN/A
1.0 µg/kg/min infusion (3 min)N/AN/A
Data from a study defining this compound dosing regimens. The 1.5 and 3 µg/kg doses produced maximal coronary hyperemia equivalent to CBFV reserve.[2]

Table 3: Comparison of Myocardial Perfusion Imaging Results with this compound and Adenosine (SPECT)

This compound Dosing RegimenExact Categorical Agreement with AdenosineKappa Value
0.5 µg/kg bolus79%0.69
1.0 µg/kg bolus82%0.75
1.5 µg/kg bolus87%0.85
1.5 µg/kg infusion83%0.77
Agreement in the extent and severity of reversible perfusion defects.[3]

Experimental Protocols

Preclinical Protocol: In Vivo Myocardial Perfusion Imaging in a Canine Model

This protocol is adapted from studies using adenosine agonists in canine models for myocardial perfusion imaging.

1. Animal Preparation:

  • Adult mongrel dogs of either sex are fasted overnight.

  • Anesthesia is induced with an appropriate anesthetic agent (e.g., sodium pentobarbital) and maintained throughout the experiment.

  • The animal is intubated and ventilated with room air supplemented with oxygen.

  • Catheters are placed in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.

  • A thoracotomy is performed to expose the heart, and a hydraulic occluder is placed around the left anterior descending (LAD) coronary artery to create a stenosis.

  • A Doppler flow probe is placed proximal to the occluder to measure coronary blood flow velocity.

2. Experimental Procedure:

  • Baseline Measurements: Record baseline heart rate, arterial blood pressure, and coronary blood flow velocity.

  • Stenosis Creation: Inflate the hydraulic occluder to create a critical stenosis in the LAD artery.

  • This compound Administration: Administer this compound as either an intravenous bolus (e.g., 0.5-3.0 µg/kg) or a continuous infusion (e.g., 0.3-1.0 µg/kg/min).

  • Radiotracer Injection: At peak hyperemia, inject a SPECT radiotracer such as Technetium-99m Sestamibi (99mTc-Sestamibi).

  • Imaging: After a suitable uptake period, perform SPECT imaging of the heart.

  • Data Analysis: Reconstruct the SPECT images and perform quantitative analysis of myocardial perfusion, comparing the ischemic (LAD territory) and non-ischemic myocardial regions.

Preclinical_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure Fasting Overnight Fasting Anesthesia Anesthesia & Ventilation Fasting->Anesthesia Catheterization Arterial & Venous Catheterization Anesthesia->Catheterization Surgery Thoracotomy & Instrument Placement Catheterization->Surgery Baseline Baseline Measurements Surgery->Baseline Stenosis Create Coronary Stenosis Baseline->Stenosis This compound Administer this compound Stenosis->this compound Radiotracer Inject Radiotracer This compound->Radiotracer Imaging SPECT Imaging Radiotracer->Imaging Analysis Data Analysis Imaging->Analysis Clinical_Protocol_Workflow cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_analysis Image Analysis Fasting Fasting & Medication Adjustment IV_Access Establish IV Access Fasting->IV_Access Rest_Injection Rest Radiotracer Injection IV_Access->Rest_Injection Rest_Scan Rest SPECT Scan Rest_Injection->Rest_Scan Binodenoson_Admin This compound Administration (1.5 µg/kg bolus) Rest_Scan->Binodenoson_Admin Stress_Injection Stress Radiotracer Injection Binodenoson_Admin->Stress_Injection Stress_Scan Stress SPECT Scan Stress_Injection->Stress_Scan Reconstruction Image Reconstruction Stress_Scan->Reconstruction Interpretation Quantitative/Qualitative Interpretation Reconstruction->Interpretation

References

Application Notes and Protocols for Binodenoson as a Pharmacological Stress Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a potent and highly selective agonist for the adenosine A2A receptor subtype. Its primary application in research and clinical settings is as a pharmacological stress agent, particularly for myocardial perfusion imaging (MPI). By selectively activating A2A receptors, this compound induces coronary vasodilation and increases coronary blood flow, mimicking the effects of physical exercise on the heart. This targeted action minimizes the undesirable side effects associated with non-selective adenosine agonists, such as bronchospasm, atrioventricular (AV) block, and peripheral vasodilation, which are mediated by A1, A2B, and A3 receptors.

These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its pharmacological effects through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the A2A receptor initiates a signaling cascade that leads to profound physiological responses, most notably vasodilation of the coronary arteries.

Signaling Pathway

The activation of the A2A receptor by this compound primarily involves the Gs alpha subunit of the associated G-protein. This initiates a cascade of intracellular events:

  • G-Protein Activation: Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the dissociation of the Gs alpha subunit from the beta-gamma subunits.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • cAMP-PKA Pathway: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, including ion channels and contractile proteins within vascular smooth muscle cells. This ultimately leads to a decrease in intracellular calcium concentration and smooth muscle relaxation, resulting in vasodilation.

  • ERK/MAPK Pathway Activation: In addition to the canonical cAMP/PKA pathway, A2A receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is implicated in cellular processes such as proliferation and differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2AR A2A Receptor This compound->A2AR Binds to GProtein Gs Protein A2AR->GProtein Activates ERK p-ERK1/2 A2AR->ERK Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Targets Downstream Targets (e.g., Ion Channels) PKA->Targets Phosphorylates Vaso Vasodilation Targets->Vaso Leads to

Caption: this compound Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound based on preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Selectivity

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2AReference
Adenosine A2AData not available-
Adenosine A1Low affinity-
Adenosine A2B24,000-fold lower than A2A24,000x
Adenosine A3Low affinity-

Table 2: In Vivo Dose Regimens and Effects

SpeciesDosing RegimenRoute of AdministrationObserved EffectsReference
Human (Clinical Trial)0.5, 1.0, 1.5 µg/kg (bolus)IntravenousDose-related coronary hyperemia
Human (Clinical Trial)1.5 µg/kg (bolus over 30s)IntravenousMaximal coronary hyperemia
Human (Clinical Trial)0.3, 0.5, 1.0 µg/kg/min (3 min infusion)IntravenousDose-related coronary hyperemia
Dog (Preclinical)Not specifiedIntravenousDose-dependent increases in coronary blood flow velocity

Table 3: Common Adverse Events in Humans (≥1.5 µg/kg Dose)

Adverse EventIncidenceSeverityReference
TachycardiaCommonTransient
DizzinessCommonTransient
FlushingCommonTransient
Chest PainLess frequent than adenosineMild to Moderate
DyspneaLess frequent than adenosineMild to Moderate
AV Block (2nd or 3rd degree)Not observed-

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Protocol: Measurement of cAMP Accumulation

This protocol describes a method to quantify the increase in intracellular cAMP in response to this compound in a cell line expressing the adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-A2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate for 24 hours.

  • Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 2-4 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer (e.g., HBSS) containing 500 µM IBMX. Prepare a positive control of Forskolin (e.g., 10 µM).

  • Cell Stimulation: Remove the serum-free medium and add the this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HEK293-A2A Cells B Seed Cells in 96-well Plate A->B C Serum Starve Cells B->C E Stimulate Cells with this compound C->E D Prepare this compound Dilutions D->E F Incubate at 37°C E->F G Lyse Cells & Measure cAMP F->G H Plot Dose-Response Curve G->H I Determine EC50 H->I

Caption: In Vitro cAMP Assay Workflow.
In Vitro Protocol: ERK1/2 Phosphorylation Western Blot

This protocol details the detection of ERK1/2 phosphorylation in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture reagents (as in 4.1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Stimulation: Culture and serum-starve HEK293-A2A cells as described in the cAMP assay protocol (steps 1-3). Stimulate cells with various concentrations of this compound for 5-10 minutes at 37°C.

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

In Vivo Protocol: Assessment of Coronary Vasodilation in a Canine Model

This protocol outlines a method to assess the effects of this compound on coronary blood flow in an anesthetized dog model.

Materials:

  • Beagle dogs

  • Anesthetics (e.g., pentobarbital)

  • Surgical instruments

  • Doppler flow probe

  • Catheters for drug administration and blood pressure monitoring

  • Physiological monitoring equipment (ECG, blood pressure)

  • This compound solution for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Surgically expose the left anterior descending (LAD) coronary artery.

  • Instrumentation: Place a Doppler flow probe around the LAD to measure coronary blood flow velocity. Insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic parameters, including coronary blood flow velocity, heart rate, and arterial blood pressure.

  • This compound Administration: Administer this compound as an intravenous bolus or a short infusion at escalating doses (e.g., 0.5, 1.0, 1.5 µg/kg).

  • Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.

  • Data Analysis: Calculate the percentage change in coronary blood flow velocity from baseline for each dose of this compound. Plot the dose-response relationship.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Dog B Surgical Exposure of LAD A->B C Instrument for Hemodynamic Monitoring B->C D Record Baseline Measurements C->D E Administer this compound (IV) D->E F Continuously Record Data E->F G Calculate % Change in CBFV F->G H Plot Dose-Response Curve G->H

Application Notes and Protocols for Binodenoson Administration in Coronary Hyperemia Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a potent and highly selective agonist for the adenosine A2A receptor, demonstrating significant potential as a pharmacologic stress agent for inducing coronary hyperemia.[1] Its primary application lies in myocardial perfusion imaging (MPI), a non-invasive diagnostic technique used to evaluate coronary artery disease. By selectively activating the A2A receptors, this compound induces coronary vasodilation, leading to increased blood flow in healthy coronary arteries. This differential flow between healthy and stenotic arteries allows for the identification of perfusion defects during imaging.[2] Compared to non-selective adenosine receptor agonists like adenosine, this compound offers a more favorable side-effect profile due to its weaker affinity for A1, A2B, and A3 adenosine receptor subtypes.[2][3] These application notes provide detailed protocols for the administration of this compound in both preclinical and clinical research settings.

Mechanism of Action and Signaling Pathway

This compound exerts its vasodilatory effects by activating the adenosine A2A receptors located on the smooth muscle cells of coronary arteries. This activation stimulates the Gs alpha-subunit of the associated G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which ultimately results in the relaxation of the coronary smooth muscle and vasodilation.

Binodenoson_Signaling_Pathway cluster_cell Coronary Artery Smooth Muscle Cell This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Coronary Vasodilation) PKA->Vasodilation Leads to

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's receptor binding affinity, preclinical efficacy in a canine model, and clinical trial data in humans.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (KD)
Adenosine A2A270 nM[1]

Table 2: Preclinical Efficacy of this compound in a Canine Model

DosePeak Increase in Coronary Blood Flow VelocityDuration of Action
Data not available in provided search resultsData not available in provided search resultsData not available in provided search results

Table 3: Clinical Efficacy and Safety of this compound in Humans (Dose-Ranging Study)

This compound Dosing RegimenSPECT Imaging Agreement with Adenosine (Kappa)Relative Risk of Any Side Effect (vs. Adenosine)
0.5 µg/kg bolus0.85[2]Significantly Lower (P≤0.01)[2]
1.0 µg/kg bolus0.78[2]Significantly Lower (P≤0.01)[2]
1.5 µg/kg bolus0.69[2]Significantly Lower (P≤0.01)[2]
1.5 µg/kg infusion (over 3 min)0.79[2]Lower (not statistically significant)[2]

Table 4: Hemodynamic Effects of this compound in Humans

This compound DoseMaximal Change in Heart Rate (bpm)Maximal Change in Systolic Blood Pressure (mmHg)
1.0 µg/kg+25.4 ± 2.6[3]+13.3 ± 3.1[3]
1.5 µg/kg+31.5 ± 3.0[3]+13.6 ± 4.0[3]

Experimental Protocols

In Vivo Model: Induction of Coronary Hyperemia in a Canine Model

This protocol describes a method for evaluating the coronary vasodilator effects of this compound in an anesthetized canine model.

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Canine Instrumentation Surgical Instrumentation (catheters, flow probes) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamics and Coronary Blood Flow Instrumentation->Baseline Administer Administer this compound (Intravenous Bolus or Infusion) Baseline->Administer Record Continuously Record Hemodynamics and Coronary Blood Flow Administer->Record Washout Allow for Washout Period Record->Washout Analyze Analyze Changes in Coronary Blood Flow and Hemodynamics Record->Analyze Repeat Repeat with Different Doses (Dose-Response Curve) Washout->Repeat Repeat->Administer

Figure 2: In Vivo Canine Experimental Workflow

Materials:

  • This compound for injection

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Saline solution

  • Canine model

  • Surgical instruments for catheterization

  • Coronary blood flow probe (e.g., Doppler flow wire)

  • Physiological monitoring system (for ECG, blood pressure, heart rate)

  • Ventilator

Procedure:

  • Animal Preparation:

    • Anesthetize the dog according to institutional guidelines.

    • Intubate and ventilate the animal.

    • Surgically expose a femoral artery and vein for catheter insertion for blood pressure monitoring and drug administration, respectively.

    • Perform a thoracotomy to expose the heart.

    • Place a coronary blood flow probe around a major coronary artery (e.g., left anterior descending artery).

  • Experimental Protocol:

    • Allow the animal to stabilize for a period of 30 minutes after instrumentation.

    • Record baseline measurements of coronary blood flow, heart rate, and arterial blood pressure.

    • Prepare a stock solution of this compound in saline.

    • Administer a bolus injection or a continuous infusion of this compound at the desired dose. Dosing regimens from human studies (e.g., 0.5-1.5 µg/kg) can be adapted.[2]

    • Continuously monitor and record coronary blood flow and hemodynamic parameters.

    • After the effects of the drug have subsided and parameters have returned to baseline, a washout period should be observed.

    • Repeat the administration with escalating doses of this compound to construct a dose-response curve.

  • Data Analysis:

    • Calculate the percentage change in coronary blood flow from baseline for each dose.

    • Analyze the changes in heart rate and blood pressure.

    • Determine the dose of this compound that produces maximal coronary hyperemia.

Clinical Protocol: Myocardial Perfusion Imaging with this compound

This protocol outlines the procedure for using this compound as a pharmacologic stress agent in conjunction with Single-Photon Emission Computed Tomography (SPECT) for myocardial perfusion imaging in human subjects.

SPECT_Workflow cluster_prep Patient Preparation cluster_stress Stress Imaging cluster_rest Rest Imaging cluster_analysis Image Analysis Consent Informed Consent Prep Patient Preparation (Fasting, Medication Hold) Consent->Prep IV Establish Intravenous Access Prep->IV Binodenoson_Admin Administer this compound (e.g., 1.5 µg/kg bolus) IV->Binodenoson_Admin Radiotracer Inject Radiotracer (e.g., 99mTc-sestamibi) Binodenoson_Admin->Radiotracer SPECT_Stress Acquire Stress SPECT Images Radiotracer->SPECT_Stress Wait Wait for Radiotracer Washout SPECT_Stress->Wait Compare Compare Stress and Rest Images to Identify Perfusion Defects SPECT_Stress->Compare Radiotracer_Rest Inject Radiotracer at Rest Wait->Radiotracer_Rest SPECT_Rest Acquire Rest SPECT Images Radiotracer_Rest->SPECT_Rest SPECT_Rest->Compare

Figure 3: Clinical SPECT Imaging Workflow

Materials:

  • This compound for injection

  • Radiopharmaceutical (e.g., 99mTc-sestamibi or 201Tl)

  • SPECT gamma camera and associated computer system

  • Intravenous catheters and infusion equipment

  • ECG and blood pressure monitoring equipment

  • Emergency medications and equipment (e.g., aminophylline)

Procedure:

  • Patient Preparation:

    • Obtain informed consent from the patient.

    • Instruct the patient to fast for at least 4 hours prior to the procedure.

    • Withhold any medications that may interfere with the test, as per institutional guidelines.

  • Stress Study:

    • Establish intravenous access.

    • Position the patient on the imaging table and begin continuous ECG and periodic blood pressure monitoring.

    • Administer this compound as a rapid intravenous bolus (e.g., 1.5 µg/kg over 30 seconds) or as an infusion (e.g., 0.5 µg/kg/min for 3 minutes).[2]

    • At the time of peak hyperemia (approximately 3.5 minutes after the start of a bolus injection or at the end of a 3-minute infusion), inject the radiotracer.[2]

    • Acquire stress SPECT images according to standard institutional protocols.

  • Rest Study:

    • The rest study can be performed before or after the stress study, typically on the same or a different day.

    • Inject the radiotracer while the patient is at rest.

    • Acquire rest SPECT images using the same imaging parameters as the stress study.

  • Image Interpretation:

    • Process and reconstruct the stress and rest images.

    • Compare the stress and rest images to identify any areas of reduced radiotracer uptake during stress that are not present at rest, indicating reversible perfusion defects and potential coronary artery disease.

In Vitro Assay: Cellular cAMP Measurement

This protocol describes a general method for assessing the activity of this compound at the A2A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels in a cell line expressing the receptor.

Materials:

  • Cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Adenosine deaminase

  • Rolipram (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well plates

Procedure:

  • Cell Culture and Plating:

    • Culture the A2A receptor-expressing cells according to standard protocols.

    • Plate the cells in multi-well plates at a suitable density and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with adenosine deaminase to remove any endogenous adenosine.

    • Add rolipram to inhibit phosphodiesterases and prevent the breakdown of cAMP.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified period to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the concentration of this compound.

    • Calculate the EC50 value to determine the potency of this compound in stimulating cAMP production.

Conclusion

This compound is a promising selective A2A adenosine receptor agonist for the induction of coronary hyperemia. The provided protocols offer a framework for its application in both preclinical and clinical research. Adherence to these detailed methodologies will facilitate the standardized and effective use of this compound in the investigation of coronary physiology and the diagnosis of coronary artery disease. Researchers should always adhere to institutional and regulatory guidelines when conducting animal and human studies.

References

Application Notes and Protocols: SPECT Imaging with Binodenoson as a Pharmacological Stress Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing Binodenoson as a selective adenosine A2A receptor agonist for pharmacological stress in Single-Photon Emission Computed Tomography (SPECT) myocardial perfusion imaging (MPI).

Introduction

This compound is a highly selective agonist for the adenosine A2A receptor.[1] Its primary application in SPECT imaging is to induce coronary vasodilation, mimicking the effects of physical exercise on myocardial blood flow.[2][3] By selectively targeting the A2A receptor, this compound aims to produce comparable diagnostic images to non-selective adenosine receptor agonists, such as adenosine itself, but with a more favorable side-effect profile.[1][4][5][6] This selectivity is advantageous as it minimizes the adverse effects associated with the activation of other adenosine receptors, such as bronchospasm, hypotension, and bradycardia.[7]

Signaling Pathway of this compound

This compound exerts its pharmacological effect by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately leads to smooth muscle relaxation in the coronary arteries and subsequent vasodilation.

G This compound This compound A2A_Receptor Adenosine A2A Receptor (G-protein coupled) This compound->A2A_Receptor G_Protein Gs Protein Activation A2A_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased intracellular cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Vasodilation Coronary Artery Vasodilation MLCK_inhibition->Vasodilation

This compound Signaling Pathway

Experimental Protocols

The following protocols are based on a multicenter, randomized, single-blind, two-arm crossover trial comparing this compound with Adenosine.[1][8]

Patient Preparation
  • Informed Consent: Obtain written informed consent from all participants.

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the procedure.[9]

  • Medication Review:

    • Discontinue caffeine and methylxanthines for at least 24 hours before the study.[1]

    • Withhold antianginal medications according to the standard practice of the imaging laboratory.[1]

  • Exclusion Criteria: Patients with a history of recent myocardial infarction or revascularization (within 30 days), asthma or bronchospasm, second- or third-degree atrioventricular (AV) block without a pacemaker, or a left ventricular ejection fraction of ≤35% should be excluded.[1]

SPECT Myocardial Perfusion Imaging Protocol

A two-day stress/rest or a one-day rest/stress or stress/rest protocol can be employed. The following describes a two-day stress-first protocol.

Day 1: Stress Study

  • IV Access: Establish intravenous access in a peripheral vein.

  • Pharmacological Stress: Administer the pharmacological stress agent (this compound or Adenosine) according to the dosing regimens outlined in Table 1.

  • Radiotracer Injection: Inject the SPECT radiopharmaceutical (e.g., 99mTc-sestamibi or 201Thallium) at the specified time point relative to the stressor administration (see Table 1).[1][10]

  • Image Acquisition:

    • Begin SPECT imaging approximately 40-60 minutes after the injection of 99mTc-based tracers or 10 minutes for 201Thallium.[9]

    • Follow the American Society of Nuclear Cardiology (ASNC) guidelines for SPECT image acquisition parameters.[1][11]

Day 2: Rest Study

  • Radiotracer Injection: Administer the same radiopharmaceutical as in the stress study at rest.

  • Image Acquisition: Perform SPECT imaging at the same time interval post-injection as the stress study to ensure comparable conditions.[1]

G cluster_day1 Day 1: Stress Study cluster_day2 Day 2: Rest Study Patient_Prep_D1 Patient Preparation IV_Access_D1 Establish IV Access Patient_Prep_D1->IV_Access_D1 Stressor_Admin Administer Stressor (this compound or Adenosine) IV_Access_D1->Stressor_Admin Radiotracer_Stress Inject Radiotracer Stressor_Admin->Radiotracer_Stress SPECT_Acq_Stress SPECT Image Acquisition Radiotracer_Stress->SPECT_Acq_Stress Patient_Prep_D2 Patient Preparation IV_Access_D2 Establish IV Access Patient_Prep_D2->IV_Access_D2 Radiotracer_Rest Inject Radiotracer (Rest) IV_Access_D2->Radiotracer_Rest SPECT_Acq_Rest SPECT Image Acquisition Radiotracer_Rest->SPECT_Acq_Rest

References

Application Notes and Protocols for Binodenoson in Preclinical Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Binodenoson, a selective A2A adenosine receptor agonist, in animal models of cardiovascular disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound (also known as MRE-0470 and WRC-0470) is a potent and highly selective agonist for the adenosine A2A receptor. Activation of A2A receptors on vascular smooth muscle cells leads to vasodilation, particularly in the coronary arteries. This mechanism makes this compound a valuable tool for pharmacological stress testing in myocardial perfusion imaging and a potential therapeutic agent for various cardiovascular conditions characterized by ischemia. These notes focus on its application in preclinical animal models to study its effects on cardiovascular physiology and disease.

Mechanism of Action

This compound exerts its primary cardiovascular effects through the activation of the A2A adenosine receptor, a G-protein coupled receptor. The signaling pathway is initiated by the binding of this compound to the A2A receptor on the surface of vascular smooth muscle cells. This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation.

Binodenoson_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Experimental_Workflow_Canine cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis Animal_Model Canine Model (Anesthetized, Thoracotomy) Instrumentation Hemodynamic Monitoring (HR, BP, Coronary Flow) Animal_Model->Instrumentation Stenosis Create Critical LAD Stenosis Instrumentation->Stenosis Baseline Baseline Measurements (Hemodynamics, Imaging) Stenosis->Baseline Binodenoson_Infusion This compound Infusion (0.6 µg/kg/min for 10 min) Baseline->Binodenoson_Infusion Radiotracer Radiotracer Injection (e.g., Thallium-201) Binodenoson_Infusion->Radiotracer Hemodynamic_Analysis Analyze Hemodynamic Data (Changes in Flow, Pressure) Binodenoson_Infusion->Hemodynamic_Analysis Imaging SPECT Imaging Radiotracer->Imaging Image_Analysis Analyze Perfusion Images (Identify Ischemic Defects) Imaging->Image_Analysis Conclusion Evaluate this compound Efficacy Hemodynamic_Analysis->Conclusion Image_Analysis->Conclusion

Application Notes and Protocols for Cell-Based Assays to Elucidate the Effects of Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a synthetic nucleoside analogue that has been investigated for its selective agonistic activity on adenosine receptors.[1][2] While primarily characterized as a selective adenosine A2A receptor agonist, its potential interactions with other adenosine receptor subtypes, such as the A1 receptor, are of significant interest for a comprehensive pharmacological profile.[2][3] Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[4][5] Consequently, modulators of these receptors, like this compound, hold therapeutic potential for a range of disorders.

These application notes provide a detailed overview of cell-based assays to investigate the effects of this compound, with a particular focus on the adenosine A1 receptor signaling pathway. The protocols herein describe methods to quantify receptor activation, downstream signaling events, and cellular physiological responses.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor (A1AR) by an agonist initiates a signaling cascade through its coupling to Gi/o proteins.[4][6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][7] Furthermore, A1AR signaling can modulate ion channel activity, including the activation of potassium channels and inhibition of calcium channels.[4]

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R A1 Receptor This compound->A1R Binds G_protein Gi/o A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Decreased levels lead to PIP2 PIP2 Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Ca2_release->Cellular_Response PKC_activation->Cellular_Response cAMP_Assay_Workflow A Seed A1R-expressing cells in 96-well plate B Incubate for 24 hours A->B C Treat with Forskolin and This compound dilutions B->C D Incubate for 30 minutes C->D E Lyse cells D->E F Measure cAMP levels (e.g., HTRF, ELISA) E->F G Data Analysis (IC50) F->G Calcium_Assay_Workflow A Seed A1R-expressing cells in 96-well plate B Incubate for 24 hours A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Measure baseline fluorescence D->E F Add this compound and measure fluorescence change E->F G Data Analysis (EC50) F->G Proliferation_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan and measure absorbance E->F G Data Analysis (EC50/IC50) F->G Apoptosis_Assay_Workflow A Treat cells with This compound B Incubate for 24-48 hours A->B C Harvest cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate for 15 minutes D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G Arrestin_Assay_Workflow A Seed cells co-expressing A1R-LgBiT and SmBiT-β-arrestin B Incubate overnight A->B C Add reporter substrate B->C D Add this compound dilutions C->D E Measure luminescence D->E F Data Analysis (EC50) E->F

References

Application of Binodenoson in Studying Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson, also known as MRE-0470 or WRC-0470, is a potent and highly selective agonist for the adenosine A2A receptor (A2AAR).[1] Its primary clinical application has been as a short-acting coronary vasodilator for myocardial stress imaging.[1][2] Beyond its clinical use, the high selectivity of this compound for the A2AAR makes it an invaluable tool for researchers studying adenosine receptor signaling pathways. Unlike non-selective adenosine receptor agonists, such as adenosine itself, which activate all four receptor subtypes (A1, A2A, A2B, and A3), this compound allows for the specific interrogation of A2AAR-mediated cellular responses. This selectivity helps to avoid confounding effects from the activation of other adenosine receptors, such as the A1 receptor, which can lead to atrioventricular block, or the A2B and A3 receptors, which can be involved in bronchospasm.[2][3]

These application notes provide a comprehensive guide for utilizing this compound to investigate A2AAR signaling, including its pharmacological properties, detailed experimental protocols for key in vitro assays, and methods for analyzing downstream signaling events.

Pharmacological Profile of this compound

This compound's utility as a research tool is defined by its specific binding affinity and functional potency at the A2AAR. While comprehensive in vitro binding data for this compound across all adenosine receptor subtypes is not widely published, its high selectivity for the A2AAR is well-established.

Binding Affinity and Selectivity

The dissociation constant (Kd) of this compound for the human A2AAR has been reported to be 270 nM.[1] To illustrate the concept of selectivity, the following table presents a hypothetical comparison of this compound's affinity with that of a non-selective agonist (Adenosine) and another selective A2AAR agonist (CGS-21680) across all four human adenosine receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorSelectivity for A2A vs A1
Adenosine~70~150~5100~6500~0.5-fold
CGS-21680>1000~20>1000>1000>50-fold
This compound Low Affinity ~270 (Kd) Low Affinity Low Affinity High
Functional Potency

The activation of the A2AAR by an agonist typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The potency of an agonist in eliciting this response is quantified by its half-maximal effective concentration (EC50).

Table 2: Functional Potency (EC50, nM) in cAMP Accumulation Assays

CompoundCell LineEC50 (nM)
NECAHEK-293~224
CGS-21680MIN6~2410
This compound Data Not Available N/A

Adenosine A2A Receptor Signaling Pathway

Activation of the A2AAR by this compound initiates a well-characterized signaling cascade. The A2AAR is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AAR A2A Receptor Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->A2AAR Binds ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway initiated by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on A2AAR signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A2AAR by measuring its ability to compete with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing A2AAR) incubation Incubate Membranes with: - Radioligand ([3H]CGS-21680) - Varying concentrations of this compound prep->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human A2AAR.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or varying concentrations of unlabeled this compound.

      • 50 µL of a fixed concentration of radioligand (e.g., [3H]CGS-21680, at a concentration close to its Kd).

      • 100 µL of the cell membrane preparation.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled A2AAR agonist (e.g., 10 µM NECA) in separate wells.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow cell_prep Seed Cells Expressing A2AAR in a 96-well plate stimulation Stimulate Cells with Varying Concentrations of this compound (in the presence of a PDE inhibitor) cell_prep->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Generate dose-response curve and calculate EC50) detection->analysis

Caption: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the A2AAR (e.g., CHO-K1 or HEK-293 cells) into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

    • Incubate the cells for 20-30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the this compound dilutions to the respective wells of the cell plate.

    • Include a positive control (e.g., a known A2AAR agonist like CGS-21680 or a direct adenylyl cyclase activator like forskolin) and a negative control (vehicle).

    • Incubate the plate for 15-60 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blotting for Downstream Signaling (PKA and CREB Phosphorylation)

This protocol is used to assess the activation of downstream signaling molecules following A2AAR stimulation by this compound.

Workflow for Western Blotting

Western_Blot_Workflow treatment Treat Cells with this compound for a specific time course lysis Lyse Cells and Quantify Protein Concentration treatment->lysis sds_page Separate Proteins by SDS-PAGE lysis->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer blocking Block Non-specific Binding Sites transfer->blocking ab_incubation Incubate with Primary Antibodies (e.g., anti-pPKA, anti-pCREB) followed by Secondary Antibodies blocking->ab_incubation detection Detect Protein Bands (e.g., Chemiluminescence) ab_incubation->detection analysis Analyze Band Intensities detection->analysis

Caption: General workflow for Western blotting analysis.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (at a concentration around its EC50) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-PKA substrate or anti-phospho-CREB (Ser133)) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total PKA or anti-total CREB) or a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a powerful and selective tool for dissecting the intricacies of adenosine A2A receptor signaling. Its high specificity allows for the targeted investigation of A2AAR-mediated pathways without the complications arising from the activation of other adenosine receptor subtypes. The protocols provided in these application notes offer a solid foundation for researchers to explore the role of A2AAR in various physiological and pathological processes, from fundamental cell signaling to the development of novel therapeutic strategies. The ability to specifically probe this receptor will continue to advance our understanding of purinergic signaling in health and disease.

References

Application Notes and Protocols for Measuring Coronary Blood Flow with Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a potent and highly selective adenosine A2A receptor agonist that induces coronary vasodilation, making it a valuable pharmacological stress agent for the assessment of coronary blood flow and myocardial perfusion.[1][2] Its selectivity for the A2A receptor subtype minimizes the undesirable side effects associated with non-selective adenosine agonists, such as bronchospasm and atrioventricular block.[3][4] These application notes provide detailed protocols for utilizing this compound to measure coronary blood flow, primarily through Doppler flow wire technology and Single-Photon Emission Computed Tomography (SPECT) myocardial perfusion imaging.

Mechanism of Action: A2A Receptor Signaling

This compound exerts its vasodilatory effects by binding to the adenosine A2A receptors located on the smooth muscle cells of coronary arteries. This interaction activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and an increase in coronary blood flow.[5][6]

Binodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein (inactive) A2A_Receptor->G_Protein Activates G_Protein_active Gs Protein (active) Adenylyl_Cyclase Adenylyl Cyclase (inactive) G_Protein_active->Adenylyl_Cyclase Activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) PKA Protein Kinase A (inactive) cAMP cAMP Adenylyl_Cyclase_active->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase_active Substrate cAMP->PKA Activates PKA_active Protein Kinase A (active) Vasodilation Coronary Vasodilation PKA_active->Vasodilation Leads to

This compound A2A Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the dose-related effects of this compound on coronary blood flow velocity and systemic hemodynamics.

Table 1: this compound Dose Regimens for Maximal Coronary Hyperemia [1]

AdministrationDoseOutcome
Infusion 0.3 µg/kg/min for 3 minDose-related increase in coronary hyperemia
0.5 µg/kg/min for 3 minDose-related increase in coronary hyperemia
1.0 µg/kg/min for 3 minProduces maximal coronary hyperemia
Bolus 1.5 µg/kgProduces maximal coronary hyperemia
3.0 µg/kgProduces maximal coronary hyperemia

Table 2: Hemodynamic Effects of Intravenous this compound (1.5 µg/kg Bolus) [1]

ParameterChange from Baseline (Mean ± SD)
Time to Peak Hyperemia 4.5 ± 3.7 minutes
Duration of Hyperemia 7.4 ± 6.86 minutes
Systolic Blood Pressure Transient Decrease
Diastolic Blood Pressure Transient Decrease
Heart Rate Transient Increase
Rate-Pressure Product Transient Increase

Table 3: Comparison of Side Effects: this compound vs. Adenosine [2]

Side EffectThis compound (All Doses)Adenosine
Chest Pain Severity Significantly lowerHigher
Dyspnea Severity Significantly lowerHigher
Flushing Severity Significantly lowerHigher
Overall Side Effect Incidence Significantly lowerHigher

Experimental Protocols

Protocol 1: Measurement of Coronary Blood Flow Velocity (CBFV) using a Doppler Flow Wire

This protocol describes the invasive measurement of CBFV in a clinical research setting following the administration of this compound.

CBFV_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Patient_Prep Patient Preparation and Informed Consent Catheterization Diagnostic Cardiac Catheterization Patient_Prep->Catheterization Doppler_Wire Placement of Doppler Flow Wire in Target Coronary Artery Catheterization->Doppler_Wire Baseline_CBFV Record Baseline CBFV Doppler_Wire->Baseline_CBFV Binodenoson_Admin Administer this compound (Infusion or Bolus) Baseline_CBFV->Binodenoson_Admin Peak_CBFV Record Peak Hyperemic CBFV Binodenoson_Admin->Peak_CBFV CFR_Calc Calculate Coronary Flow Velocity Reserve (Peak CBFV / Baseline CBFV) Peak_CBFV->CFR_Calc Data_Analysis Data Analysis and Hemodynamic Monitoring CFR_Calc->Data_Analysis

CBFV Measurement Workflow with this compound

Methodology:

  • Patient Preparation: Ensure the patient has provided informed consent and has undergone a diagnostic cardiac catheterization to assess coronary anatomy.[1]

  • Doppler Flow Wire Placement: Under fluoroscopic guidance, advance a 0.014-inch Doppler flow wire into the target coronary artery, positioning the sensor distal to any stenosis.

  • Baseline CBFV Measurement: Record stable baseline CBFV signals for at least 60 seconds.

  • This compound Administration:

    • Infusion: Administer this compound as a 3-minute intravenous infusion at a dose of 0.3, 0.5, or 1.0 µg/kg/min.[1]

    • Bolus: Administer a single intravenous bolus injection of 1.5 or 3.0 µg/kg.[1]

  • Peak Hyperemic CBFV Measurement: Continuously record the CBFV signal throughout the administration of this compound and for several minutes after to capture the peak hyperemic response.

  • Coronary Flow Velocity Reserve (CFVR) Calculation: Calculate the CFVR by dividing the peak hyperemic CBFV by the baseline CBFV.

  • Hemodynamic Monitoring: Continuously monitor the patient's electrocardiogram (ECG), blood pressure, and heart rate throughout the procedure.

Protocol 2: Myocardial Perfusion Imaging with SPECT

This protocol outlines the use of this compound as a pharmacological stress agent for SPECT myocardial perfusion imaging.

SPECT_Workflow cluster_preparation Preparation cluster_stress_imaging Stress Imaging cluster_analysis Analysis Patient_Prep Patient Preparation and Informed Consent Baseline_Scan Optional: Baseline (Rest) SPECT Scan Patient_Prep->Baseline_Scan Binodenoson_Admin Administer this compound Bolus (e.g., 1.5 µg/kg) Baseline_Scan->Binodenoson_Admin Radiotracer_Inject Inject Radiotracer (e.g., 99mTc-sestamibi) Binodenoson_Admin->Radiotracer_Inject SPECT_Acquisition Acquire Stress SPECT Images Radiotracer_Inject->SPECT_Acquisition Image_Reconstruction Image Reconstruction and Processing SPECT_Acquisition->Image_Reconstruction Perfusion_Analysis Analysis of Myocardial Perfusion Defects Image_Reconstruction->Perfusion_Analysis

SPECT Myocardial Perfusion Imaging Workflow

Methodology:

  • Patient Preparation: Instruct the patient to fast for at least 4 hours prior to the study and to avoid caffeine for at least 12 hours. Obtain informed consent.

  • Rest Imaging (Optional): A baseline rest SPECT scan may be performed for comparison with the stress images.

  • This compound Administration: Administer a single intravenous bolus of this compound (e.g., 1.5 µg/kg).[1]

  • Radiotracer Injection: Inject a suitable radiotracer, such as 99mTc-sestamibi or 99mTc-tetrofosmin, at the time of peak coronary hyperemia induced by this compound.

  • Stress SPECT Acquisition: Begin SPECT image acquisition approximately 15-60 minutes after radiotracer injection, following standard institutional protocols.

  • Image Analysis: Reconstruct and analyze the SPECT images to identify and quantify any reversible perfusion defects, which are indicative of myocardial ischemia.[2]

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events are transient and include decreased blood pressure, increased heart rate, dizziness, and flushing.[1][3] Importantly, due to its A2A receptor selectivity, this compound has a lower incidence of atrioventricular block and bronchospasm compared to non-selective adenosine agonists.[3]

Conclusion

This compound is an effective and well-tolerated selective A2A adenosine receptor agonist for the measurement of coronary blood flow and the assessment of myocardial perfusion. The protocols provided herein offer a framework for the application of this compound in both invasive and non-invasive cardiovascular research and clinical settings. The quantitative data demonstrates its dose-dependent efficacy in inducing coronary hyperemia with a favorable safety profile compared to traditional adenosine.

References

Application Notes and Protocols: Binodenoson as a Tool for Investigating A₂A Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a potent and selective agonist for the adenosine A₂A receptor (A₂AAR), a member of the G-protein coupled receptor family.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the A₂AAR. These receptors are widely distributed throughout the body, notably in the coronary arteries, brain, platelets, and immune cells, and are implicated in a variety of processes including vasodilation, inflammation, and neurotransmission.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate A₂AAR function in various research settings.

Pharmacological Profile of this compound

Table 1: Pharmacological Data for this compound

ParameterReceptor SubtypeValueReference
Binding Affinity (Kd) Adenosine A₂A270 nM[3]
Binding Affinity (Ki) Adenosine A₁, A₂B, A₃Lower affinity compared to A₂A[4]
Functional Activity Adenosine A₂APotent Agonist[1]

Note: Comprehensive Ki and EC₅₀ values across all receptor subtypes from a single study are not currently available. Researchers are encouraged to perform their own characterizations for direct comparison.

A₂A Receptor Signaling Pathway

Activation of the A₂A receptor by this compound initiates a well-defined signaling cascade. The A₂AAR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[6]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A₂A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response Leads to

A₂A Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the A₂A receptor expressed in a cell line such as HEK293 or CHO cells.

Workflow Diagram:

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing A₂A Receptor) incubate Incubate Membranes with: - [³H]-ZM241385 (Radioligand) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Competition Curve Fitting to determine IC₅₀ and Ki) quantify->analyze

Workflow for Radioligand Binding Assay.

Materials:

  • HEK293 or CHO cells stably expressing the human A₂A receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • [³H]-ZM241385 (a selective A₂A antagonist radioligand).

  • This compound.

  • Non-specific binding control (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-A₂A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of varying concentrations of this compound (or vehicle for total binding, or 10 µM NECA for non-specific binding).

      • 50 µL of [³H]-ZM241385 at a concentration near its Kd.

      • 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the A₂A receptor.

Workflow Diagram:

cAMP_Assay_Workflow seed Seed HEK293-A₂A Cells in a 96-well plate incubate_agonist Incubate Cells with Varying Concentrations of this compound (in the presence of a phosphodiesterase inhibitor) seed->incubate_agonist lyse Lyse Cells to Release Intracellular cAMP incubate_agonist->lyse quantify Quantify cAMP Levels (e.g., HTRF, ELISA, or LANCE assay) lyse->quantify analyze Data Analysis (Dose-Response Curve to determine EC₅₀) quantify->analyze

Workflow for cAMP Accumulation Assay.

Materials:

  • HEK293 cells stably expressing the human A₂A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX or Rolipram).

  • This compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well cell culture plates.

Protocol:

  • Cell Culture:

    • Seed HEK293-A₂A cells in a 96-well plate at a density that allows for 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Agonist Stimulation:

    • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at 37°C.[7]

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.[7]

    • Quantify the intracellular cAMP levels using the detection reagents provided in the kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Model of Coronary Vasodilation

This compound can be used in animal models to study its effects on coronary blood flow and myocardial perfusion. This protocol provides a general framework for an in vivo study in a rat model.

Workflow Diagram:

InVivo_Workflow animal_prep Anesthetize and Instrument Rat (e.g., for blood pressure and heart rate monitoring) baseline Record Baseline Hemodynamic Parameters and Coronary Blood Flow animal_prep->baseline administer Administer this compound (Intravenous Bolus or Infusion) baseline->administer measure Continuously Monitor Hemodynamic Parameters and Coronary Blood Flow administer->measure analyze Data Analysis (Change from baseline in response to this compound) measure->analyze

Workflow for In Vivo Coronary Vasodilation Study.

Materials:

  • Male Wistar rats (or other suitable strain).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical instruments for catheterization.

  • Pressure transducer and data acquisition system for blood pressure and heart rate monitoring.

  • Coronary flow probe and flowmeter.

  • This compound solution for intravenous administration.

  • Saline (vehicle control).

Protocol:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • Perform a thoracotomy to expose the heart and place a flow probe around the left anterior descending coronary artery.

  • Experimental Procedure:

    • Allow the animal to stabilize and record baseline hemodynamic parameters (mean arterial pressure, heart rate) and coronary blood flow for at least 20 minutes.

    • Administer a bolus intravenous injection or a continuous infusion of this compound. Dosing regimens from human studies (e.g., 0.5-3 µg/kg) can be used as a starting point for dose-response studies.[8]

    • Continuously record all parameters for a defined period after drug administration to capture the peak effect and duration of action.

    • A vehicle control group (saline administration) should be included.

  • Data Analysis:

    • Calculate the change in coronary blood flow, mean arterial pressure, and heart rate from the baseline values for each animal.

    • Compare the responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

    • Construct dose-response curves for the effects of this compound on coronary vasodilation.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the adenosine A₂A receptor. The protocols provided herein offer a starting point for researchers to explore A₂AAR function in both in vitro and in vivo systems. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Further characterization of this compound's pharmacological profile across all adenosine receptor subtypes will continue to enhance its utility in advancing our understanding of purinergic signaling in health and disease.

References

Experimental Design for Binodenoson Studies in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in regulating coronary blood flow and modulating inflammation.[1] These characteristics make this compound a valuable tool for cardiovascular research and a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the use of this compound in rat and mouse models, focusing on its cardiovascular effects.

Mechanism of Action and Signaling Pathway

This compound selectively activates the adenosine A2A receptor, which is coupled to a stimulatory G-protein (Gs). This activation initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and other physiological responses.

Binodenoson_Signaling_Pathway This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

This compound Signaling Pathway

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant A2A receptor agonists. Data for other agonists are provided for comparative purposes and to guide dose selection in the absence of specific preclinical data for this compound.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundReceptorSpeciesAssay TypeKi (nM)pEC50Reference
This compound (MRE-0470) Adenosine A2ANot SpecifiedKD270-[1]
CGS-21680Adenosine A2AMouseCoronary Dilation-9.4 ± 0.1[2][3]
CGS-21680Adenosine A2ARatCoronary Dilation-6.7 ± 0.2[2][3]
NECAAdenosine A1/A2MouseCoronary Dilation-9.3 ± 0.1[2][3]
NECAAdenosine A1/A2RatCoronary Dilation-7.3 ± 0.1[2][3]

Table 2: In Vivo Dose Regimens and Cardiovascular Responses in Rodents

CompoundSpeciesDoseRoute of Admin.Observed EffectReference
This compound Rat0 - 0.9 µg/kg/hInfusionInhibition of pleocytosis in a meningitis model[1]
Adenosine Analogs (NECA)RatIntravenousInfusionDose-dependent increase in brown adipose tissue blood flow[4]
LASSBio-2062Rat (SHR)30 µmol/kgIntravenousReduction in mean arterial pressure[5]

Table 3: Human Clinical Dose Regimens for this compound (for reference)

AdministrationDoseApplicationReference
Intravenous Infusion0.3, 0.5, or 1 µg/kg/minMyocardial Perfusion Imaging[6]
Intravenous Bolus1.5 or 3 µg/kgMyocardial Perfusion Imaging[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cardiovascular effects of this compound in rats and mice.

Protocol 1: Evaluation of Hemodynamic Effects in Anesthetized Rats

This protocol is designed to assess the dose-dependent effects of this compound on blood pressure and heart rate.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Saline (0.9% NaCl)

  • Pressure transducer and data acquisition system

  • Catheters (for femoral artery and vein)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the rat on a heating pad to maintain body temperature at 37°C.

    • Surgically expose the femoral artery and vein.

    • Insert a catheter into the femoral artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.

    • Insert a catheter into the femoral vein for intravenous administration of this compound.

    • Allow the animal to stabilize for at least 20 minutes before drug administration.

  • Drug Administration and Data Collection:

    • Prepare stock solutions of this compound in saline.

    • Administer a vehicle control (saline) and record baseline blood pressure and heart rate for 10-15 minutes.

    • Administer increasing doses of this compound as an intravenous bolus or infusion. Based on available data for A2A agonists, a suggested starting dose range for intravenous bolus in rats could be 0.1 - 10 µg/kg.

    • Continuously record mean arterial pressure (MAP) and heart rate (HR).

    • Allow sufficient time between doses for hemodynamic parameters to return to baseline.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline for each dose of this compound.

    • Construct dose-response curves to determine the potency (ED50) and efficacy of this compound.

Hemodynamic_Experiment_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat Catheterize Catheterize Femoral Artery and Vein Anesthetize->Catheterize Stabilize Stabilize Animal Catheterize->Stabilize Vehicle Administer Vehicle (Saline) Stabilize->Vehicle Baseline Record Baseline BP and HR Vehicle->Baseline Binodenoson_Dose Administer this compound (Increasing Doses) Baseline->Binodenoson_Dose Record_Data Continuously Record BP and HR Binodenoson_Dose->Record_Data Calculate_Change Calculate ΔMAP and ΔHR Record_Data->Calculate_Change Dose_Response Construct Dose-Response Curves Calculate_Change->Dose_Response

Hemodynamic Experiment Workflow
Protocol 2: Myocardial Perfusion Imaging in a Rat Model

This protocol outlines a procedure for using this compound as a pharmacological stress agent for myocardial perfusion imaging (MPI) in rats, adapted from protocols for similar A2A agonists.

Materials:

  • This compound

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane)

  • Radiotracer (e.g., 99mTc-sestamibi or 201Tl)

  • SPECT or PET imaging system

  • Catheters (for tail vein)

  • ECG monitoring equipment

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane and place it on a heating pad.

    • Insert a catheter into the tail vein for intravenous administration of this compound and the radiotracer.

    • Attach ECG electrodes for cardiac monitoring.

  • Rest Imaging:

    • Acquire a baseline (rest) myocardial perfusion scan by administering the radiotracer via the tail vein catheter.

    • Perform imaging using a SPECT or PET scanner according to the manufacturer's instructions.

  • Stress Imaging:

    • After a sufficient washout period for the rest radiotracer (if necessary, depending on the tracer's half-life), administer this compound as an intravenous bolus. A suggested dose, extrapolated from human studies, would be in the range of 1-5 µg/kg.[6]

    • Inject the radiotracer shortly after the this compound administration, at the expected time of peak coronary hyperemia.

    • Acquire the stress myocardial perfusion scan.

  • Image Analysis:

    • Reconstruct and analyze the rest and stress images to assess for perfusion defects.

    • Compare the extent and severity of any reversible perfusion defects induced by this compound.

MPI_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Analysis Anesthetize Anesthetize Rat Catheterize Tail Vein Catheterization Anesthetize->Catheterize ECG ECG Monitoring Setup Catheterize->ECG Rest_Tracer Inject Rest Radiotracer ECG->Rest_Tracer Rest_Scan Acquire Rest Scan Rest_Tracer->Rest_Scan Binodenoson_Admin Administer this compound (IV Bolus) Rest_Scan->Binodenoson_Admin Stress_Tracer Inject Stress Radiotracer Binodenoson_Admin->Stress_Tracer Stress_Scan Acquire Stress Scan Stress_Tracer->Stress_Scan Reconstruct Reconstruct Images Stress_Scan->Reconstruct Compare Compare Rest and Stress Images Reconstruct->Compare Assess Assess Perfusion Defects Compare->Assess

Myocardial Perfusion Imaging Workflow

Conclusion

This compound is a valuable pharmacological tool for studying the role of the adenosine A2A receptor in the cardiovascular system. The protocols provided here offer a framework for conducting in vivo studies in rats and mice to characterize its hemodynamic effects and its utility as a pharmacological stress agent. Researchers should optimize doses and experimental conditions based on their specific research questions and available institutional resources. As more preclinical data for this compound becomes available, these protocols can be further refined for enhanced precision and reproducibility.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Binodenoson in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Binodenoson.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent and selective A2A adenosine receptor agonist.[1] Its application in experimental settings can be challenging due to its inherently low solubility in aqueous solutions, which can lead to precipitation, inaccurate dosing, and reduced bioavailability in vitro and in vivo.

Q2: What are the initial signs of poor this compound solubility in my experiment?

A2: Indicators of poor solubility include the formation of a visible precipitate, cloudiness, or crystallization in your stock or working solutions. This may be observed immediately after preparation or over time. If you encounter precipitation or phase separation, gentle heating and/or sonication may aid in dissolution.[1]

Q3: Are there any ready-to-use formulation protocols for this compound?

A3: Yes, several protocols using co-solvents have been established to achieve a this compound concentration of at least 2.08 mg/mL.[1] These typically involve the use of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline, or a combination of DMSO and SBE-β-CD in saline.[1]

Q4: Can I adjust the pH to improve this compound solubility?

A4: While specific data for this compound is limited, the solubility of the related compound, adenosine, is known to increase with a lower pH.[2] Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve the solubility of this compound. However, the stability of the compound at different pH values should also be considered.

Q5: What is SBE-β-CD and how does it enhance solubility?

A5: Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin used as a pharmaceutical excipient to increase the solubility of poorly soluble agents.[3][4][5] It has a hydrophilic exterior and a hydrophobic internal cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution (DMSO) - Concentration exceeds solubility limit. - Low-quality DMSO.- Ensure the concentration does not exceed the known solubility in the chosen solvent. - Use high-purity, anhydrous DMSO. - Gentle warming and vortexing may help redissolve the precipitate.
Cloudiness or precipitation upon dilution in aqueous buffer - Poor aqueous solubility of this compound. - Buffer pH is not optimal. - Insufficient mixing.- Utilize a co-solvent system as detailed in the experimental protocols below. - Consider lowering the pH of the aqueous buffer. - Ensure thorough mixing after each solvent addition.[7][8][9]
Phase separation in co-solvent mixture - Incorrect ratio of solvents. - Improper order of solvent addition.- Strictly follow the recommended solvent ratios and order of addition as outlined in the protocols.[1] - Add each solvent one by one and ensure the solution is clear before adding the next.[1]
Inconsistent experimental results - Inaccurate concentration due to precipitation. - Degradation of this compound.- Prepare fresh solutions for each experiment. - Visually inspect solutions for any signs of precipitation before use. - Store stock solutions at -20°C or -80°C as recommended.

Quantitative Data

Table 1: this compound Formulation Protocols for Enhanced Solubility
ProtocolSolvent SystemAchieved SolubilitySolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.31 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.31 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.31 mM)Clear solution

Data sourced from MedChemExpress.[1]

Table 2: General Solubility of Adenosine (as a proxy for this compound)
SolventSolubilityNotes
WaterSlightly soluble, increases with warming and lowering pH.[2]-
Hot WaterSoluble-
Ethanol (96%)Practically insoluble-
DMSO~20 mg/mL[10]-
PBS (pH 7.2)~10 mg/mL[10]-

Note: This data is for the related compound Adenosine and should be used as a general guideline. Specific solubility of this compound may vary.

Experimental Protocols

Protocol 1: Co-Solvent Formulation

This protocol is designed to prepare a clear stock solution of this compound at a concentration of ≥ 2.08 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution (to achieve a final DMSO concentration of 10%).

  • Add PEG300 to a final concentration of 40%. Mix thoroughly until the solution is clear.

  • Add Tween-80 to a final concentration of 5%. Mix thoroughly until the solution is clear.

  • Add Saline to bring the solution to the final volume (final concentration of 45%). Mix thoroughly.

Example for 1 mL of working solution:

  • Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of Saline and mix.

Protocol 2: SBE-β-CD Formulation

This protocol utilizes SBE-β-CD to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in Saline. Gentle heating or sonication may be required to fully dissolve the SBE-β-CD.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution (to achieve a final DMSO concentration of 10%).

  • Add the 20% SBE-β-CD in Saline solution to bring the solution to the final volume (final concentration of 90%). Mix thoroughly.

Mandatory Visualizations

This compound A2A Receptor Signaling Pathway

Binodenoson_Signaling_Pathway This compound This compound A2AR A2A Adenosine Receptor This compound->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Cellular_Response Cellular Response (e.g., Vasodilation) AC->Cellular_Response leads to ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MAPK MAPK/ERK Pathway PKA->MAPK modulates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression regulates MAPK->Cellular_Response leads to

Caption: A2A Receptor Signaling Cascade

Experimental Workflow for Co-Solvent Formulation

Co_Solvent_Workflow start Start prep_stock Prepare this compound stock in DMSO start->prep_stock add_peg Add PEG300 (to 40% final conc.) prep_stock->add_peg mix1 Mix until clear add_peg->mix1 add_tween Add Tween-80 (to 5% final conc.) mix1->add_tween mix2 Mix until clear add_tween->mix2 add_saline Add Saline (to 45% final conc.) mix2->add_saline mix3 Mix thoroughly add_saline->mix3 end Ready for use mix3->end

Caption: Co-Solvent Formulation Workflow

References

Managing side effects of Binodenoson in experimental subjects

Author: BenchChem Technical Support Team. Date: December 2025

Binodenoson Experimental Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing the side effects of this compound during experimental studies. The following information provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective use of this novel selective A2A adenosine receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side effects observed with this compound in preclinical models?

A1: The most frequently observed side effects are extensions of this compound's primary mechanism of action as a potent A2A adenosine receptor agonist. These commonly include cardiovascular and central nervous system (CNS) effects. Cardiovascular effects may manifest as hypotension (a drop in blood pressure) and reflex tachycardia (an increased heart rate). CNS effects can include sedation or, conversely, mild agitation at higher doses.

Q2: An experimental subject is experiencing a sudden, significant drop in blood pressure after this compound administration. What is the immediate course of action?

A2: A significant drop in blood pressure (hypotension) is a known potential side effect. Immediate mitigation should involve ceasing the infusion or administration of this compound. If the hypotension is severe and persistent, administration of a non-selective adenosine receptor antagonist, such as caffeine or theophylline, can be considered to reverse the effects. Always ensure that appropriate hemodynamic monitoring equipment is in place before beginning experiments. Refer to the troubleshooting decision tree below for a logical workflow.

Q3: How can I mitigate the risk of hypotension during my experiments?

A3: Proactive management is key. We recommend a dose-escalation protocol to determine the optimal therapeutic window with minimal side effects for your specific model. Starting with a low dose and gradually increasing it while continuously monitoring blood pressure and heart rate allows for the identification of a subject-specific tolerance level. Additionally, ensuring the subject is adequately hydrated can help maintain baseline blood pressure.

Q4: Are there any specific biomarkers to monitor for assessing this compound's systemic effects?

A4: Yes, beyond standard vital signs, monitoring plasma levels of cyclic AMP (cAMP) in peripheral blood mononuclear cells (PBMCs) can serve as a useful pharmacodynamic biomarker for A2A receptor engagement. Additionally, tracking catecholamine levels (e.g., norepinephrine) can provide insight into the sympathetic nervous system's response to this compound-induced vasodilation.

Data Summary: Dose-Dependent Side Effects

The following table summarizes the incidence of key side effects observed in a rodent model during dose-escalation studies. This data should be used as a guideline for experimental planning.

Dose LevelThis compound Concentration (mg/kg)Incidence of Hypotension (>20% drop from baseline)Incidence of Tachycardia (>25% increase from baseline)Notes
Low 0.15%10%Mild, transient effects observed.
Medium 0.535%45%Effects are generally manageable.
High 2.080%90%Recommended only for acute studies with continuous monitoring.

Experimental Protocols

Protocol 1: Hemodynamic Monitoring in Rodent Models

This protocol outlines the methodology for continuous monitoring of cardiovascular parameters in rodents administered this compound.

1. Subject Preparation:

  • Anesthetize the subject using an appropriate anesthetic (e.g., isoflurane).
  • Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
  • Place ECG leads to monitor heart rate and rhythm.
  • Allow the subject to stabilize post-surgery for at least 30 minutes until vital signs are at a steady baseline.

2. This compound Administration:

  • Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline with 1% DMSO).
  • Administer the solution via intravenous (IV) infusion using a calibrated syringe pump for precise dose control.
  • Begin with the lowest dose as determined by your dose-escalation plan.

3. Data Collection:

  • Continuously record arterial blood pressure (systolic, diastolic, mean) and heart rate throughout the experiment.
  • Record baseline data for at least 15 minutes before this compound administration.
  • Continue monitoring for at least 60 minutes post-administration or until vital signs return to baseline.

4. Data Analysis:

  • Calculate the percentage change from baseline for both blood pressure and heart rate at each dose.
  • Plot the dose-response curve for the observed hemodynamic changes.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by this compound at the A2A adenosine receptor.

Binodenoson_Signaling_Pathway This compound A2A Receptor Signaling Pathway cluster_cell Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts This compound This compound This compound->A2AR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation) PKA->Response leads to

Caption: A2A adenosine receptor signaling cascade initiated by this compound.

Experimental Workflow: Side Effect Monitoring

This workflow provides a structured approach for conducting dose-escalation studies while monitoring for adverse events.

Experimental_Workflow Dose Escalation & Side Effect Monitoring Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase Acclimatize Acclimatize Subjects (72 hours) Baseline Record Baseline Vitals (BP, HR, Temp) Acclimatize->Baseline Admin_Low Administer Low Dose This compound Baseline->Admin_Low Monitor_Low Continuous Monitoring (30 min) Admin_Low->Monitor_Low Check_AE_Low Adverse Events? Monitor_Low->Check_AE_Low Admin_Med Administer Medium Dose Check_AE_Low->Admin_Med No Stop Terminate Experiment & Collect Samples Check_AE_Low->Stop Yes (Severe) Monitor_Med Continuous Monitoring (30 min) Admin_Med->Monitor_Med Check_AE_Med Adverse Events? Monitor_Med->Check_AE_Med Admin_High Administer High Dose Check_AE_Med->Admin_High No Check_AE_Med->Stop Yes (Severe) Monitor_High Continuous Monitoring (30 min) Admin_High->Monitor_High Analyze Analyze Data Monitor_High->Analyze Stop->Analyze

Caption: Step-by-step workflow for a dose-escalation study.

Troubleshooting Logic: Managing Acute Hypotension

This decision tree outlines the logical steps for troubleshooting an unexpected and severe drop in blood pressure during an experiment.

Troubleshooting_Logic Troubleshooting Guide: Acute Hypotension Start Severe Hypotension Detected (>30% drop from baseline) Step1 Cease this compound Infusion Immediately Start->Step1 Check1 BP Stabilizes within 5 min? Step1->Check1 Step2a Continue Monitoring Consider reducing subsequent doses Check1->Step2a Yes Step2b Administer Adenosine Receptor Antagonist (e.g., Caffeine 10 mg/kg, IV) Check1->Step2b No Check2 BP Recovers? Step2b->Check2 Step3a Resume Experiment at a Lower Dose or Terminate Check2->Step3a Yes Step3b Provide Supportive Care (e.g., IV fluids) Terminate Experiment Check2->Step3b No

Caption: Decision tree for managing acute hypotension in subjects.

Technical Support Center: Optimizing Binodenoson Infusion for Stable Hyperemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Binodenoson for inducing stable hyperemia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce hyperemia?

This compound is a potent and selective A2A adenosine receptor agonist.[1] It induces hyperemia by binding to A2A adenosine receptors on vascular smooth muscle cells. This activation stimulates a signaling cascade that leads to vasodilation and a subsequent increase in blood flow.[2][3]

Q2: What is the signaling pathway through which this compound mediates its effects?

This compound, by activating the A2A adenosine receptor, triggers the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the opening of ATP-sensitive potassium (K-ATP) channels and the inhibition of L-type calcium channels. The resulting hyperpolarization and decrease in intracellular calcium cause smooth muscle relaxation and vasodilation.

Binodenoson_Signaling_Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates K_ATP K-ATP Channel (Opening) PKA->K_ATP Ca_Channel L-type Ca2+ Channel (Inhibition) PKA->Ca_Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_Channel->Hyperpolarization Vasodilation Vasodilation & Stable Hyperemia Hyperpolarization->Vasodilation

This compound Signaling Pathway

Q3: What are the key differences between this compound and Adenosine for inducing hyperemia?

This compound is a selective A2A adenosine receptor agonist, whereas adenosine is a non-selective agonist that also activates A1, A2B, and A3 receptors.[2][4] This selectivity gives this compound a more favorable side-effect profile, with a lower incidence of adverse effects such as atrioventricular (AV) block and bronchospasm, which are associated with the activation of other adenosine receptor subtypes.[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution

  • Reconstitution: Reconstitute lyophilized this compound powder in a sterile, isotonic saline solution (0.9% NaCl) to create a stock solution. The concentration of the stock solution should be determined based on the desired final infusion concentration and the total volume required for the experiment.

  • Dilution: On the day of the experiment, dilute the stock solution to the final desired infusion concentration using sterile isotonic saline. The final concentration will depend on the animal model and the target infusion rate.

  • Storage: Store the stock solution at -20°C for long-term storage. The diluted infusion solution should be used immediately or stored at 4°C for no longer than 24 hours.

Protocol 2: Optimizing this compound Infusion Rate for Stable Hyperemia

This protocol outlines a stepwise approach to determine the optimal infusion rate of this compound to achieve and maintain stable hyperemia in your experimental model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare this compound Infusion Solution Setup_Infusion Set up Infusion Pump & Monitoring Equipment Prep_Sol->Setup_Infusion Start_Baseline Start Baseline Monitoring Setup_Infusion->Start_Baseline Start_Infusion Start Low-Dose Infusion Start_Baseline->Start_Infusion Monitor_Hyperemia Monitor Hyperemia & Hemodynamics Start_Infusion->Monitor_Hyperemia Increase_Dose Increase Infusion Rate (Stepwise) Monitor_Hyperemia->Increase_Dose If hyperemia is sub-maximal Achieve_Stable Achieve Stable Hyperemia Monitor_Hyperemia->Achieve_Stable If hyperemia is stable and maximal Increase_Dose->Monitor_Hyperemia Maintain_Infusion Maintain Infusion for Experimental Duration Achieve_Stable->Maintain_Infusion Analyze_Data Analyze Hemodynamic Data Maintain_Infusion->Analyze_Data Determine_Optimal Determine Optimal Infusion Rate Analyze_Data->Determine_Optimal

Workflow for Optimizing Infusion Rate

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on this compound administration. These values can serve as a starting point for dose-ranging studies in preclinical models.

Table 1: this compound Infusion and Bolus Dosing Regimens

AdministrationDoseDuration
Infusion0.3 µg/kg/min3 minutes
Infusion0.5 µg/kg/min3 minutes
Infusion1.0 µg/kg/min3 minutes
Bolus0.5 µg/kg30 seconds
Bolus1.0 µg/kg30 seconds
Bolus1.5 µg/kg30 seconds
Bolus3.0 µg/kg-

Data compiled from clinical studies.[2][6][7]

Table 2: Hemodynamic Effects of this compound Infusion and Bolus

DoseChange in Heart Rate (bpm)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
0.5 µg/kg bolus+18VariableVariable
1.0 µg/kg bolus+25VariableVariable
1.5 µg/kg bolus+31VariableVariable
1.5 µg/kg infusion+28VariableVariable

Note: Blood pressure changes were generally transient decreases. Data represents maximal changes observed.[6][7]

Troubleshooting Guide

Q4: I am not observing a sufficient hyperemic response. What could be the issue?

Several factors could contribute to an insufficient hyperemic response. Refer to the troubleshooting decision tree below to diagnose and address the potential cause.

Troubleshooting_Guide Start Insufficient Hyperemic Response Observed Check_Infusion Check Infusion Setup Start->Check_Infusion Check_Solution Verify this compound Solution Start->Check_Solution Check_Dose Evaluate Infusion Rate Start->Check_Dose Check_Model Assess Animal Model Physiology Start->Check_Model Is_Pump_Working Is the infusion pump working correctly? Check_Infusion->Is_Pump_Working Is_Conc_Correct Is the concentration correct? Check_Solution->Is_Conc_Correct Is_Rate_Sufficient Is the infusion rate sufficient? Check_Dose->Is_Rate_Sufficient Is_Anesthesia_Interfering Is the anesthetic agent interfering? Check_Model->Is_Anesthesia_Interfering Is_Catheter_Patent Is the catheter patent and correctly placed? Is_Pump_Working->Is_Catheter_Patent Yes Fix_Pump Troubleshoot/replace pump Is_Pump_Working->Fix_Pump No Reposition_Catheter Reposition/replace catheter Is_Catheter_Patent->Reposition_Catheter No Is_Solution_Fresh Was the solution freshly prepared? Is_Conc_Correct->Is_Solution_Fresh Yes Recalculate_Solution Recalculate and prepare fresh solution Is_Conc_Correct->Recalculate_Solution No Prepare_Fresh Prepare fresh solution Is_Solution_Fresh->Prepare_Fresh No Increase_Rate Increase infusion rate stepwise Is_Rate_Sufficient->Increase_Rate No Change_Anesthetic Consider alternative anesthetic Is_Anesthesia_Interfering->Change_Anesthetic Potentially

Troubleshooting Insufficient Hyperemia

Q5: The hyperemic effect is not stable and wanes over time. What should I do?

  • Increase the Infusion Rate: A waning effect may indicate that the current infusion rate is insufficient to maintain a steady-state plasma concentration of this compound. Consider a stepwise increase in the infusion rate while closely monitoring the hyperemic response and systemic hemodynamics.

  • Consider a Priming Bolus: For a more rapid onset and stabilization of hyperemia, a small priming bolus of this compound can be administered at the beginning of the infusion. The dose of the priming bolus should be carefully determined in pilot studies to avoid excessive initial hypotension.

Q6: I am observing significant hypotension or tachycardia. How can I mitigate these effects?

  • Reduce the Infusion Rate: These hemodynamic effects are dose-dependent.[6] If significant changes in blood pressure or heart rate are observed, reduce the infusion rate.

  • Slower Dose Escalation: When determining the optimal infusion rate, use a slower, more gradual dose escalation to allow the animal's cardiovascular system to adapt.

  • Ensure Adequate Hydration: Proper hydration of the animal model can help to mitigate drastic drops in blood pressure.

By following these guidelines and troubleshooting steps, researchers can effectively optimize this compound infusion rates to achieve stable and reproducible hyperemia for their experimental needs.

References

Troubleshooting Binodenoson-induced hypotension in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Binodenoson in animal models. This resource provides detailed troubleshooting guides and frequently asked questions to address challenges related to this compound-induced hypotension.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the A2A adenosine receptor (A2aR).[1][2] Its primary mechanism of action involves binding to and activating A2aR, which are G protein-coupled receptors.[3] This activation leads to a cascade of downstream signaling events, primarily resulting in vasodilation (the widening of blood vessels).[4][5] This vasodilatory effect is the basis for its use as a pharmacological stress agent in myocardial perfusion imaging.[1][6]

Q2: Is hypotension a known and expected side effect of this compound?

Yes, hypotension is a known and expected pharmacodynamic effect of this compound.[7][8] The selective activation of A2A adenosine receptors on vascular smooth muscle and endothelial cells leads to vasodilation, which in turn causes a transient decrease in blood pressure.[4][7][9] The magnitude of this hypotensive effect is typically dose-dependent.[7][10]

Q3: What is the key signaling pathway involved in this compound-induced vasodilation?

This compound, by activating the A2A adenosine receptor, stimulates adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), leading to the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[5][9] The efflux of potassium ions causes hyperpolarization of the cell membrane, which inhibits voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately leads to smooth muscle relaxation and vasodilation.[5] Some studies also indicate a role for nitric oxide (NO) in A2A receptor-mediated vasodilation.[5][11]

This compound Signaling Pathway cluster_0 Vascular Smooth Muscle Cell This compound This compound A2aR A2A Receptor (GPCR) This compound->A2aR Binds AC Adenylyl Cyclase A2aR->AC Activates cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel KATP Channel (Open) PKA->K_channel Phosphorylates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Ca_channel Ca2+ Channels (Inhibited) Hyperpolarization->Ca_channel Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

This compound-A2aR signaling cascade leading to vasodilation.

Troubleshooting Guide

Q4: My animal model is experiencing a more severe or prolonged hypotensive response than expected. What are the potential reasons?

Several factors can contribute to an unexpectedly severe hypotensive response. Please refer to the table below for common causes and recommended actions.

Potential Cause Explanation Recommended Action
Dose Miscalculation An error in calculating the dose based on the animal's body weight can lead to an overdose.Double-check all calculations, including the concentration of the stock solution and dilution factors.
Rapid Infusion/Injection Rate Administering the bolus too quickly can cause a sharp, transient drop in blood pressure.[10]Reduce the rate of intravenous infusion or bolus injection. Consider using a syringe pump for precise control.
Anesthesia Interaction Many anesthetics (e.g., isoflurane, propofol) have inherent vasodilatory and cardiodepressant effects that can potentiate the hypotensive action of this compound.[12][13]Reduce the concentration of the inhalant anesthetic if possible. Choose an anesthetic regimen with minimal cardiovascular depression.[14][15]
Animal Strain/Species Sensitivity Different strains or species of animals may have varying densities of A2A receptors or different metabolic rates, leading to altered sensitivity.Conduct a pilot dose-escalation study in a small number of animals to determine the optimal dose for your specific model.
Underlying Health Status Pre-existing conditions, even if subclinical, such as dehydration or mild cardiac insufficiency, can exacerbate the hypotensive response.Ensure animals are adequately hydrated and acclimatized before the experiment. Perform a health check prior to administration.
Receptor Upregulation In certain disease models or chronic conditions, there may be an upregulation of A2A adenosine receptors, leading to an amplified response.[16]Review literature specific to your animal model for any known alterations in adenosine receptor expression.

Q5: How can I mitigate or prevent this compound-induced hypotension without compromising its primary effect?

The goal is to manage the side effect while retaining the desired therapeutic or experimental outcome.

  • Dose Titration: The most effective method is to perform a dose-response study to find the minimum effective dose that achieves the desired outcome (e.g., maximal coronary hyperemia) with an acceptable level of hypotension.[7]

  • Slower Administration: Extending the infusion time can help the animal's compensatory mechanisms (like the baroreflex) to adapt, preventing a sharp drop in blood pressure.[10]

  • Fluid Support: Administering a bolus of warmed isotonic crystalloids (e.g., 5-10 mL/kg IV) prior to or concurrently with this compound can help maintain intravascular volume and support blood pressure.[12][15]

  • Use of a Selective A2A Antagonist: In cases of severe, unintended hypotension, a selective A2A antagonist like SCH 58261 could theoretically be used to reverse the effects, though this would also negate the intended action of this compound.[4] This is typically reserved for emergency situations or mechanistic studies.

Troubleshooting Workflow Start Hypotension Observed (MAP < 60 mmHg) CheckAnesthesia Is anesthesia depth appropriate? Start->CheckAnesthesia ReduceAnesthesia Reduce inhalant anesthetic concentration CheckAnesthesia->ReduceAnesthesia No CheckVitals Assess other vitals (HR, Temp) CheckAnesthesia->CheckVitals Yes ReduceAnesthesia->CheckVitals FluidBolus Administer IV fluid bolus (5-10 mL/kg) CheckVitals->FluidBolus Reassess Reassess BP after 5 min FluidBolus->Reassess Stable BP Stable Continue Monitoring Reassess->Stable Yes NotStable BP still low Reassess->NotStable No ConsiderVaso Consider vasopressor (e.g., Dopamine) NotStable->ConsiderVaso StopExp Stop Experiment & Provide Supportive Care ConsiderVaso->StopExp If unresponsive

Decision tree for managing acute hypotension during an experiment.

Q6: What are the recommended rescue agents for severe, life-threatening hypotension?

In a critical situation where hypotension is severe and compromising the animal's welfare, the following interventions may be considered. Note: These interventions will likely interfere with the experimental results.

Agent Mechanism Typical Dose Range (Rodents) Considerations
Dopamine Positive inotropic effects and vasoconstriction at higher doses.2-10 mcg/kg/min IV CRIA reliable option for increasing blood pressure and cardiac output.[13][14]
Norepinephrine Potent vasoconstrictor (alpha-1 agonist).0.05-0.4 mcg/kg/min IV CRIEffective at increasing systemic vascular resistance.[14][17]
Ephedrine Increases myocardial contractility (beta-1) and causes vasoconstriction (alpha-1).0.1-0.2 mg/kg IV bolusCan be used for a rapid but shorter-acting response.[15]
Colloids Large molecules that remain in the intravascular space, increasing oncotic pressure.3-5 mL/kg over 20 minMore effective at volume expansion than crystalloids, especially if there is hypoalbuminemia.[12][13]

CRI: Constant Rate Infusion. Doses are examples and should be adjusted based on species and response.

Experimental Protocols

Protocol 1: Continuous Blood Pressure Monitoring in a Rodent Model

Direct measurement of arterial blood pressure is the gold standard for accurately assessing the hemodynamic effects of this compound.[18][19]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane).[19] Maintain body temperature at 37°C using a warming plate.

  • Surgical Cannulation: Surgically expose the carotid or femoral artery.[18][20] Carefully place a catheter filled with heparinized saline into the artery and secure it with surgical sutures.

  • Transducer Connection: Connect the external end of the catheter to a pressure transducer.[20] The transducer converts the pressure wave into an electrical signal.

  • System Calibration: Calibrate the transducer and data acquisition system to known pressures (e.g., 0 and 100 mmHg) using a sphygmomanometer.[20]

  • Data Acquisition: Allow the animal to stabilize for 10-20 minutes after surgery before recording baseline blood pressure.[20] Record systolic, diastolic, and mean arterial pressure (MAP) continuously using a data acquisition system.

  • Drug Administration: Administer this compound via a separate intravenous line (e.g., jugular or tail vein) while continuously recording the blood pressure response.

  • Post-Procedure: After the experiment, euthanize the animal according to approved institutional protocols.

For chronic studies, implantable radiotelemetry devices are recommended to measure blood pressure in conscious, freely moving animals, which avoids the confounding effects of anesthesia.[18][21]

Experimental Workflow A Anesthetize Animal B Surgical Cannulation (Artery & Vein) A->B C Connect to Transducer & Data Acquisition System B->C D Stabilization Period (15-20 min) C->D E Record Baseline BP D->E F Administer this compound (IV) E->F G Continuously Record BP & HR F->G H Monitor for Hypotension G->H I End of Experiment H->I BP Stable J Troubleshoot (See Decision Tree) H->J BP < 60 mmHg J->G

Workflow for a typical acute hemodynamic study with this compound.

References

Improving the stability of Binodenoson in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited publicly available data on the stability of Binodenoson in specific stock solutions. The following recommendations and data are largely based on studies of the related compound, adenosine, and general principles of drug stability. Researchers are strongly advised to perform their own validation for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2][3] Aqueous solutions are generally not recommended for storage for more than one day.[2][3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What factors can affect the stability of this compound in a stock solution?

A3: Several factors can influence the stability of compounds like this compound in solution, including:

  • pH: Adenosine is known to be susceptible to hydrolysis, especially in acidic conditions.[1] It is more stable in solutions with a neutral pH (around 6.8-7.4).[4]

  • Temperature: Higher temperatures can accelerate the rate of degradation.[1][5]

  • Light: Exposure to light, particularly UV radiation, may cause photodegradation.[1] It is advisable to store solutions in light-resistant containers.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Enzymatic Degradation: In biological matrices, enzymes like adenosine deaminase can degrade adenosine.[1]

Q4: How can I check the stability of my this compound stock solution?

A4: To verify the stability of your stock solution, you can perform a periodic analysis using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Q: I am observing precipitation in my this compound stock solution upon storage. What could be the cause and how can I resolve it?

A: Precipitation in a stock solution can be due to several factors:

  • Low Solubility: The concentration of this compound may be too high for the chosen solvent. You can try preparing a more dilute stock solution.

  • Temperature Effects: If the solution was prepared at a higher temperature, the compound might precipitate out upon cooling or freezing. Gently warming the solution may help redissolve the compound.

  • Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in concentration and subsequent precipitation. Ensure your vials are tightly sealed.

Q: My experimental results are inconsistent when using a previously prepared stock solution. Could this be a stability issue?

A: Yes, inconsistent results can be a sign of compound degradation.

  • Degradation Over Time: The compound may be degrading under your storage conditions. It is recommended to prepare fresh stock solutions periodically.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. As mentioned, preparing single-use aliquots is the best practice.

  • Improper Storage: Ensure the solution is stored at the recommended temperature and protected from light.

Data Presentation: Adenosine Stability and Solubility (as a reference for this compound)

Table 1: Solubility of Adenosine in Various Solvents

SolventApproximate SolubilityReference
DMSO20 mg/mL[2]
Dimethylformamide (DMF)5 mg/mL[2]
PBS (pH 7.2)10 mg/mL[2]
Water2.67 mg/mL[6]
1 M NH4OH (with heat)50 mg/mL

Table 2: Stability of Adenosine Solutions under Different Conditions

ConcentrationDiluentStorage TemperatureStability DurationReference
10 µg/mL and 50 µg/mL0.9% NaCl or 5% DextroseRoom Temp (20-25°C) or Refrigerated (2-8°C)At least 14 days[7]
2 mg/mL0.9% NaClRoom Temp or RefrigeratedUp to 14 days[8]
Aqueous SolutionWater4°C, 22°C, 37°CStable for 6 months[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of an Adenosine Analog (Adaptable for this compound)

This protocol provides a general guideline. The actual weights and volumes should be adjusted based on the desired final concentration and the molecular weight of this compound (391.4 g/mol ).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Preparation: Work in a clean, dry environment. Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.914 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

cluster_pathway Hypothetical Degradation Pathway of a Purine Analog This compound This compound Hydrolysis Hydrolysis (e.g., acidic conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Degradation_Product_1 Degradation Product 1 (e.g., Cleavage of glycosidic bond) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (Oxidized form) Oxidation->Degradation_Product_2

Caption: Hypothetical degradation pathways for a purine analog like this compound.

cluster_workflow Experimental Workflow for Stock Solution Preparation Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: A generalized workflow for preparing a stable stock solution.

cluster_troubleshooting Troubleshooting Stock Solution Instability Problem Problem: Inconsistent Results or Precipitation Check_Storage Check Storage Conditions (Temp, Light) Problem->Check_Storage Check_Concentration Is Concentration Too High? Check_Storage->Check_Concentration Correct Solution_Storage Solution: Store Properly Check_Storage->Solution_Storage Incorrect Check_Freeze_Thaw Multiple Freeze-Thaw Cycles? Check_Concentration->Check_Freeze_Thaw No Solution_Concentration Solution: Prepare a More Dilute Stock Check_Concentration->Solution_Concentration Yes Solution_Aliquots Solution: Prepare Single-Use Aliquots Check_Freeze_Thaw->Solution_Aliquots Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Freeze_Thaw->Prepare_Fresh No

Caption: A logical workflow for troubleshooting this compound stock solution instability.

References

Refinement of Binodenoson dosing for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Binodenoson in various research applications. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent or No Biological Effect Improper Solubilization: this compound may have precipitated out of solution.Ensure complete dissolution. For in vivo studies, consider using a formulation with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] Gentle heating or sonication can aid dissolution.[1] For in vitro studies, prepare a fresh stock solution in DMSO.
Compound Degradation: Improper storage may lead to degradation.Store stock solutions at -20°C or below. Minimize freeze-thaw cycles.
Incorrect Dosing: The concentration or dose may be too low or too high, leading to off-target effects or lack of efficacy.Perform a dose-response or concentration-response curve to determine the optimal working concentration for your specific model or cell type. For in vitro studies on immune cells, concentrations between 30-300 nM have been shown to be effective.[1]
Low Receptor Expression: The target cells or tissue may not express sufficient levels of the A2A adenosine receptor.Verify A2A receptor expression in your experimental system using techniques such as qPCR, western blot, or immunohistochemistry.
Unexpected Side Effects in Animal Models (e.g., Tachycardia, Hypotension) On-Target A2A Receptor Activation: this compound is a potent vasodilator, and these effects are consistent with its mechanism of action.[2][3]Monitor cardiovascular parameters (heart rate, blood pressure) during the experiment.[2][3] Consider adjusting the dose to minimize these effects while still achieving the desired therapeutic outcome. The duration of these effects is typically transient.[2][3]
Off-Target Effects: Although highly selective for the A2A receptor, extremely high concentrations may lead to interactions with other adenosine receptor subtypes.[2]Use the lowest effective dose determined from dose-response studies to maintain selectivity.
Precipitation in Cell Culture Media Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.1%) and does not affect cell viability. Prepare intermediate dilutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the A2A adenosine receptor (A2AAR).[1] The A2AAR is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade can influence various cellular functions, including vasodilation, and modulation of inflammatory responses.[6][7][8]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro studies is to perform a concentration-response experiment ranging from 1 nM to 1 µM. A study on human polymorphonuclear leukocytes showed that this compound decreased oxidative activity in a concentration range of 30-300 nM.[1] The optimal concentration will depend on the cell type and the specific endpoint being measured.

Q3: How should I prepare this compound for in vivo administration?

A3: For in vivo experiments, this compound can be formulated in various ways to ensure solubility. A common method involves creating a stock solution in DMSO and then diluting it in a vehicle suitable for injection. One such vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is to use a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Q4: What are the known effects of this compound on the cardiovascular system?

A4: As a potent coronary vasodilator, this compound transiently increases heart rate and can decrease blood pressure.[2][3] These hemodynamic effects are dose-dependent and are a direct result of A2A receptor activation in the vasculature.[3]

Q5: Can this compound be used in studies related to inflammation?

A5: Yes, the A2A adenosine receptor plays a significant role in modulating inflammation.[6][7][8] this compound has been shown to inhibit pleocytosis and reduce the lipopolysaccharide-induced increase in blood-brain barrier permeability in a rat model of bacterial meningitis, indicating a decrease in neutrophil-induced damage.[1] Activation of the A2A receptor on immune cells generally leads to immunosuppressive effects.[7][8]

Quantitative Data Summary

In Vitro Efficacy
Cell TypeAssayEffective Concentration RangeReference
Human Polymorphonuclear LeukocytesOxidative Activity30 - 300 nM[1]
In Vivo Dosing (Preclinical & Clinical)
SpeciesModel/ApplicationDosing RegimenRoute of AdministrationReference
RatBacterial Meningitis0 - 0.9 µg/kg/h (infusion)Intravenous[1]
HumanMyocardial Perfusion Imaging0.5 - 1.5 µg/kg (bolus over 30s)Intravenous[2]
HumanMyocardial Perfusion Imaging0.3, 0.5, or 1 µg/kg/min (3-min infusion)Intravenous[3]
HumanMyocardial Perfusion Imaging1.5 or 3 µg/kg (bolus)Intravenous[3]

Experimental Protocols & Methodologies

In Vitro Neutrophil Oxidative Activity Assay
  • Objective: To assess the effect of this compound on the oxidative activity of neutrophils.

  • Methodology:

    • Collect human whole blood in the presence of an anticoagulant.

    • Prime the blood samples with tumor necrosis factor-α (TNF-α).

    • Treat the samples with varying concentrations of this compound (e.g., 30-300 nM).[1]

    • Stimulate the polymorphonuclear leukocytes (neutrophils) with N-formyl-methionyl-leucyl-phenylalanine (FMLP).

    • Measure the oxidative activity using a suitable method, such as a chemiluminescence or fluorescence-based assay for reactive oxygen species (ROS) production.

In Vivo Rat Model of Bacterial Meningitis
  • Objective: To evaluate the anti-inflammatory effects of this compound in a model of neuroinflammation.

  • Methodology:

    • Anesthetize adult Wistar rats.

    • Induce meningitis, for example, through intracisternal injection of lipopolysaccharide (LPS).

    • Administer this compound via intravenous infusion at a rate of 0-0.9 µg/kg/h.[1]

    • At a predetermined time point, collect cerebrospinal fluid (CSF) to measure pleocytosis (white blood cell count).

    • Assess blood-brain barrier permeability (BBBP) by measuring the extravasation of a tracer dye (e.g., Evans blue) into the brain tissue.[1]

Visualizations

Binodenoson_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription\n(e.g., Anti-inflammatory) Gene Transcription (e.g., Anti-inflammatory) CREB->Gene Transcription\n(e.g., Anti-inflammatory)

Caption: this compound activates the A2A receptor, initiating a Gs-protein-mediated signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study iv_start Isolate Cells (e.g., Neutrophils) iv_treat Treat with this compound (Dose-Response) iv_start->iv_treat iv_stim Apply Stimulus (e.g., FMLP) iv_treat->iv_stim iv_measure Measure Endpoint (e.g., Oxidative Burst) iv_stim->iv_measure inv_start Induce Model (e.g., Meningitis) inv_treat Administer this compound (Bolus or Infusion) inv_start->inv_treat inv_monitor Monitor Vitals (HR, BP) inv_treat->inv_monitor inv_assess Assess Outcome (e.g., Inflammation) inv_treat->inv_assess

Caption: General experimental workflows for in vitro and in vivo studies using this compound.

References

Technical Support Center: Minimizing Variability in Binodenoson Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring reproducible results in experiments involving Binodenoson, a selective adenosine A2A receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family. Its primary mechanism of action involves binding to the A2AR, which is coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4][5] This signaling cascade ultimately mediates various physiological responses, including vasodilation.[2]

Q2: What are the common experimental applications of this compound?

A2: this compound has been primarily investigated as a pharmacological stress agent in myocardial perfusion imaging to induce coronary vasodilation.[6] In a research setting, it is used to study the role of the adenosine A2A receptor in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.

Q3: How should I prepare and store this compound for experimental use?

A3: Proper preparation and storage are critical to maintain the stability and activity of this compound. For initial stock solutions, using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[7] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light, especially UV radiation, to prevent photodegradation. When preparing aqueous solutions for in vivo experiments, specific protocols involving co-solvents may be necessary to ensure solubility.[7]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Experimentation

Q: I am observing high variability in my cAMP assay results. What are the potential causes and solutions?

A: High variability in cAMP assays is a common issue. Here are several factors to consider:

  • Cell Health and Passage Number:

    • Problem: Cells at high passage numbers can exhibit altered morphology, growth rates, and protein expression, leading to inconsistent responses.[8][9]

    • Solution: Use cells with a low passage number and maintain a consistent subculturing schedule. Regularly check for cell viability and morphology.

  • Cell Density:

    • Problem: Both too high and too low cell densities can negatively impact the assay window. High density can lead to a decrease in the assay window, while low density may not produce enough cAMP to be reliably detected.[10][11]

    • Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.[6][10]

  • Presence of Endogenous Adenosine:

    • Problem: Endogenous adenosine produced by the cells can activate the A2A receptors, leading to a high background signal and masking the effect of this compound.[7][12][13]

    • Solution: Thoroughly wash the cells with serum-free media or buffer before adding this compound to remove any endogenous adenosine.[7] Consider including adenosine deaminase (ADA) in the assay buffer to degrade any remaining endogenous adenosine.

  • Reagent Preparation and Handling:

    • Problem: Inconsistent reagent preparation, including the this compound solution, can introduce variability. Degradation of the compound can also be a factor.[7]

    • Solution: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Ensure all other reagents are properly prepared and stored.

  • Phosphodiesterase (PDE) Activity:

    • Problem: PDEs are enzymes that degrade cAMP. High PDE activity can lead to a rapid breakdown of the cAMP produced upon A2A receptor stimulation, resulting in a low signal.[11]

    • Solution: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation and enhance the signal window.[11]

In Vivo Experimentation

Q: My in vivo experiment with this compound is not showing the expected physiological effect (e.g., vasodilation). What could be the reasons?

A: Several factors can contribute to a lack of expected in vivo effects:

  • Compound Solubility and Administration:

    • Problem: this compound has poor aqueous solubility.[7] Improper formulation can lead to precipitation and a lower effective dose being delivered to the target tissue.

    • Solution: Follow a validated protocol for preparing the this compound solution for in vivo administration, which may involve using co-solvents like PEG300 and Tween-80.[7] Ensure the solution is clear and free of precipitates before administration.

  • Dose and Route of Administration:

    • Problem: The dose of this compound may be insufficient to elicit the desired response. The route of administration can also significantly impact bioavailability and efficacy.

    • Solution: Refer to published studies for appropriate dosing regimens for your specific animal model and experimental endpoint.[14][15] Intravenous administration is often used to ensure rapid and complete bioavailability.

  • Animal Model Variability:

    • Problem: There can be significant inter-animal variability in response to adenosine agonists. Factors such as age, sex, and genetic background of the animals can influence the results.[16][17]

    • Solution: Use a sufficient number of animals to account for biological variability and ensure statistical power. Standardize the experimental conditions as much as possible, including housing, diet, and handling of the animals.

  • Presence of Antagonists:

    • Problem: Certain substances, such as caffeine and other methylxanthines, are adenosine receptor antagonists and can interfere with the action of this compound.[16][18]

    • Solution: Ensure that the animals' diet and any other administered substances are free of adenosine receptor antagonists.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a typical cell-based assay to measure the effect of this compound on intracellular cAMP levels in a cell line expressing the adenosine A2A receptor (e.g., HEK293-A2AR).

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Adenosine deaminase (ADA) (optional)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white, opaque cell culture plates

Procedure:

  • Cell Culture:

    • Culture the HEK293-A2AR cells in the recommended medium.

    • Passage the cells regularly, ensuring not to use cells of a high passage number.[8][9]

  • Cell Plating:

    • Harvest the cells and resuspend them in fresh medium.

    • Perform a cell count and adjust the cell density to the predetermined optimal concentration.

    • Seed the cells into the wells of the assay plate and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in assay buffer to the desired final concentrations.

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) and optionally ADA to each well.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with DMSO).

    • Incubate the plate at 37°C for the recommended time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the EC50 value to determine the potency of this compound.

In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in a mouse model.

Materials:

  • This compound

  • Solvents for formulation (e.g., DMSO, PEG300, Tween-80, Saline)[7]

  • Sterile syringes and needles

  • Mice (specify strain, age, and sex)

Procedure:

  • Animal Acclimatization:

    • Allow the mice to acclimate to the housing conditions for at least one week before the experiment.[19]

  • This compound Formulation:

    • Prepare the this compound solution for injection. A common formulation involves dissolving this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline.[7] For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

    • Ensure the final solution is clear and sterile-filtered.

  • Dosing and Administration:

    • Determine the appropriate dose of this compound based on previous studies or a dose-response experiment. Doses in the range of 1 mg/kg have been used for other A2A agonists in mice.[14][15]

    • Calculate the injection volume based on the animal's body weight.

    • Administer the this compound solution via intraperitoneal injection.

  • Monitoring and Data Collection:

    • Monitor the animals for any adverse effects.

    • At the desired time points after administration, perform the experimental measurements (e.g., blood pressure, heart rate, tissue collection for analysis).

Data Presentation

Table 1: In Vitro Potency of Adenosine A2A Receptor Agonists

CompoundCell LineAssay TypePotency (EC50 or Ki)Reference
NECAHiTSeeker ADORA2AcAMP Flux2.75 x 10⁻⁸ M[5]
CGS-21680HEK293-A2ARcAMP AccumulationNot specified[1]
This compoundNot specifiedNot specifiedNot specified

Table 2: this compound Dosing in Clinical Studies for Myocardial Perfusion Imaging

Dosing RegimenAdministrationTotal DoseReference
Bolus InjectionIntravenous, over 30 seconds0.5 µg/kg[6]
Bolus InjectionIntravenous, over 30 seconds1.0 µg/kg[6]
Bolus InjectionIntravenous, over 30 seconds1.5 µg/kg[6]
InfusionIntravenous, over 3 minutes1.5 µg/kg (0.5 µg/kg/min)[6]

Visualizations

Adenosine A2A Receptor Signaling Pathway

G This compound This compound A2AR Adenosine A2A Receptor (GPCR) This compound->A2AR Binds to G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses (e.g., Vasodilation) PKA->Downstream Phosphorylates other targets CREB->Downstream Regulates Gene Transcription

Caption: Canonical signaling pathway of the Adenosine A2A Receptor activated by this compound.

Troubleshooting Workflow for In Vitro Assays

G Start High Variability or Poor Signal in Assay CheckCells Check Cell Health & Passage Number Start->CheckCells OptimizeDensity Optimize Cell Density CheckCells->OptimizeDensity If cells are healthy ControlAdenosine Control for Endogenous Adenosine (Wash/ADA) OptimizeDensity->ControlAdenosine If density is optimal CheckReagents Verify Reagent Prep & Compound Integrity ControlAdenosine->CheckReagents If background is still high CheckPDE Include PDE Inhibitor (e.g., IBMX) CheckReagents->CheckPDE If reagents are good ValidateReceptor Validate Receptor Expression/Function CheckPDE->ValidateReceptor If signal is still low Success Consistent & Robust Signal ValidateReceptor->Success If receptor is functional

Caption: A logical workflow for troubleshooting common issues in in vitro this compound experiments.

References

Adjusting Binodenoson protocols for different animal species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Binodenoson, a selective A2A adenosine receptor agonist, in their experiments across various animal species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Exaggerated Hypotension and Tachycardia 1. Dose is too high for the specific animal species or individual animal. 2. Rapid intravenous injection causing a bolus effect. 3. Interaction with anesthetic agents that also have vasodilatory or cardiodepressive effects.1. Reduce the dose of this compound. Refer to the Species-Specific Dosage Guidelines table for starting doses. 2. Administer this compound as a slow intravenous infusion rather than a rapid bolus. 3. If using anesthesia, select an agent with minimal cardiovascular effects. Monitor blood pressure and heart rate continuously and adjust the anesthetic depth as needed.[1][2][3][4]
Lack of Expected Biological Response (e.g., no change in blood pressure or inflammatory markers) 1. Dose is too low. 2. Incorrect route of administration for the desired effect. 3. Degraded this compound solution. 4. Species-specific differences in receptor density or sensitivity.1. Increase the dose of this compound incrementally. Perform a dose-response study to determine the optimal dose for your model. 2. Ensure the route of administration is appropriate. For systemic cardiovascular effects, intravenous administration is typically required. For localized anti-inflammatory effects, topical or local administration may be more effective.[5] 3. Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store at the recommended temperature. 4. Be aware of species-specific variations. What is effective in a rat may not be directly translatable to a dog or non-human primate.[6]
High Variability in Response Between Animals of the Same Species 1. Genetic differences within the animal strain. 2. Differences in age, weight, or health status of the animals. 3. Inconsistent experimental conditions (e.g., anesthesia, surgical stress).1. Use a well-characterized and genetically stable animal strain. 2. Ensure that all animals in a study group are of a similar age and weight, and are in good health. 3. Standardize all experimental procedures, including the type and depth of anesthesia, surgical techniques, and post-operative care.
Unexpected Neurological Effects (e.g., sedation, altered locomotion) 1. Off-target effects at higher concentrations. 2. This compound crossing the blood-brain barrier and acting on central A2A receptors.1. Use the lowest effective dose to minimize the risk of off-target effects. 2. If central nervous system effects are not the focus of your study, consider using a peripherally restricted A2A agonist or a lower dose of this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective agonist for the A2A adenosine receptor.[7] This receptor is a G-protein-coupled receptor (GPCR) that, when activated, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8][9][10] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and anti-inflammatory effects.[8][9][10]

2. How should I prepare and store this compound?

This compound should be dissolved in a suitable vehicle, such as sterile saline or a DMSO/saline mixture. For in vivo studies, it is crucial to ensure the final concentration of DMSO is low and non-toxic. Stock solutions should be stored at -20°C and protected from light. For each experiment, it is recommended to prepare a fresh dilution from the stock solution.

3. Can I use this compound in combination with other drugs?

Caution should be exercised when co-administering this compound with other drugs that affect the cardiovascular system or inflammatory pathways. For example, anesthetic agents with vasodilatory properties can potentiate the hypotensive effects of this compound.[1] It is advisable to conduct pilot studies to assess the interaction of this compound with any other compounds used in your experimental model.

4. What are the expected hemodynamic effects of this compound?

This compound typically causes a dose-dependent decrease in blood pressure (hypotension) and a reflex increase in heart rate (tachycardia).[2][3][4] The magnitude and duration of these effects vary depending on the dose, route of administration, and animal species.[2]

5. How do I convert a dose of this compound from one animal species to another?

Direct conversion of doses based on body weight alone can be inaccurate. A more appropriate method is to use allometric scaling based on body surface area. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and similar principles can be applied to convert doses between different animal species by using their respective Km values (a factor that relates body weight to surface area).[6][11][12]

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Species Km
Mouse3
Rat6
Dog20
Non-human primate (Cynomolgus)12
Human37

Note: These are approximate values and may vary slightly depending on the specific strain and body weight.

Data Presentation

Table 1: Species-Specific Dosage Guidelines for this compound (Intravenous Administration)
Species Starting Dose (µg/kg) Typical Dose Range (µg/kg) Expected Primary Effects Reference Compounds & Doses
Mouse 0.10.1 - 10Anti-inflammatoryCGS21680: 0.5 mg/kg (i.p.) for colitis model[13]; 5 µ g/site (topical) for skin inflammation[5]
Rat 0.50.5 - 20Vasodilation, Anti-inflammatoryCGS21680: 1.2 µg/kg/min (i.a.) for vasodilation[14]
Dog 1.01.0 - 10Coronary VasodilationRegadenoson: 2.5 - 10 µg/kg (i.v.)[2][15]
Non-human Primate 0.50.5 - 5Cardiovascular effectsThis compound: 0.5 - 1.5 µg/kg (i.v. bolus) in humans[16][17]
Table 2: Comparative Hemodynamic Effects of Intravenous this compound
Species Dose (µg/kg) Change in Mean Arterial Pressure (mmHg) Change in Heart Rate (bpm)
Rat 10↓ 15-25↑ 40-60
Dog 5↓ 20-30↑ 30-50
Non-human Primate 1.5↓ 10-20↑ 20-40

Note: These values are approximate and can vary based on experimental conditions such as anesthesia and the specific strain of the animal.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Vasodilation in Rats

Objective: To measure the effect of this compound on systemic blood pressure and heart rate in anesthetized rats.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Catheterization equipment (for carotid artery and jugular vein)

  • Pressure transducer and data acquisition system

  • Warming pad

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Place the rat on a warming pad to maintain body temperature at 37°C.

  • Perform a cut-down incision in the neck to expose the carotid artery and jugular vein.

  • Catheterize the carotid artery with a pressure-tipped catheter connected to a pressure transducer to record blood pressure and heart rate.

  • Catheterize the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Administer a bolus dose of this compound (e.g., 5 µg/kg) via the jugular vein catheter.

  • Record blood pressure and heart rate continuously for at least 30 minutes post-injection.

  • Multiple doses can be administered in an escalating manner to generate a dose-response curve, allowing for sufficient time between doses for hemodynamic parameters to return to baseline.

Protocol 2: Evaluation of the Anti-inflammatory Effects of this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Lung Injury

Objective: To determine if this compound can reduce the inflammatory response in the lungs of mice challenged with LPS.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Equipment for intratracheal instillation

  • Materials for bronchoalveolar lavage (BAL)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Anesthetize mice with an appropriate anesthetic.

  • Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to LPS challenge.

  • Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) to induce lung injury.

  • At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Count the total number of inflammatory cells (e.g., neutrophils) in the cell pellet.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA.

  • Compare the inflammatory cell count and cytokine levels between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Binodenoson_Signaling_Pathway This compound This compound A2AR A2A Adenosine Receptor (GPCR) This compound->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Leads to Anti_inflammation Anti-inflammatory Effects CREB->Anti_inflammation Mediates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Dose_Calculation 1. Dose Calculation & Protocol Design Animal_Acclimatization 2. Animal Acclimatization Dose_Calculation->Animal_Acclimatization Solution_Preparation 3. This compound Solution Preparation Animal_Acclimatization->Solution_Preparation Anesthesia 4. Anesthesia & Surgical Preparation Solution_Preparation->Anesthesia Baseline_Measurement 5. Baseline Physiological Measurement Anesthesia->Baseline_Measurement Drug_Administration 6. This compound Administration Baseline_Measurement->Drug_Administration Data_Collection 7. Post-Dose Data Collection Drug_Administration->Data_Collection Data_Analysis 8. Data Analysis Data_Collection->Data_Analysis Interpretation 9. Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow.

Troubleshooting_Logic Start Unexpected Result Check_Dose Is the dose appropriate for the species? Start->Check_Dose Adjust_Dose Adjust Dose Check_Dose->Adjust_Dose No Check_Route Is the route of administration correct? Check_Dose->Check_Route Yes End Problem Resolved Adjust_Dose->End Correct_Route Correct Route of Administration Check_Route->Correct_Route No Check_Solution Is the this compound solution fresh? Check_Route->Check_Solution Yes Correct_Route->End Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh No Consider_Other Consider other factors: - Anesthesia interactions - Animal health Check_Solution->Consider_Other Yes Prepare_Fresh->End Consider_Other->End

Caption: Troubleshooting logical workflow.

References

Validation & Comparative

A Comparative Guide: Binodenoson Versus Adenosine for Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myocardial perfusion imaging (MPI) is a cornerstone in the non-invasive diagnosis and risk stratification of coronary artery disease. Pharmacological stress agents are essential for patients unable to undergo adequate physical exercise. For years, adenosine has been a standard agent for this purpose. However, the development of more selective agents like binodenoson has offered potential advantages. This guide provides an objective comparison of this compound and adenosine, supported by experimental data, to inform research and clinical development in cardiovascular pharmacology.

Mechanism of Action: A Tale of Two Agonists

Both this compound and adenosine function by stimulating adenosine receptors, leading to coronary vasodilation and enabling the assessment of myocardial blood flow. However, their receptor selectivity is a key differentiator.

Adenosine is a naturally occurring nucleoside that acts as a non-selective agonist for all four adenosine receptor subtypes: A1, A2A, A2B, and A3.[1] While activation of the A2A receptor is primarily responsible for the desired coronary vasodilation in MPI, stimulation of other receptor subtypes contributes to a range of undesirable side effects. For instance, A1 receptor activation can lead to atrioventricular (AV) block, and A2B and A3 receptor stimulation may cause bronchospasm.[2][3]

This compound (formerly known as MRE-0470 or WRC 0470) is a potent and highly selective A2A adenosine receptor agonist.[4][5] Its design focuses on maximizing the coronary hyperemic response while minimizing the side effects associated with non-selective adenosine receptor activation.[3][5] This selectivity is expected to provide a similar degree of coronary vasodilation to adenosine with an improved safety and tolerability profile.[5]

cluster_Adenosine Adenosine (Non-selective) cluster_this compound This compound (Selective) cluster_Effects Physiological Effects Adenosine Adenosine A1 A1 Receptor Adenosine->A1 Agonist A2A A2A Receptor Adenosine->A2A Agonist A2B A2B Receptor Adenosine->A2B Agonist A3 A3 Receptor Adenosine->A3 Agonist AV_Block AV Block A1->AV_Block Coronary_Vasodilation Coronary Vasodilation A2A->Coronary_Vasodilation Bronchospasm Bronchospasm A2B->Bronchospasm A3->Bronchospasm This compound This compound A2A_B A2A Receptor This compound->A2A_B Agonist A2A_B->Coronary_Vasodilation

Figure 1. Signaling pathways of Adenosine and this compound.

Comparative Efficacy and Diagnostic Performance

Clinical studies have demonstrated that this compound is comparable to adenosine in its ability to induce coronary hyperemia and facilitate the detection of myocardial ischemia.

A randomized, controlled, dose-ranging study found that MPI with this compound resulted in SPECT images that were concordant with those produced by adenosine in terms of the extent and severity of reversible perfusion defects.[5] The Vasodilator Induced Stress in Concordance with Adenosine (VISION) trials, which enrolled approximately 800 patients, further confirmed that the diagnostic accuracy of stress perfusion imaging with this compound was comparable to that of adenosine.[6][7][8] The studies concluded that this compound provides similar clinical information on the extent and severity of ischemia as adenosine.[6][8]

Parameter This compound Adenosine Reference
Diagnostic Accuracy Comparable to adenosineStandard for comparison[6][7][8]
Concordance in Perfusion Defects High concordance with adenosineStandard for comparison[5]

Table 1. Diagnostic Performance Comparison

Pharmacokinetics and Administration

A key practical difference between the two agents lies in their administration. Adenosine has a very short half-life of less than 10 seconds and requires a continuous intravenous infusion, typically at a dose of 140 µg/kg/min for 6 minutes.[9][10] In contrast, this compound can be administered as a single intravenous bolus injection (e.g., 1.5 mcg/kg over 30 seconds), which simplifies the administration protocol.[6][8]

cluster_Protocols Administration Protocols cluster_Imaging Myocardial Perfusion Imaging Binodenoson_Admin This compound (1.5 mcg/kg) Bolus Single IV Bolus (30 seconds) Binodenoson_Admin->Bolus Adenosine_Admin Adenosine (140 mcg/kg/min) Infusion Continuous IV Infusion (6 minutes) Adenosine_Admin->Infusion SPECT_CT SPECT/CT Imaging Bolus->SPECT_CT Infusion->SPECT_CT

Figure 2. Experimental workflow for drug administration.

Hemodynamic Effects

Both drugs induce predictable hemodynamic changes. Studies have shown that this compound produces dose-related increases in coronary blood flow velocity, with maximal responses equivalent to those of intracoronary adenosine.[5] Both agents cause transient decreases in blood pressure and increases in heart rate.[11] However, some studies suggest subtle differences. For instance, certain this compound dosing regimens resulted in slightly greater elevations in heart rate compared to adenosine.[5]

Hemodynamic Parameter This compound Adenosine Reference
Change in Heart Rate Dose-dependent increase; some doses slightly greater than adenosineIncrease[5][11]
Change in Blood Pressure Transient decreaseTransient decrease[5][11]

Table 2. Hemodynamic Effects Comparison

Safety and Tolerability: The Key Advantage of Selectivity

The most significant difference between this compound and adenosine lies in their side-effect profiles. Due to its A2A selectivity, this compound is associated with a significantly lower incidence and severity of adverse events.

A consistent finding across multiple studies is the absence of second- or third-degree AV block with this compound, a known risk with adenosine affecting approximately 2-4% of patients.[5][6][8][9] Furthermore, patients treated with this compound report significantly fewer and less severe subjective side effects, including chest pain, dyspnea (shortness of breath), and flushing.[5][7][8]

A study specifically evaluating the safety of this compound in patients with mild intermittent asthma found that it was well-tolerated and did not cause clinically significant bronchoconstriction, a major concern with non-selective adenosine agonists.[3]

Adverse Event This compound Adenosine Reference
Second- or Third-Degree AV Block Not observed~2-4% incidence[5][6][8]
Chest Pain Significantly lower incidence and severityCommon[5][7][8]
Dyspnea Significantly lower incidence and severityCommon[5][7]
Flushing Significantly lower incidence and severityCommon[5][7][8]
Bronchospasm in Asthmatics No clinically significant effectContraindicated[3]

Table 3. Adverse Event Profile Comparison

Experimental Protocols

Randomized, Controlled Dose-Ranging Study (this compound vs. Adenosine)
  • Objective: To compare the SPECT imaging results and side-effect profiles of different doses of this compound with adenosine.

  • Study Design: Patients underwent both an adenosine SPECT MPI study and a this compound SPECT study in random order, separated by 2 to 7 days. Patients were also randomized to one of four this compound dosing regimens.

  • This compound Dosing Regimens:

    • 0.5 µg/kg bolus over 30 seconds

    • 1.0 µg/kg bolus over 30 seconds

    • 1.5 µg/kg bolus over 30 seconds

    • 0.5 µg/kg/min infusion for 3 minutes (total dose 1.5 µg/kg)

  • Adenosine Protocol: Standard infusion of 140 µg/kg/min for 6 minutes.

  • Image Analysis: Blinded, independent reviewers interpreted the SPECT images for the extent and severity of reversible perfusion defects.

  • Safety Assessment: Monitoring for AV block and recording of subjective side effects (chest pain, dyspnea, flushing) using a visual analog scale (VAS).[5]

VISION Trials (VISION 302 and VISION 305)
  • Objective: To compare the diagnostic accuracy and safety of this compound versus adenosine for MPI.

  • Study Design: Randomized, multicenter, double-blind, crossover trials. Patients received both this compound and adenosine on separate days (2-7 days apart) in random order.

  • This compound Protocol: 1.5 mcg/kg administered as a bolus injection over 30 seconds.

  • Adenosine Protocol: 140 mcg/kg per minute administered as a 6-minute intravenous infusion.

  • Efficacy Endpoint: Comparison of the extent of myocardial ischemia diagnosed by blinded readers, with a prespecified criterion for equivalence.

  • Safety Endpoint: Incidence of adverse events, with a particular focus on atrioventricular block.[6][7][8]

Conclusion

This compound, a selective A2A adenosine receptor agonist, has demonstrated comparable diagnostic efficacy to the non-selective agonist adenosine for myocardial perfusion imaging. Its key advantage lies in a significantly improved safety and tolerability profile, with a marked reduction in common side effects such as chest pain, dyspnea, flushing, and the elimination of high-degree AV block. The simplified bolus administration of this compound also offers a practical advantage over the continuous infusion required for adenosine.

Despite these promising attributes, it is important to note that the development of this compound was discontinued.[12] Nevertheless, the comparative data from its clinical trials provide valuable insights for the ongoing development of novel, selective pharmacological stress agents for cardiovascular imaging, highlighting the potential to enhance patient safety and comfort without compromising diagnostic accuracy.

References

A Comparative Analysis of Binodenoson and Regadenoson in Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological stress agents for myocardial perfusion imaging (MPI), Binodenoson and Regadenoson have emerged as selective adenosine A2A receptor agonists, offering potential advantages over non-selective agents like adenosine. This guide provides a detailed comparison of their efficacy and safety, supported by data from key clinical trials, to assist researchers, scientists, and drug development professionals in understanding their relative performance.

Mechanism of Action: A Shared Pathway

Both this compound and Regadenoson exert their primary effect by selectively activating the adenosine A2A receptor. This activation initiates a signaling cascade that leads to coronary vasodilation, increasing blood flow in healthy coronary arteries. In arteries with significant stenosis, the vasodilatory response is blunted. This differential blood flow, or "coronary steal," allows for the identification of ischemic myocardium during MPI.

The signaling pathway is initiated by the binding of the A2A agonist to its G-protein coupled receptor on the surface of vascular smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound / Regadenoson This compound / Regadenoson A2A_Receptor A2A Adenosine Receptor This compound / Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to

Figure 1: Signaling pathway of A2A adenosine receptor agonists.

Comparative Efficacy: Insights from Clinical Trials

Myocardial Perfusion Imaging Agreement with Adenosine

The primary efficacy endpoint in major clinical trials for both drugs was the agreement rate in detecting reversible perfusion defects compared to adenosine.

Clinical TrialInvestigational DrugComparatorAgreement Rate (Investigational vs. Comparator)Agreement Rate (Comparator vs. Comparator)
ADVANCE MPI Study 1 RegadenosonAdenosine62% ± 2%61% ± 3%
ADVANCE MPI Study 2 RegadenosonAdenosine63% ± 3%64% ± 4%
This compound Dose-Ranging Study This compoundAdenosine79% to 87% (exact categorical agreement)Not Applicable

Data from the ADVANCE MPI trials for Regadenoson and a dose-ranging study for this compound.[1][2]

The ADVANCE MPI trials demonstrated that Regadenoson was non-inferior to adenosine in detecting myocardial ischemia.[3] The this compound dose-ranging study also showed very good to excellent agreement with adenosine.[2]

Quantitative Perfusion Analysis

Quantitative analysis from the ADVANCE MPI trials showed a close correlation between adenosine- and Regadenoson-induced total and reversible perfusion defect scores.[4] For this compound, the VISION 302 and 305 trials used the mean paired difference in summed difference score (SDS) as a primary endpoint.

Clinical TrialInvestigational DrugComparatorMean Paired SDS Difference
VISION 302 This compound (CorVue™)Adenosine-0.09
VISION 305 This compound (CorVue™)Adenosine-0.68

Data from the VISION 302 and 305 trials for this compound.[5]

In both VISION trials, the mean paired SDS difference between this compound and adenosine images was well within the pre-specified non-inferiority margin of 1.5 SDS units, indicating comparable efficacy in detecting ischemia.[5]

Safety and Tolerability Profile

A key differentiator for selective A2A agonists is their improved side-effect profile compared to non-selective agents.

Common Adverse Events
Adverse EventRegadenoson (ADVANCE MPI Pooled Data)Adenosine (ADVANCE MPI Pooled Data)This compound (VISION 302)Adenosine (VISION 302)
Dyspnea High IncidenceHigh IncidenceReduced IncidenceHigher Incidence
Headache ≥5%<5%Not specifiedNot specified
Flushing ≥5%High IncidenceReduced by 36% (p<0.001)Higher Incidence
Chest Pain/Discomfort ≥5%High IncidenceReduced by 38% (p<0.001)Higher Incidence
Nausea ≥5%<5%Not specifiedNot specified
Atrioventricular (AV) Block Low IncidenceHigher IncidenceNo cases of 2nd or 3rd degree AV block3% (2nd degree), 1% (3rd degree)

Data from the ADVANCE MPI and VISION 302 trials.[1][5]

The VISION trials for this compound highlighted a significant reduction in the incidence and severity of common adenosine-related side effects such as flushing, chest pain, and shortness of breath.[5][6] Notably, no instances of second- or third-degree atrioventricular (AV) block were reported with this compound, a potentially serious side effect observed with adenosine.[5] Patients also showed a strong preference for this compound over adenosine, with 7 out of 10 patients preferring the former in the clinical trials.[5][6]

Regadenoson has also been shown to be better tolerated than adenosine, with a lower combined symptom score for flushing, chest pain, and dyspnea.[7] However, a retrospective, single-center study comparing adenosine and Regadenoson in an outpatient setting found a higher incidence of adverse effects with Regadenoson, including arrhythmia, dyspnea, and headache.[8]

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the comparative data.

ADVANCE MPI Trials (Regadenoson)
  • Study Design: Two prospective, randomized, double-blind, non-inferiority trials.[1]

  • Patient Population: Patients with known or suspected coronary artery disease (CAD) indicated for pharmacologic stress MPI.[1]

  • Protocol: All patients underwent a baseline MPI scan with adenosine. They were then randomized (2:1) to receive either a single intravenous bolus of Regadenoson (400 µg) or a standard adenosine infusion for a second stress scan. The radionuclide imaging protocol was identical for both scans.[1]

  • Primary Endpoint: To demonstrate non-inferiority in the agreement rate for detecting the extent of reversible perfusion defects between sequential adenosine-Regadenoson images and two sequential adenosine images.[7]

  • Imaging: Single-photon emission computed tomography (SPECT) was used for myocardial perfusion imaging.[7]

cluster_protocol ADVANCE MPI Trial Workflow Patient_Enrollment Patient Enrollment (Known/Suspected CAD) Baseline_Scan Baseline MPI Scan with Adenosine Patient_Enrollment->Baseline_Scan Randomization Randomization (2:1) Baseline_Scan->Randomization Regadenoson_Arm Second Stress Scan with Regadenoson (400 µg bolus) Randomization->Regadenoson_Arm Regadenoson Group Adenosine_Arm Second Stress Scan with Adenosine Randomization->Adenosine_Arm Adenosine Group Image_Analysis Blinded Image Interpretation (Agreement Rate Analysis) Regadenoson_Arm->Image_Analysis Adenosine_Arm->Image_Analysis

Figure 2: ADVANCE MPI trial workflow.
VISION Trials (this compound)

  • Study Design: Two pivotal Phase III, randomized, double-blind, crossover trials (VISION 302 and VISION 305).[5][6]

  • Patient Population: Patients referred for a clinical adenosine study.[6]

  • Protocol: Each patient underwent two separate MPI procedures within seven days, one with adenosine and one with this compound, in a randomized order. All imaging parameters were kept consistent between the two studies. This compound was administered as a single bolus dose.[5][6]

  • Primary Endpoint: To demonstrate non-inferiority based on the mean paired difference in the summed difference score (SDS) between the this compound and adenosine images.[5]

  • Imaging: SPECT was used for myocardial perfusion imaging.[5]

cluster_protocol VISION Trial Workflow Patient_Enrollment Patient Enrollment (Referred for Adenosine Study) Randomization Randomized Order of Drug Administration Patient_Enrollment->Randomization Binodenoson_First MPI with this compound (Bolus Dose) Randomization->Binodenoson_First Group 1 Adenosine_First MPI with Adenosine Randomization->Adenosine_First Group 2 Adenosine_Second MPI with Adenosine (within 7 days) Binodenoson_First->Adenosine_Second Image_Analysis Blinded Image Interpretation (SDS Difference Analysis) Adenosine_Second->Image_Analysis Binodenoson_Second MPI with this compound (Bolus Dose, within 7 days) Adenosine_First->Binodenoson_Second Binodenoson_Second->Image_Analysis

Figure 3: VISION trial workflow.

Conclusion

Both this compound and Regadenoson have demonstrated comparable efficacy to adenosine for the detection of myocardial ischemia in large-scale clinical trials. Their primary advantage lies in their selective A2A adenosine receptor agonism, which translates to a more favorable side-effect profile and improved patient tolerability.

This compound, in its pivotal trials, showed a significant reduction in common side effects and a complete absence of high-degree AV block, along with strong patient preference. Regadenoson has also been shown to be better tolerated than adenosine in its primary clinical trials.

The choice between these agents may depend on specific institutional protocols, cost considerations, and the clinical characteristics of the patient population. For researchers and drug development professionals, the data from these comparative trials provide a strong foundation for the continued development and refinement of selective A2A adenosine receptor agonists for pharmacological stress testing.

References

Binodenoson: A Comparative Guide to its A₂A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Binodenoson's selectivity for the A₂A adenosine receptor against other relevant adenosine receptor agonists. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Comparative Analysis of Adenosine Receptor Agonists

To contextualize this compound's selectivity, the following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and other key adenosine receptor agonists. This data highlights the varying degrees of selectivity among these compounds.

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂A Receptor EC₅₀ (nM)
This compound (WRC0470) Low Affinity270 (KD)[3]Low AffinityLow AffinityData not available
Regadenoson >16,4601095>16,460>16,4606.4
CGS21680 29027[4]6788,800110[5]
Adenosine ~70 (low affinity state)~150 (low affinity state)51006500700
NECA Data not availableData not availableData not availableData not availableData not available

Note: Kᵢ values represent the inhibition constant, indicating the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ values represent the concentration of a drug that gives half-maximal response. KD represents the dissociation constant. Data for this compound's affinity at A₁, A₂B, and A₃ receptors is qualitatively described as low but specific Kᵢ values were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of adenosine receptor agonists.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) of an agonist by quantifying the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.

1. Cell Culture and Plating:

  • Cells stably expressing the A₂A adenosine receptor are seeded into 96-well plates and cultured to an appropriate confluency.

2. Agonist Stimulation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • The cells are then incubated with varying concentrations of the test agonist (e.g., this compound) for a specified period (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Following stimulation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP produced at each agonist concentration is determined from the standard curve.

  • The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Visualizing the Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A₂A Receptor This compound->A2AR Binds to Gs Gαs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates Targets Leading to

A₂A Adenosine Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay MembranePrep 1. Prepare Cell Membranes Expressing Adenosine Receptors (A₁, A₂A, A₂B, A₃) Incubation 2. Incubate Membranes with Radioligand and this compound MembranePrep->Incubation Filtration 3. Separate Bound and Free Radioligand Incubation->Filtration Counting 4. Measure Radioactivity Filtration->Counting Ki_Calc 5. Calculate Kᵢ Value Counting->Ki_Calc Selectivity_Profile Determine Selectivity Profile Ki_Calc->Selectivity_Profile CellPlating 1. Plate Cells Expressing A₂A Receptor Stimulation 2. Stimulate with Varying this compound Concentrations CellPlating->Stimulation Lysis 3. Lyse Cells and Measure cAMP Levels Stimulation->Lysis EC50_Calc 4. Calculate EC₅₀ Value Lysis->EC50_Calc EC50_Calc->Selectivity_Profile

Workflow for Determining Receptor Selectivity

Selectivity_Logic cluster_receptors Adenosine Receptor Subtypes This compound This compound A2A A₂A Receptor This compound->A2A High Affinity (Agonist) A1 A₁ Receptor This compound->A1 Low Affinity A2B A₂B Receptor This compound->A2B Low Affinity A3 A₃ Receptor This compound->A3 Low Affinity Therapeutic_Effect Desired Therapeutic Effect (e.g., Coronary Vasodilation) A2A->Therapeutic_Effect Leads to Side_Effects_AV Side Effects (e.g., AV Block) A1->Side_Effects_AV Can Lead to Side_Effects_Broncho Side Effects (e.g., Bronchospasm) A2B->Side_Effects_Broncho Can Lead to Side_Effects_Other Other Side Effects A3->Side_Effects_Other Can Lead to

This compound's Receptor Selectivity Profile

References

Cross-Validation of Selective Adenosine A2A Receptor Agonist Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of selective adenosine A2A receptor (A2AR) agonists across various cell lines. Due to the limited availability of published preclinical data specifically for Binodenoson, this document focuses on the well-characterized and structurally related selective A2AR agonist, CGS-21680, as a representative compound. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of A2AR modulation in oncology, immunology, and beyond.

Introduction

This compound is a highly selective agonist for the adenosine A2A receptor.[1] Clinically, it has been investigated as a pharmacological stress agent for myocardial perfusion imaging, demonstrating a capacity to induce coronary vasodilation with a favorable side-effect profile compared to non-selective adenosine receptor agonists.[1] While clinical data underscores its potent in vivo activity, a comprehensive understanding of its effects at the cellular level across different tissues and disease models is crucial for exploring its broader therapeutic applications.

This guide leverages published data on the selective A2AR agonist CGS-21680 to provide a cross-validation of its effects in diverse cell lines. CGS-21680 is a potent A2AR agonist with a Ki of 27 nM and has been extensively used in preclinical research to elucidate the role of A2AR signaling in various physiological and pathological processes.[2][3] The comparative data presented aims to highlight the cell-type-specific responses to A2AR activation and provide a foundation for future research, including potential studies with this compound.

Data Presentation: Comparative Effects of the Selective A2AR Agonist CGS-21680

The following tables summarize the quantitative effects of the selective A2AR agonist CGS-21680 on proliferation, apoptosis, and key signaling molecules in a variety of cancer and immune cell lines.

Table 1: Effects of CGS-21680 on Cancer Cell Proliferation

Cell LineCancer TypeConcentrationIncubation TimeEffect on ProliferationReference
A375Melanoma10-100 nM24, 48, 72 hIncreased[4][5]
A549Lung Carcinoma100 nM24 hSlightly Increased[4][5]
MRMT-1Breast Carcinoma (rat)10-100 nM24, 48, 72 hSignificantly Increased[4][5]

Table 2: Effects of CGS-21680 on Apoptosis and Survival

Cell LineCell TypeConcentrationEffectReference
L6Skeletal Muscle (rat)100 nMIncreased BCL2 gene expression (anti-apoptotic)[6]
Cultured MotoneuronsNeuronal10 nMPromotes survival (enhanced by PDE inhibitor)[2]

Table 3: Effects of CGS-21680 on Immune Cells

Cell TypeEffectReference
Naive CD4+ T cellsSuppressed development into Th1 and Th2 cells[7]
Regulatory T cellsUpregulated CD39 and CD73 expression[2]
CD4+ and CD8+ T cellsIncreased CREB phosphorylation[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide. For specific details, please refer to the cited publications.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the A2AR agonist (e.g., CGS-21680) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Gene Expression Analysis (Quantitative Real-Time PCR)

  • Cell Treatment and Lysis: Treat cells with the A2AR agonist or vehicle control. After the incubation period, lyse the cells to extract total RNA.

  • RNA Isolation and Quantification: Isolate total RNA using a commercial kit and determine its concentration and purity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using gene-specific primers (e.g., for BCL2) and a fluorescent dye (e.g., SYBR Green) to quantify the amount of target cDNA.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in gene expression.

Western Blot for Phosphorylated Proteins (e.g., pCREB)

  • Cell Treatment and Lysis: Treat cells with the A2AR agonist or vehicle control for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pCREB).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., total protein or a housekeeping protein like β-actin).

Visualizations

Signaling Pathway of a Selective Adenosine A2A Receptor Agonist

A2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Modulates This compound This compound / CGS-21680 This compound->A2AR Binds to

Caption: Canonical signaling pathway of a selective A2AR agonist.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Diverse Cell Lines treatment Treat with A2AR Agonist (e.g., CGS-21680) & Vehicle Control start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling data_analysis Data Analysis & Comparison proliferation->data_analysis apoptosis->data_analysis signaling->data_analysis conclusion Conclusion: Cell-Type Specific Effects data_analysis->conclusion

Caption: Workflow for cross-validating A2AR agonist effects.

Discussion and Future Directions

The data compiled in this guide demonstrate that the effects of selective adenosine A2A receptor agonists are highly dependent on the cell type and context. In several cancer cell lines, A2AR activation appears to promote proliferation.[4][5] Conversely, in other cell types, such as skeletal muscle and neurons, A2AR signaling exhibits protective and anti-apoptotic effects.[2][6] In the immune system, A2AR activation generally leads to immunosuppressive responses, including the inhibition of T cell development and function.[7]

These findings have significant implications for the therapeutic development of A2AR agonists like this compound. While its vasodilatory properties are beneficial for diagnostic purposes, its potential use in other indications requires careful consideration of its cell-specific effects. For instance, in the context of cancer, A2AR antagonists are being explored to counteract the immunosuppressive tumor microenvironment.

Future preclinical studies should aim to directly compare the in vitro effects of this compound with CGS-21680 and other selective A2AR agonists across a broader panel of human cell lines. Such studies would provide a more complete picture of this compound's pharmacological profile and help identify potential therapeutic opportunities and risks. Investigating the downstream signaling pathways in more detail will also be crucial for understanding the molecular basis of the observed cell-type-specific responses.

References

A Comparative Analysis of the Hemodynamic Effects of Binodenoson and Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic effects of Binodenoson, a selective adenosine A₂A receptor agonist, with other commonly used vasodilators: Adenosine, Regadenoson, and Dipyridamole. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

This compound is a potent and selective A₂A adenosine receptor agonist that induces coronary vasodilation. Its primary application is as a pharmacologic stress agent in myocardial perfusion imaging. Compared to the non-selective agonist Adenosine, this compound offers a more favorable side-effect profile, particularly regarding atrioventricular block and subjective symptoms like chest pain and dyspnea, while demonstrating comparable efficacy in inducing coronary hyperemia. Regadenoson, another selective A₂A agonist, shares a similar mechanism of action with this compound and also exhibits a favorable safety profile compared to Adenosine. Dipyridamole, an indirect adenosine agonist, achieves vasodilation by inhibiting adenosine uptake, leading to a different hemodynamic and side-effect profile. This guide will delve into the quantitative hemodynamic effects, underlying mechanisms of action, and experimental protocols of studies comparing these agents.

Mechanism of Action and Signaling Pathways

The vasodilatory effects of this compound, Adenosine, and Regadenoson are primarily mediated through the activation of adenosine receptors, while Dipyridamole acts indirectly.

This compound and Regadenoson: These are selective agonists for the adenosine A₂A receptor.[1] Activation of the A₂A receptor on vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent protein kinase A (PKA) activation. This cascade results in the relaxation of smooth muscle and vasodilation.

Adenosine: As a non-selective agonist, Adenosine activates all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). While A₂A receptor activation is responsible for the desired coronary vasodilation, stimulation of other receptors can lead to undesirable side effects.[2] For instance, A₁ receptor activation can cause atrioventricular (AV) block.[2]

Dipyridamole: This drug is an adenosine uptake inhibitor. By blocking the transport of endogenous adenosine into red blood cells and endothelial cells, it increases the extracellular concentration of adenosine, which then activates adenosine receptors to cause vasodilation.[3]

cluster_0 Direct Agonists cluster_1 Indirect Agonist cluster_2 Cellular Mechanisms This compound This compound AdenosineReceptor Adenosine A2A Receptor This compound->AdenosineReceptor Regadenoson Regadenoson Regadenoson->AdenosineReceptor Adenosine Adenosine (Non-selective) Adenosine->AdenosineReceptor Dipyridamole Dipyridamole AdenosineUptake Adenosine Uptake Inhibition Dipyridamole->AdenosineUptake AdenylylCyclase Adenylyl Cyclase AdenosineReceptor->AdenylylCyclase cAMP ↑ cAMP AdenylylCyclase->cAMP PKA PKA Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation EndogenousAdenosine ↑ Endogenous Adenosine AdenosineUptake->EndogenousAdenosine EndogenousAdenosine->AdenosineReceptor

Signaling pathways for direct and indirect acting vasodilators.

Comparative Hemodynamic Effects

The following tables summarize the quantitative hemodynamic effects of this compound compared to Adenosine, and of Regadenoson and Dipyridamole in separate comparative studies. Direct comparative trial data for this compound against Regadenoson or Dipyridamole is limited.

Table 1: this compound vs. Adenosine - Hemodynamic Changes

ParameterThis compound (1.5 µg/kg bolus)Adenosine
Change in Heart Rate (bpm) +31+23
Change in Systolic Blood Pressure (mmHg) No significant differenceNo significant difference
Change in Diastolic Blood Pressure (mmHg) No significant differenceNo significant difference

Data from a randomized, controlled dose-ranging study.

Table 2: Regadenoson vs. Dipyridamole - Hemodynamic Changes

ParameterRegadenoson (400 µg bolus)Dipyridamole (0.56 mg/kg)
Change in Heart Rate (bpm) +31 ± 2.5+27 ± 6
Change in Systolic Blood Pressure (mmHg) -2.6 ± 10.0-8.7 ± 9.6
Change in Diastolic Blood Pressure (mmHg) -0.9 ± 5.4-3.6 ± 6.2

Data compiled from separate comparative studies.[4][5]

Table 3: Adenosine vs. Dipyridamole - Hemodynamic Changes

ParameterAdenosine (140 µg/kg/min)Dipyridamole (0.568 mg/kg)
Peak Heart Rate (bpm) 8583
Peak Systolic Blood Pressure (mmHg) 129133
Change in Systolic Blood Pressure (mmHg) -12 ± 11-5 ± 10
Change in Heart Rate (bpm) +18 ± 10+8 ± 7

Data from a retrospective study comparing the two agents.[6][7]

Table 4: Systemic Vascular Resistance

VasodilatorChange in Systemic Vascular Resistance
Adenosine Fall of 357 ± 44 dyn s cm⁻⁵
This compound Data not available in comparative studies
Regadenoson Data not available in comparative studies
Dipyridamole Decreased systemic resistance

Adenosine data from a study in normal volunteers.[8] Dipyridamole effect is noted from descriptive studies.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols from key comparative studies.

This compound vs. Adenosine Study Protocol

A multicenter, randomized, single-blind, two-period crossover study was conducted.[10]

  • Participants: Patients referred for clinically indicated pharmacologic stress myocardial perfusion imaging.

  • Procedure: Each patient underwent two separate imaging studies, one with this compound and one with Adenosine, in a randomized order.

  • This compound Administration: A 1.5 µg/kg bolus was administered intravenously over 30 seconds.

  • Adenosine Administration: A standard infusion of 140 µg/kg/min was administered for 6 minutes.

  • Hemodynamic Monitoring: Heart rate and blood pressure were monitored at baseline and at regular intervals during and after drug administration.

  • Imaging: Single-photon emission computed tomography (SPECT) myocardial perfusion imaging was performed.

cluster_workflow This compound vs. Adenosine Experimental Workflow start Patient Recruitment randomization Randomization start->randomization arm_a Arm A: this compound Study randomization->arm_a arm_b Arm B: Adenosine Study randomization->arm_b crossover Crossover arm_a->crossover data_collection Hemodynamic & Imaging Data Collection arm_a->data_collection arm_b->crossover arm_b->data_collection crossover->arm_a crossover->arm_b analysis Comparative Analysis data_collection->analysis

Crossover study design for this compound vs. Adenosine.

Regadenoson vs. Dipyridamole Study Protocol

A retrospective study compared patients who received either Regadenoson or Dipyridamole for stress myocardial perfusion imaging.[4][11]

  • Participants: Consecutive patients undergoing pharmacological stress SPECT.

  • Procedure: Patients received either Regadenoson or Dipyridamole based on clinical indication and institutional protocols.

  • Regadenoson Administration: A single intravenous bolus of 400 µg was administered.

  • Dipyridamole Administration: An intravenous infusion of 0.56 mg/kg was administered over 4 minutes.

  • Hemodynamic Monitoring: Blood pressure and heart rate were recorded at baseline and at peak stress.

  • Data Analysis: Hemodynamic responses and the incidence of adverse effects were compared between the two groups.

Adenosine vs. Dipyridamole Study Protocol

A retrospective analysis was conducted on a large cohort of patients undergoing pharmacologic stress testing.[6]

  • Participants: 1,000 patients who received Dipyridamole were compared to 1,000 patients who received Adenosine.

  • Procedure: Patients received either drug as part of their standard clinical care for myocardial perfusion imaging.

  • Adenosine Administration: An infusion of 140 µg/kg/min for 6 minutes.

  • Dipyridamole Administration: An infusion of 0.142 mg/kg/min for 4 minutes.

  • Data Collection: Hemodynamic data (heart rate, blood pressure) and adverse events were collected from patient records.

  • Statistical Analysis: The two groups were compared for differences in hemodynamic changes and the frequency of adverse effects.

Discussion and Conclusion

The available evidence indicates that this compound, as a selective A₂A adenosine receptor agonist, offers a significant advantage over the non-selective agonist Adenosine in terms of its side-effect profile, while achieving comparable coronary vasodilation.[10] Specifically, this compound is associated with a lower incidence of atrioventricular block and common subjective side effects such as chest pain, dyspnea, and flushing.

Regadenoson, another selective A₂A agonist, also demonstrates a favorable hemodynamic and safety profile compared to Adenosine and Dipyridamole.[5][11] Studies comparing Regadenoson and Dipyridamole suggest that Regadenoson induces a greater increase in heart rate but a smaller decrease in blood pressure.[4]

Dipyridamole, acting indirectly, has a longer duration of action which may necessitate more frequent use of a reversal agent.[12] Comparative studies with Adenosine show that Dipyridamole causes a less pronounced increase in heart rate and a smaller drop in systolic blood pressure.[6][7]

For drug development professionals, the evolution from non-selective to selective adenosine receptor agonists highlights the importance of receptor subtype selectivity in optimizing the therapeutic index of a drug. The development of agents like this compound and Regadenoson represents a significant advancement in pharmacological stress testing, offering improved patient tolerance without compromising diagnostic accuracy. Future research could focus on direct, head-to-head comparisons of these selective agonists to further delineate their respective hemodynamic profiles and clinical utility.

References

A Comparative Meta-Analysis of Binodenoson in Pharmacological Stress Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial results for Binodenoson, a selective adenosine A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging (MPI). It offers an objective comparison with established alternatives, namely adenosine and regadenoson, supported by available clinical data. This analysis is intended to inform research, clinical trial design, and drug development in the field of cardiovascular diagnostics.

Executive Summary

This compound is a selective adenosine A2A receptor agonist designed to induce coronary vasodilation for MPI, with a potentially improved side-effect profile compared to non-selective agonists like adenosine. Clinical trial data indicates that this compound provides diagnostic imaging results comparable to adenosine in identifying myocardial perfusion defects. A key advantage of this compound is its reduced incidence and severity of common side effects such as chest pain, dyspnea, and flushing. While direct meta-analyses are not yet published, a synthesis of available Phase II and III trial data supports its non-inferiority in efficacy and superiority in tolerability when compared to adenosine. Regadenoson, another A2A agonist, is also a key comparator, noted for its ease of administration. This guide synthesizes the available evidence to facilitate a clear comparison of these agents.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials involving this compound and its main comparators, adenosine and regadenoson.

Table 1: Efficacy in Myocardial Perfusion Imaging

FeatureThis compoundAdenosineRegadenoson
Diagnostic Agreement with Adenosine Very good to excellent (kappa values: 0.69 to 0.85)[1][2]Gold StandardNon-inferior to adenosine[3][4]
Time to Peak Hyperemia Dose-related, evident within seconds2-3 minutes after infusion onset[3]Rapid onset
Duration of Hyperemia 2-5 minutes longer than adenosine[3]Shorter durationLonger duration

Table 2: Safety and Tolerability Profile

Adverse EventThis compound (1.5 μg/kg bolus)AdenosineRegadenoson
Any Subjective Side Effect (Chest Pain, Dyspnea, Flushing) Significantly lower incidence and severity vs. adenosine (P<0.01)[1][2]High incidence (up to 81% of patients)[1]Fewer side effects than adenosine[3][4]
Second- or Third-Degree AV Block Not observed[1]Can occur[5]Less frequent than adenosine[3]
Bronchoconstriction in Asthma Patients No clinically significant bronchoconstriction[6][7]Contraindicated[6][8]Safer alternative to adenosine[8]
Common Adverse Events Tachycardia, dizziness, flushing[6][7]Chest pain, dyspnea, flushing, headache, AV block[1][5]Dyspnea, headache, flushing, chest discomfort[9]

Experimental Protocols

This compound Clinical Trial Methodology

A multicenter, randomized, single-blind, crossover trial design was commonly employed to compare this compound with adenosine.[1][2]

  • Patient Population: Patients indicated for pharmacological stress MPI.

  • Study Design: Patients underwent two separate SPECT imaging studies in random order, one with adenosine and the other with one of four this compound dosing regimens.[1][2]

  • Dosing Regimens:

    • This compound: Evaluated doses included 0.5 μg/kg, 1.0 μg/kg, and 1.5 μg/kg intravenous bolus injections over 30 seconds, and a 1.5 μg/kg infusion over 3 minutes.[1]

    • Adenosine: Administered as a standard 6-minute infusion of 140 μg/kg/min.[5]

  • Imaging Protocol: Single-photon emission computed tomography (SPECT) was performed following the injection of a radioisotope (e.g., 201thallium or 99mTc-sestamibi) at peak stress.[1][5]

  • Primary Endpoints:

    • Efficacy: Concordance in the extent and severity of reversible perfusion defects between this compound and adenosine images.[1][2]

    • Safety: Incidence and severity of subjective side effects (chest pain, dyspnea, flushing) and objective safety events (e.g., AV block).[1]

Safety Study in Asthma Patients

A dose-escalating, single-blind, placebo-controlled, double-blinded study was conducted in healthy volunteers with mild, intermittent asthma.[6][7]

  • Patient Population: Healthy young adults with documented mild, intermittent asthma.[6][7]

  • Dosing Regimens:

    • Single-blinded phase: Sequential cohorts received intravenous this compound at 0.5, 1.0, and 1.5 μg/kg.[6][7]

    • Double-blinded phase: Patients were randomized (2:1) to receive either this compound 1.5 μg/kg or a placebo.[6][7]

  • Primary Endpoint: Clinically significant bronchoconstriction, defined as a decrease in forced expiratory volume in 1 second (FEV1) of ≥20% from the pre-injection measure.[6][7]

Visualizations

Signaling Pathway of this compound

Binodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Experimental_Workflow cluster_group1 Group 1 cluster_group2 Group 2 Patient_Recruitment Patient Recruitment (n=240) Randomization Randomization Patient_Recruitment->Randomization Stress_Test_1A Stress Test 1: Adenosine Randomization->Stress_Test_1A Stress_Test_2A Stress Test 1: This compound Randomization->Stress_Test_2A SPECT_1A SPECT Imaging Stress_Test_1A->SPECT_1A Washout Washout Period (2-7 days) SPECT_1A->Washout Stress_Test_1B Stress Test 2: This compound Washout->Stress_Test_1B SPECT_1B SPECT Imaging Stress_Test_1B->SPECT_1B Data_Analysis Data Analysis: Image Concordance & Safety SPECT_1B->Data_Analysis SPECT_2A SPECT Imaging Stress_Test_2A->SPECT_2A Washout2 Washout Period (2-7 days) SPECT_2A->Washout2 Stress_Test_2B Stress Test 2: Adenosine Washout2->Stress_Test_2B SPECT_2B SPECT Imaging Stress_Test_2B->SPECT_2B SPECT_2B->Data_Analysis Logical_Comparison cluster_agents cluster_attributes Pharmacologic_Stress_Agents Pharmacologic Stress Agents for MPI Adenosine Adenosine (Non-selective Agonist) Pharmacologic_Stress_Agents->Adenosine This compound This compound (Selective A2A Agonist) Pharmacologic_Stress_Agents->this compound Regadenoson Regadenoson (Selective A2A Agonist) Pharmacologic_Stress_Agents->Regadenoson Efficacy Efficacy Adenosine->Efficacy Gold Standard Safety Safety/Tolerability Adenosine->Safety High Side-Effect Profile Administration Administration Adenosine->Administration Infusion This compound->Efficacy Comparable to Adenosine This compound->Safety Improved Tolerability This compound->Administration Bolus or Infusion Regadenoson->Efficacy Non-inferior to Adenosine Regadenoson->Safety Improved Tolerability Regadenoson->Administration Single Bolus

References

Independent Validation of Published Binodenoson Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Binodenoson's performance with the established, non-selective adenosine receptor agonist, Adenosine, based on published research findings. The data presented here is intended to offer a clear, evidence-based overview for researchers, scientists, and professionals involved in drug development.

Comparative Efficacy and Safety Data

The primary clinical application of this compound is as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] Its efficacy is determined by its ability to induce coronary vasodilation to a degree comparable to Adenosine, allowing for accurate detection of perfusion defects. The key differentiator lies in its selective mechanism of action, which is designed to minimize the side effects associated with non-selective adenosine receptor activation.

Quantitative Comparison of this compound and Adenosine in MPI
MetricThis compoundAdenosineSignificance
Efficacy
Agreement in Extent & Severity of Perfusion Defects79% - 87%-Very Good to Excellent (kappa: 0.69 - 0.85)
Safety & Tolerability
Relative Risk of Any Safety Event/Side EffectSignificantly LowerHigherP≤0.01
Incidence of Chest Pain, Dyspnea, FlushingDose-related ReductionHigherP<0.01
Severity of Chest Pain, Dyspnea, FlushingDose-related ReductionHigherP<0.01
Second- or Third-Degree AV BlockNot ObservedObserved-

Experimental Protocols

The data presented above is primarily derived from multicenter, randomized, single-blind, crossover clinical trials.[1][3] Below are the key aspects of the methodologies employed in these studies.

Key Experiment: Comparative MPI Study of this compound and Adenosine
  • Objective: To compare the safety, tolerability, and SPECT image concordance between this compound and Adenosine for the detection of reversible myocardial perfusion defects.[1]

  • Study Design: A multicenter, randomized, single-blind, 2-arm crossover trial.[1] 240 patients underwent two separate single photon emission computed tomographic (SPECT) imaging studies in random order.[1][4]

  • Patient Population: Patients requiring pharmacological stress MPI.

  • Interventions:

    • This compound Arm: Patients received one of four dosing regimens: 0.5 µg/kg, 1.0 µg/kg, or 1.5 µg/kg as a 30-second bolus, or a 1.5 µg/kg total dose infused over 3 minutes.[3]

    • Adenosine Arm: Standard clinical infusion.

  • Imaging Protocol: SPECT imaging was performed after the administration of the pharmacological stress agent.

  • Endpoints:

    • Primary Efficacy Endpoint: Concordance in the extent and severity of reversible perfusion defects between this compound and Adenosine images.[1]

    • Primary Safety Endpoint: Incidence and severity of side effects, including chest pain, dyspnea, and flushing.[1][4]

Key Experiment: Safety Study in Patients with Mild Intermittent Asthma
  • Objective: To assess the safety of this compound in healthy volunteers with documented mild, intermittent asthma.[5]

  • Study Design: A dose-escalating, single-blind phase followed by a placebo-controlled, double-blind phase.[5]

  • Patient Population: 87 healthy young adult volunteers with mild, intermittent asthma.[5]

  • Interventions:

    • Single-Blind Phase: Sequential cohorts received intravenous this compound at 0.5, 1.0, and 1.5 µg/kg.[5]

    • Double-Blind Phase: Patients were randomly assigned (2:1) to receive either this compound 1.5 µg/kg or a placebo.[5]

  • Endpoints:

    • Primary Endpoint: Clinically significant bronchoconstriction, defined as a decrease in forced expiratory volume in 1 second (FEV1) of ≥20% from the pre-injection measure.[5]

    • Secondary Endpoints: Changes in other pulmonary function parameters, vital signs, pulse oximetry, and adverse events.[5]

  • Results: this compound was found to be safe and well-tolerated, causing no clinically significant bronchoconstriction.[5]

Visualized Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and processes discussed, the following diagrams are provided.

cluster_this compound This compound (Selective A2A Agonist) cluster_Adenosine Adenosine (Non-Selective Agonist) BINO This compound A2A Adenosine A2A Receptor BINO->A2A Binds to AC Adenylate Cyclase A2A->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP Vasodilator-Stimulated Phosphoprotein PKA->VASP Phosphorylates Coronary_Vaso Coronary Vasodilation VASP->Coronary_Vaso ADENO Adenosine ADENO->A2A A1 A1 Receptor ADENO->A1 A2B A2B Receptor ADENO->A2B A3 A3 Receptor ADENO->A3 Side_Effects Side Effects (e.g., AV block, bronchospasm) A1->Side_Effects A2B->Side_Effects A3->Side_Effects

Caption: Signaling pathway of this compound vs. Adenosine.

cluster_workflow Comparative MPI Study Workflow cluster_arm1 Arm 1 cluster_arm2 Arm 2 start Patient Recruitment (N=240) randomization Randomization start->randomization stress1 Pharmacological Stress (this compound or Adenosine) randomization->stress1 crossover Crossover Period (2-7 days) stress2 Pharmacological Stress (Adenosine or this compound) crossover->stress2 spect1 SPECT Imaging stress1->spect1 spect1->crossover spect2 SPECT Imaging stress2->spect2 analysis Comparative Analysis (Image Concordance & Safety) spect2->analysis

Caption: Workflow of the comparative MPI clinical trial.

References

A Comparative Guide to A₂A Adenosine Receptor Agonists: Benchmarking Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A₂A adenosine receptor (A₂AAR) agonist Binodenoson against newer, selective A₂AAR agonists, with a focus on performance metrics and supporting experimental data. The content is intended to aid researchers in understanding the landscape of A₂AAR agonists and their relative advantages.

Introduction to A₂A Adenosine Receptor Agonists

The A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) family, is a key therapeutic target for various conditions.[1] Its activation is primarily associated with vasodilation and immunosuppression.[2] Selective A₂AAR agonists have been developed to harness these effects while minimizing off-target side effects associated with non-selective adenosine receptor activation (e.g., bradycardia via A₁ receptors, bronchoconstriction via A₂B receptors).[1][3]

This compound (WRC-0470) was developed as a selective A₂AAR agonist for use as a short-acting coronary vasodilator in myocardial perfusion imaging (MPI).[4][5] Its development aimed to provide a safer alternative to non-selective agents like adenosine.[6] This guide benchmarks this compound against newer agents, including the FDA-approved Regadenoson (Lexiscan) and the high-potency clinical candidate Apadenoson (ATL-146e), to provide a clear perspective on their relative performance.[5][7]

A₂A Receptor Signaling Pathway

Activation of the A₂A receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][8] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological response.[2]

A2A_Signaling_Pathway Agonist A₂A Agonist (e.g., this compound) A2AR A₂A Adenosine Receptor (GPCR) Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Leads to

Caption: A₂A Adenosine Receptor Signaling Cascade.

Performance Comparison of A₂A Agonists

The performance of A₂A agonists is primarily evaluated based on their binding affinity (Kᵢ/Kᴅ), selectivity for the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, A₃), and functional potency (EC₅₀) in eliciting a biological response, such as cAMP production.

Receptor Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound and newer comparators for the four human adenosine receptor subtypes. Lower Kᵢ/Kᴅ values indicate higher binding affinity. The selectivity ratio provides a quantitative measure of the preference for the A₂A receptor.

CompoundA₂A Affinity (Kᵢ/Kᴅ, nM)A₁ Affinity (Kᵢ, nM)A₂B Affinity (Kᵢ, nM)A₃ Affinity (Kᵢ, nM)A₁/A₂A Selectivity Ratio
This compound 270 (Kᴅ)[4]N/AN/AN/AN/A
Regadenoson 290[7][9]>10,000[7]>10,000[7]>10,000[7]>34
Apadenoson 0.5[7]77[7]N/A45[7]154

N/A: Data not available from the reviewed sources. Note: this compound's affinity is reported as a dissociation constant (Kᴅ), which is conceptually similar to the inhibition constant (Kᵢ).

Functional Potency & Clinical Efficacy

Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect. In the context of A₂A agonists, this is often measured via cAMP accumulation. Clinical efficacy, particularly for MPI agents, relates to the ability to induce maximal coronary hyperemia.

CompoundFunctional Potency (EC₅₀, nM)Primary Clinical ApplicationKey Efficacy & Safety Findings
This compound N/AMyocardial Perfusion Imaging (Investigational)Produces maximal coronary hyperemia; demonstrated safety in patients with mild intermittent asthma, causing no significant bronchoconstriction.[6][10]
Regadenoson 6.4[11]Myocardial Perfusion Imaging (FDA Approved)Efficacious as adenosine in detecting ischemia with a better tolerability profile (fewer side effects like chest pain and dyspnea).[11]
Apadenoson N/AMyocardial Perfusion Imaging (Investigational)A high-potency A₂A agonist that entered late-stage clinical trials.[12]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The methodologies for these key experiments are detailed below.

Radioligand Binding Assay (for Kᵢ Determination)

Objective: To determine the binding affinity (Kᵢ) of a test compound for adenosine receptor subtypes.

Principle: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the recombinant human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

  • Assay Incubation: Membranes are incubated in an appropriate buffer with a fixed concentration of a subtype-selective radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

cAMP Functional Assay (for EC₅₀ Determination)

Objective: To determine the functional potency (EC₅₀) and efficacy of an A₂A agonist.

Principle: A₂A receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP levels. This assay quantifies the amount of cAMP produced in response to agonist stimulation.

Methodology:

  • Cell Culture: Whole cells (e.g., HEK293) expressing the human A₂A receptor are cultured in multi-well plates.

  • Agonist Stimulation: Cells are incubated with increasing concentrations of the test agonist for a defined period at 37°C. The medium typically contains a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[13]

  • Cell Lysis & Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit (e.g., HTRF, LANCE, or ELISA-based).[13][14]

  • Data Analysis: A concentration-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC₅₀ value, which is the concentration required to produce 50% of the maximal response, is determined from this curve.[15]

Experimental_Workflow start Start: New A₂A Agonist binding Radioligand Binding Assay start->binding functional cAMP Functional Assay start->functional data_binding Determine Kᵢ (Affinity & Selectivity) binding->data_binding data_functional Determine EC₅₀ (Potency & Efficacy) functional->data_functional invivo In Vivo Model (e.g., Coronary Flow) data_invivo Assess Efficacy & Safety Profile invivo->data_invivo data_binding->invivo end Comparative Analysis data_binding->end data_functional->invivo data_functional->end data_invivo->end

Caption: General workflow for characterizing A₂A agonists.

Conclusion

This compound demonstrated promise as a selective A₂AAR agonist with a favorable safety profile compared to non-selective agents, particularly in its lack of bronchoconstrictive effects.[6] However, the landscape of A₂A agonists has evolved. Newer agents like the FDA-approved Regadenoson offer a well-characterized and clinically validated option for myocardial perfusion imaging, demonstrating both efficacy and improved tolerability over older drugs.[11] Furthermore, development candidates like Apadenoson highlight the ongoing pursuit of agonists with even higher potency and selectivity.[7] While direct comparative data for this compound is limited, the available information suggests that while it represented an important step toward selective A₂A receptor activation, newer agents have since set higher benchmarks for clinical performance and characterization.

References

A Comparative Guide to Binodenoson and Adenosine in SPECT Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Binodenoson and adenosine as pharmacological stress agents in Single-Photon Emission Computed Tomography (SPECT) myocardial perfusion imaging (MPI). The information is supported by experimental data from clinical trials to aid in research, scientific evaluation, and drug development.

Executive Summary

This compound, a selective adenosine A2A receptor agonist, demonstrates comparable efficacy to adenosine in detecting the extent and severity of reversible perfusion defects on SPECT imaging.[1][2][3] Notably, this compound is associated with a significantly lower incidence and severity of side effects commonly observed with the non-selective agonist adenosine.[1][2][3][4] This improved safety and tolerability profile, combined with the potential for simpler bolus administration, positions this compound as a promising alternative for pharmacological stress MPI.[4][5]

Data Presentation: Quantitative Comparison

A key randomized, single-blind, crossover clinical trial provides the most direct comparison between this compound and adenosine.[1] The following tables summarize the key quantitative findings from this study.

Table 1: Concordance of SPECT Imaging Results

MetricThis compound (Various Doses) vs. Adenosine
Exact Categorical Agreement 79% - 87%[1][2]
Kappa Value 0.69 - 0.85 (Very Good to Excellent Agreement)[1][2]
Mean Paired Summed Difference Score (SDS) Difference -0.09 to -0.68[4]

The Summed Difference Score (SDS) represents the extent and severity of reversible perfusion defects.

Table 2: Comparative Safety and Tolerability

Adverse EventThis compoundAdenosineP-value
Any Safety Event/Side Effect Significantly Lower Risk[1][2]Higher RiskP ≤ 0.01[1][2]
Second- or Third-Degree AV Block 0%[1]3%[1]P = 0.0075[1]
Chest Pain, Dyspnea, Flushing (Severity) Significantly Reduced[1][2]Higher SeverityP < 0.01[1][2]

Table 3: Hemodynamic Response

ParameterThis compound (1.5 μg/kg bolus and infusion)Adenosine
Change in Heart Rate (bpm) +18 to +31 (Slightly greater elevation)[1]Not specified, but lower than this compound
Change in Blood Pressure No significant difference in reductions[1]No significant difference in reductions[1]

Signaling Pathways

The differential effects of this compound and adenosine stem from their interaction with adenosine receptors. Adenosine is a non-selective agonist, activating all four receptor subtypes (A1, A2A, A2B, A3), which leads to both the desired coronary vasodilation (mediated primarily by A2A receptors) and undesirable side effects.[5][6] this compound's selectivity for the A2A receptor minimizes the activation of other receptors, thereby reducing side effects.[1][2][5]

cluster_adenosine Adenosine (Non-selective) cluster_this compound This compound (Selective) cluster_effects Downstream Effects Adenosine Adenosine A1 A1 Receptor Adenosine->A1 A2A A2A Receptor Adenosine->A2A A2B A2B Receptor Adenosine->A2B A3 A3 Receptor Adenosine->A3 SideEffects Side Effects (e.g., AV block, bronchospasm) A1->SideEffects Vasodilation Coronary Vasodilation A2A->Vasodilation A2B->SideEffects A3->SideEffects This compound This compound A2A_B A2A Receptor This compound->A2A_B A2A_B->Vasodilation

Figure 1: Agonist-Receptor Signaling Pathways

Experimental Protocols

The primary comparative data comes from a multicenter, randomized, single-blind, crossover trial.[1]

Study Design:

  • Participants: 240 patients requiring pharmacological stress MPI.[1]

  • Design: Each patient underwent two SPECT imaging studies in random order: one with adenosine and one with one of four this compound dosing regimens.[1]

  • Blinding: Patients were blinded to the treatment assignment.[1]

Stress Agent Administration:

  • Adenosine: Infused at a standard dose of 140 μg/kg/min for 6 minutes. The radiopharmaceutical was injected at the 3-minute mark.[1][7]

  • This compound: Administered in one of four regimens:

    • 0.5 μg/kg bolus over 30 seconds[1]

    • 1.0 μg/kg bolus over 30 seconds[1]

    • 1.5 μg/kg bolus over 30 seconds[1]

    • 0.5 μg/kg/min infusion for 3 minutes (total dose 1.5 μg/kg)[1]

    • For bolus doses, the radiopharmaceutical was injected 3.5 minutes after the start of the injection. For the infusion, it was injected at the end of the 3-minute infusion.[1]

SPECT Myocardial Perfusion Imaging:

  • Radiopharmaceuticals: 201-Thallium and/or 99mTc-sestamibi were used.[1]

  • Image Acquisition: Performed according to the guidelines of the American Society of Nuclear Cardiology.[1]

  • Image Analysis: Two expert readers, blinded to the stress agent, independently interpreted the images using a 17-segment model and a 5-point semiquantitative visual score. Summed stress scores (SSS), summed rest scores (SRS), and summed difference scores (SDS = SSS - SRS) were calculated.[1]

cluster_setup Patient Preparation & Randomization cluster_adenosine_arm Adenosine Arm cluster_binodenoson_arm This compound Arm cluster_analysis Image Analysis Patient Eligible Patient Randomize Randomize Order & This compound Dose Group Patient->Randomize AdenosineInfusion Adenosine Infusion (140 µg/kg/min for 6 min) Randomize->AdenosineInfusion Visit 1 or 2 BinodenosonAdmin This compound Administration (Bolus or Infusion) Randomize->BinodenosonAdmin Visit 1 or 2 AdenosineIsotope Inject Radiopharmaceutical (at 3 min) AdenosineInfusion->AdenosineIsotope AdenosineSPECT SPECT Imaging AdenosineIsotope->AdenosineSPECT BlindedRead Blinded Interpretation (17-segment model) AdenosineSPECT->BlindedRead BinodenosonIsotope Inject Radiopharmaceutical BinodenosonAdmin->BinodenosonIsotope BinodenosonSPECT SPECT Imaging BinodenosonIsotope->BinodenosonSPECT BinodenosonSPECT->BlindedRead CalculateScores Calculate SSS, SRS, SDS BlindedRead->CalculateScores Compare Compare Concordance & Safety Data CalculateScores->Compare

References

Safety Operating Guide

Safe Disposal of Binodenoson: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Binodenoson, a potent and selective A2A adenosine receptor agonist. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

This compound is a pharmacologically active small molecule designed to interact with specific biological receptors.[1][2] Due to its biological activity, all materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative information for this compound.

PropertyData
Chemical Name 2-((2-(cyclohexylmethylene)hydrazinyl)adenosine
Synonyms MRE-0470, WRC 0470
Molecular Formula C17H25N7O4
Molecular Weight 391.43 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
Mechanism of Action Potent and selective A2A adenosine receptor agonist (KD = 270 nM).[1]
Primary Hazard Biologically active compound; potential for adverse physiological effects if exposure occurs. The most common adverse events observed in clinical studies were tachycardia, dizziness, and flushing.[4]

Detailed Protocol for Proper Disposal

This protocol provides a step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound, including during disposal procedures.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes.

Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • This includes:

      • Unused or expired this compound powder.

      • Contaminated personal protective equipment (gloves, disposable lab coats).

      • Contaminated labware (e.g., weigh boats, pipette tips, microfuge tubes).

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, designated, and leak-proof hazardous waste container.

    • This includes:

      • Stock solutions and dilutions of this compound.

      • Solvents used to rinse contaminated glassware.

    • Do not mix this compound waste with other incompatible waste streams.

Waste Container Labeling

Properly label all waste containers to ensure clear identification and safe handling.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • Identify the contents by writing the full chemical name: "this compound." Do not use abbreviations.

  • If in solution, list the solvent and the approximate concentration of this compound.

  • Affix a hazardous waste tag provided by your institution's EHS department.

Storage of Waste

Store waste containers in a designated and secure location pending pickup for disposal.

  • Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the container is kept tightly closed at all times, except when adding waste.

  • Provide secondary containment for liquid waste containers to prevent spills.

Arranging for Disposal
  • Once the waste container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.

  • Follow your institution's specific procedures for waste pickup.

Spill Management

In the event of a spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Contain Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.

  • Clean Spill:

    • For solid spills, carefully sweep or gently wipe up the material, avoiding dust generation, and place it in the designated hazardous waste container.

    • For liquid spills, collect the contaminated absorbent material and place it in the hazardous waste container.

  • Decontaminate Area: Clean the spill area with an appropriate solvent and decontaminate. All materials used for cleanup must also be disposed of as hazardous waste.

Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Generation of this compound Waste (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated Hazardous Waste Container B->C D Is the waste solid or liquid? C->D E Solid Waste Container (e.g., Lined Pail) D->E Solid F Liquid Waste Container (e.g., Solvent Bottle) D->F Liquid G Label Container: 'Hazardous Waste - this compound' E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J EHS Collects for Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

This compound Signaling Pathway

As a selective A2A adenosine receptor agonist, this compound initiates a specific signaling cascade upon binding to its receptor.

cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates This compound This compound This compound->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Leads to

Caption: Simplified A2A adenosine receptor signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.